2'-O-Methyl-5-methyl-U CEP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N4O9P/c1-27(2)45(28(3)4)55(52-24-12-23-42)54-36-35(53-39(37(36)50-8)44-25-29(5)38(46)43-40(44)47)26-51-41(30-13-10-9-11-14-30,31-15-19-33(48-6)20-16-31)32-17-21-34(49-7)22-18-32/h9-11,13-22,25,27-28,35-37,39H,12,24,26H2,1-8H3,(H,43,46,47)/t35-,36-,37-,39-,55?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJRPRHRYILEOK-VNZAIEIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104318 | |
| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153631-20-0 | |
| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153631-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2'-O-Methyl-5-methyl-U CEP: A Modified Nucleoside for Advanced Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and therapeutic development, the synthesis of modified oligonucleotides is paramount. These synthetic nucleic acids, engineered with specific chemical alterations, offer enhanced stability, improved target affinity, and reduced immunogenicity compared to their natural counterparts. 2'-O-Methyl-5-methyl-U CEP, a specialized phosphoramidite (B1245037) building block, stands as a cornerstone reagent in this field. Its full chemical name is 5'-Dimethoxytrityl-5-methyl-Uridine,2'-O-methyl,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1] This guide provides an in-depth technical overview of its structure, properties, applications, and the experimental protocols for its use, tailored for professionals in research and drug development.
Core Chemical Features and Physicochemical Properties
This compound is a multi-functional molecule designed for seamless integration into automated solid-phase oligonucleotide synthesis.[2] Each component of its structure serves a distinct and critical purpose. The dual modifications on the uridine (B1682114) nucleoside—methylation at the 2'-hydroxyl of the ribose and the 5-position of the uracil (B121893) base—confer advantageous properties to the final oligonucleotide product.
The key structural features include:
-
5'-O-DMT (Dimethoxytrityl) Group : This acid-labile protecting group is attached to the 5'-hydroxyl position of the ribose sugar. It prevents unwanted reactions during synthesis and is selectively removed at the beginning of each coupling cycle.[2]
-
2'-O-methyl Group : This modification to the ribose sugar is a critical feature that enhances the nuclease resistance of the resulting oligonucleotide.[2] It also stabilizes the C3'-endo ribose conformation characteristic of A-form RNA helices, thereby increasing the thermal stability of duplexes formed with target RNA.[3]
-
5-methyl Group : The methyl group on the 5th position of the uracil base creates 5-methyluridine (B1664183) (m5U), also known as ribothymidine. This modification is found in natural RNA and contributes to the thermal stability of nucleic acid duplexes.[4][5]
-
3'-Phosphoramidite Group : This reactive moiety at the 3'-hydroxyl position enables the coupling reaction. The diisopropylamino group is displaced by an activator, allowing the formation of a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group serves as a protecting group for the phosphate (B84403) backbone during synthesis.[2][6]
Physicochemical and Identification Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 5'-Dimethoxytrityl-5-methyl-Uridine,2'-O-methyl,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |
| Synonyms | 2'-OMe-5-Me-U-CE Phosphoramidite, 2'-O-Methyl-5-methyluridine CED phosphoramidite | [1][7] |
| Molecular Formula | C41H51N4O9P | [1][8] |
| Molecular Weight | 774.84 g/mol | [1][8] |
| CAS Number | 153631-20-0 | [1][8] |
Impact of Modifications on Oligonucleotide Duplex Stability
The incorporation of 2'-O-methyl and 5-methyl modifications has a quantifiable positive impact on the stability of oligonucleotide duplexes, which is crucial for therapeutic and diagnostic applications.
| Modification | Effect on Duplex Stability (vs. Unmodified) | Reference |
| 2'-O-Methyl | Increases melting temperature (Tm) by ~1.3°C per modification when forming a duplex with an RNA target.[9] | [9] |
| 2'-O-Methyl | Stabilizes RNA duplexes by approximately 0.2 kcal/mol per modification.[3] | [3] |
| 5-Methyl (on Pyrimidine) | Enhances the thermal stability of the duplex.[5] | [5] |
Application in Automated Oligonucleotide Synthesis
This compound is a key reagent for the automated solid-phase synthesis of modified RNA oligonucleotides using the phosphoramidite method. This cyclic process allows for the precise, stepwise addition of nucleotides to a growing chain anchored to a solid support.
The Synthesis Cycle
The standard synthesis cycle consists of four main chemical steps that are repeated for each nucleotide addition:
-
Detritylation: The acid-labile 5'-DMT protecting group on the terminal nucleotide of the solid-support-bound chain is removed, typically with trichloroacetic or dichloroacetic acid, to expose the 5'-hydroxyl group for the next reaction.
-
Coupling: The this compound molecule is activated (e.g., with an azole catalyst) and reacts with the newly exposed 5'-hydroxyl group of the growing chain. This forms a phosphite triester bond.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated. This step is crucial to prevent the formation of deletion-mutant sequences (n-1 shortmers).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage, typically using an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Generalized Experimental Protocol for Incorporation
While specific parameters vary by synthesizer and scale, a generalized protocol for incorporating this compound is as follows:
-
Preparation: Dissolve this compound in anhydrous acetonitrile (B52724) to the recommended concentration (e.g., 0.1 M). Install the solution on an appropriate port of an automated DNA/RNA synthesizer.
-
Synthesis Initiation: Begin with a solid support (e.g., Controlled Pore Glass) derivatized with the first nucleoside of the target sequence.
-
Automated Synthesis Cycle:
-
Detritylation: Flush the column with a solution of 3% dichloroacetic acid in dichloromethane (B109758) to remove the 5'-DMT group.
-
Coupling: Deliver the this compound solution simultaneously with an activator (e.g., 5-(ethylthio)-1H-tetrazole) to the column. Allow a coupling time sufficient for high efficiency (typically 2-10 minutes).
-
Capping: Treat the support with a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block unreacted 5'-hydroxyls.
-
Oxidation: Treat the support with an iodine/water/pyridine solution to convert the phosphite triester to a stable phosphate triester.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Final Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups (cyanoethyl from phosphates and base-protecting groups) using a concentrated ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) solution.
-
Purification: Purify the full-length oligonucleotide product using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Significance in Research and Therapeutic Drug Development
The unique combination of nuclease resistance and enhanced binding affinity imparted by the 2'-O-methyl and 5-methyl modifications makes this phosphoramidite invaluable for developing therapeutic oligonucleotides.[2][5]
-
Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate gene expression.[2] The incorporation of 2'-O-Methyl-5-methyluridine is critical for creating ASOs that can survive in biological fluids and bind tightly to their target mRNA, leading to its degradation by RNase H or steric hindrance of the ribosomal machinery.[2][5]
-
Small Interfering RNAs (siRNAs): In RNA interference (RNAi) applications, siRNAs require chemical modifications to improve their stability and pharmacokinetic properties. The 2'-O-methyl modification is widely used to protect the siRNA duplex from nuclease degradation and reduce off-target effects.
-
Diagnostic Probes: For diagnostic assays like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR), probes synthesized with these modifications exhibit higher melting temperatures.[2] This allows for the use of more stringent hybridization conditions, leading to improved sensitivity and specificity of the assay.[2]
Conclusion
This compound is more than a chemical reagent; it is an enabling tool for the advancement of nucleic acid research and therapeutics. Its rationally designed structure provides a straightforward method for synthesizing oligonucleotides with superior stability and binding properties. For researchers and developers in the fields of antisense technology, RNAi, and molecular diagnostics, a thorough understanding and proficient use of this modified phosphoramidite are essential for creating next-generation nucleic acid-based tools and therapies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite | 163878-63-5 | PD32565 [biosynth.com]
- 7. polyorginc.com [polyorginc.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
An In-depth Technical Guide to 2'-O-Methyl-5-methyl-U CEP: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-O-Methyl-5-methyl-U CEP (5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), a critical building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and analysis.
Core Concepts and Properties
This compound is a modified ribonucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. The modifications at the 2' and 5' positions of the uridine (B1682114) base confer desirable properties to the resulting oligonucleotides, including enhanced nuclease resistance, increased duplex stability, and improved hybridization affinity, particularly with RNA targets. These characteristics make it a valuable component in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
Chemical Structure
The structure of this compound incorporates several key functional groups essential for its role in automated oligonucleotide synthesis:
-
A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl position of the ribose sugar. It prevents unwanted chemical reactions at this position during the coupling cycle and is removed at the beginning of each cycle to allow for the addition of the next nucleotide.
-
A 2'-O-methyl group: The methylation of the 2'-hydroxyl group of the ribose is a crucial modification that enhances the nuclease resistance of the resulting oligonucleotide. This modification also encourages an RNA-like (C3'-endo) sugar pucker, which can increase the thermal stability of duplexes with RNA targets.
-
A 5-methyl group on the uracil (B121893) base: This modification, which makes the base a thymine (B56734) analog on a ribose backbone, can further enhance the thermal stability of the duplex.
-
A 3'-phosphoramidite group: This reactive group at the 3'-hydroxyl position, protected by a diisopropylamino and a 2-cyanoethyl group, enables the efficient coupling to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₄₁H₅₁N₄O₉P | [1][2] |
| Molecular Weight | 774.84 g/mol | [1][2] |
| CAS Number | 153631-20-0 | [2] |
| Appearance | White to off-white powder/foam | |
| Purity (by HPLC) | ≥95% | [3] |
| Storage Conditions | -20°C, under inert gas (e.g., Argon) | |
| Solubility | Soluble in acetonitrile, dichloromethane (B109758) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine
The synthesis of the phosphoramidite begins with the preparation of the protected nucleoside.
Materials:
-
2'-O-methyl-5-methyluridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2'-O-methyl-5-methyluridine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add DMT-Cl (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 5'-O-DMT-2'-O-methyl-5-methyluridine.
Phosphitylation of the Protected Nucleoside
The final step in preparing the monomer for oligonucleotide synthesis is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
Materials:
-
5'-O-DMT-2'-O-methyl-5-methyluridine
-
Anhydrous Dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Dissolve 5'-O-DMT-2'-O-methyl-5-methyluridine (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add DIPEA (2.5 equivalents) and stir the solution at room temperature.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, and wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of triethylamine (B128534) in ethyl acetate (B1210297)/hexane) to yield pure this compound.
Quality Control and Analysis
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final phosphoramidite product.
-
Typical Conditions:
-
Expected Result: A major peak corresponding to the product, which may appear as a doublet due to the presence of two diastereomers at the chiral phosphorus center.[5]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the presence of the phosphoramidite group and assess for the presence of phosphate (B84403) (P(V)) impurities.
-
Typical Conditions:
-
Solvent: CDCl₃ or CD₃CN.
-
Standard: Phosphoric acid as an external standard.
-
-
Expected Result: A characteristic signal in the range of 148-152 ppm for the P(III) species.[6] The presence of two diastereomers will result in two closely spaced signals in this region. Signals corresponding to P(V) impurities would appear around 0 ppm.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in the synthesis and application of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Incorporation of this compound in solid-phase oligonucleotide synthesis.
References
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashansenlab.com [ashansenlab.com]
- 3. benchchem.com [benchchem.com]
- 4. usp.org [usp.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
The Functional Impact of 2'-O-Methyl Modification in Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of chemical modifications is a cornerstone of modern oligonucleotide therapeutic development. Among these, the 2'-O-methyl (2'-OMe) modification of the ribose sugar is a widely adopted strategy to enhance the drug-like properties of oligonucleotides. This technical guide provides an in-depth exploration of the multifaceted functions of the 2'-OMe modification, offering a comprehensive resource for researchers in drug discovery and development. The guide details the impact of this modification on nuclease resistance, binding affinity, and modulation of the innate immune response. Furthermore, it presents structured quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this critical technology.
Core Functions of 2'-O-Methyl Modification
The 2'-O-methyl modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in a nucleotide. This seemingly simple alteration imparts several profound and advantageous characteristics to oligonucleotides, primarily:
-
Enhanced Nuclease Resistance: The methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids like serum.[1][2] This increased stability significantly extends the in vivo half-life of oligonucleotides, a critical factor for therapeutic efficacy.[1][3]
-
Increased Binding Affinity: The 2'-OMe modification locks the sugar pucker in an A-form helical conformation, which is favorable for binding to complementary RNA strands.[4] This pre-organization leads to a more stable duplex, as evidenced by an increase in the melting temperature (Tm).[4] The enhanced binding affinity can improve the potency of antisense oligonucleotides and siRNAs.
-
Reduced Innate Immune Stimulation: Unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to an inflammatory response. The 2'-OMe modification can effectively mask the oligonucleotide from recognition by these receptors, thereby reducing or abrogating the production of pro-inflammatory cytokines like interferons and interleukins.
Quantitative Impact of 2'-O-Methyl Modification
To facilitate a clear comparison of the effects of 2'-O-methyl modification, the following tables summarize key quantitative data from various studies.
Table 1: Nuclease Resistance
| Oligonucleotide Type | Modification | Matrix | Half-life | Reference(s) |
| Unmodified Oligonucleotide | None | Human Serum | ~1.5 hours | [1][3] |
| Phosphorothioate (B77711) (PS) | Backbone | Human Serum | ~10 - 53 hours | [1] |
| 2'-O-Methyl (Gapmer) | 2'-Ribose | Human Serum | ~12 hours | [1] |
| 2'-O-Methyl + Phosphorothioate | 2'-Ribose & Backbone | Serum | Significantly increased | [5] |
Table 2: Binding Affinity (Melting Temperature, Tm)
| Oligonucleotide Duplex | Modification | Change in Tm (°C) per modification | Reference(s) |
| 2'-OMe-RNA/RNA | 2'-O-Methyl | +1.3 | [4] |
| 2'-OMe-RNA/DNA | 2'-O-Methyl | Variable, generally increases stability | |
| Me-S-ODN·RNA vs S-ODN·RNA | 2'-O-Methyl + Phosphorothioate | +14 to +18 | [2] |
Table 3: Impact on siRNA Specificity
| siRNA Modification | Effect on Off-Target Gene Silencing | Reference(s) |
| 2'-OMe at position 2 of guide strand | Significant reduction in off-target silencing | |
| Paired 2'-OMe at positions 1 and 2 of guide strand | Strongest reduction in number and magnitude of off-target effects |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize 2'-O-methylated oligonucleotides.
Nuclease Stability Assay in Human Serum
Objective: To determine the half-life of a 2'-O-methylated oligonucleotide in the presence of human serum nucleases.
Methodology:
-
Oligonucleotide Preparation: Dissolve the 2'-OMe-modified and an unmodified control oligonucleotide in nuclease-free water to a stock concentration of 20 µM.
-
Serum Preparation: Thaw a vial of human serum (commercially available) at 37°C and centrifuge at 12,000 x g for 10 minutes at 4°C to remove lipids. Collect the clear supernatant.
-
Reaction Setup: In separate microcentrifuge tubes, mix the oligonucleotide (final concentration 1 µM) with 50% human serum in a total volume of 100 µL.
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), take a 10 µL aliquot of the reaction and immediately mix it with 10 µL of 2X formamide (B127407) loading buffer containing EDTA to stop the reaction. Store samples at -20°C.
-
Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a 20% denaturing polyacrylamide gel containing 7M urea.
-
Load 10 µL of each time point sample.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold).
-
-
Data Analysis:
-
Visualize the gel using a gel documentation system.
-
Quantify the band intensity of the intact oligonucleotide at each time point using densitometry software (e.g., ImageJ).
-
Plot the percentage of intact oligonucleotide versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t1/2).[1]
-
Melting Temperature (Tm) Determination by UV-Vis Spectrophotometry
Objective: To measure the melting temperature of a duplex containing a 2'-O-methylated oligonucleotide.
Methodology:
-
Sample Preparation:
-
Anneal the 2'-OMe-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Prepare a series of dilutions of the duplex at a known concentration (e.g., 1-5 µM).
-
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Place the cuvette containing the sample in the spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the derivative corresponds to the Tm.
-
Toll-Like Receptor (TLR) Activation Assay using Reporter Cells
Objective: To assess the immunostimulatory potential of a 2'-O-methylated oligonucleotide by measuring the activation of TLR7 and/or TLR8.
Methodology:
-
Cell Line: Use a commercially available reporter cell line, such as HEK-293 cells, stably transfected with human TLR7 or TLR8 and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.
-
Cell Culture and Seeding: Culture the reporter cells according to the manufacturer's instructions. Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells per well and allow them to adhere overnight.
-
Oligonucleotide Treatment:
-
Prepare serial dilutions of the 2'-O-methylated oligonucleotide and an unmodified control oligonucleotide in cell culture medium.
-
Include a known TLR agonist (e.g., R848 for TLR7/8) as a positive control and medium alone as a negative control.
-
Add the oligonucleotides and controls to the cells.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay:
-
For SEAP reporter: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.
-
For Luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer and the appropriate substrate.
-
-
Data Analysis:
-
Quantify the reporter gene activity for each treatment condition.
-
Compare the level of TLR activation induced by the 2'-O-methylated oligonucleotide to the unmodified control and the positive control. A significant reduction in reporter activity for the 2'-OMe modified oligo indicates reduced immune stimulation.
-
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 2'-O-methyl modification.
Caption: TLR7 signaling pathway and its inhibition by 2'-O-methyl modification.
References
- 1. benchchem.com [benchchem.com]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 5. Long-term Exon Skipping Studies With 2′-O-Methyl Phosphorothioate Antisense Oligonucleotides in Dystrophic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Stabilizing Influence of 5-Methyluridine on RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA structure, function, and stability. Among the more than 170 known RNA modifications, 5-methyluridine (B1664183) (m5U), a methylation at the fifth carbon of uridine (B1682114), plays a significant role in maintaining RNA integrity. This modification is particularly abundant in the T-loop of transfer RNAs (tRNAs), where it is almost universally found at position 54 (m5U54) in bacteria and eukaryotes, contributing to the stabilization of the tRNA's L-shaped tertiary structure.[1] Beyond its well-established role in tRNA, m5U has also been identified in ribosomal RNA (rRNA) and messenger RNA (mRNA), suggesting a broader impact on RNA metabolism and function.
The enzymatic installation of m5U is carried out by a family of tRNA methyltransferases. In mammals, TRMT2A is responsible for m5U formation in cytosolic tRNAs, while its paralog, TRMT2B, modifies mitochondrial tRNAs.[1] The absence of these enzymes and the resulting hypomodification of tRNAs have been linked to decreased tRNA stability and subsequent degradation, implicating m5U as a protective mark against RNA decay pathways. This technical guide provides an in-depth exploration of the role of 5-methyluridine in RNA stability, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The Role of 5-Methyluridine in RNA Stability: A Quantitative Perspective
While the stabilizing effect of 5-methyluridine on RNA, particularly tRNA, is widely acknowledged, precise quantitative data directly comparing the half-lives of m5U-modified and unmodified RNAs are not extensively available in the literature. However, studies involving the knockdown or knockout of the m5U-writing enzymes, such as TRMT2A, provide strong evidence for the role of m5U in protecting tRNAs from degradation. The absence of m5U often leads to a "modest destabilization" of tRNAs.[2]
Studies have shown that the lack of m5U can make tRNAs susceptible to the rapid tRNA decay (RTD) pathway. While specific half-life measurements are often not reported, the consequence of this destabilization is a measurable decrease in the steady-state levels of the affected tRNAs. For instance, a study on TRMT2A knockdown in human cells reported a significant reduction in m5U levels on tRNAs, which was associated with an increase in tRNA-derived small RNAs (tsRNAs), indicating tRNA cleavage.[1]
| RNA Type | Organism/Cell Line | Condition | Observed Effect on Stability | Quantitative Data (Half-life or Fold Change) | Reference |
| tRNA | S. cerevisiae | trm2Δ (lacks m5U54) | Modest destabilization of tRNAs | Not explicitly quantified in terms of half-life; described as "modest destabilization" | [2] |
| Cytosolic tRNA | Human cells (HEK293T) | TRMT2A knockdown | Increased generation of tRNA-derived small RNAs (tiRNAs), indicating tRNA cleavage and reduced stability. | 37.7% reduction in m5U modification levels. Specific half-life changes not quantified. | [1] |
Note: The table highlights the current gap in the literature regarding precise quantitative measurements of the impact of m5U on RNA half-life. Most studies infer stability changes from the downstream consequences of m5U absence, such as altered tRNA processing and degradation.
Experimental Protocols for Assessing the Role of m5U in RNA Stability
To investigate the influence of 5-methyluridine on the stability of a specific RNA molecule, a combination of genetic manipulation and RNA decay analysis is typically employed. Below are detailed methodologies for key experiments.
Protocol 1: Analysis of tRNA Stability by Northern Blotting following Transcriptional Inhibition
This protocol allows for the measurement of the decay rate of a specific tRNA in cells with and without the m5U modification.
1. Cell Culture and Treatment:
-
Culture wild-type cells and cells with a knockout or knockdown of the relevant m5U methyltransferase (e.g., TRMT2A knockout).
-
Seed cells to reach 70-80% confluency on the day of the experiment.
-
To inhibit transcription, treat the cells with Actinomycin D at a final concentration of 5 µg/mL.[3] This concentration is effective in inhibiting RNA polymerase II and III.
-
Collect cell samples at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, and 24 hours).
2. RNA Extraction:
-
At each time point, harvest the cells and immediately lyse them in a TRIzol-like reagent to preserve RNA integrity.
-
Perform RNA extraction according to the manufacturer's protocol, followed by a DNase treatment to remove any contaminating DNA.
-
Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.
3. Northern Blot Analysis:
-
Separate equal amounts of total RNA (e.g., 10-20 µg) for each time point on a denaturing polyacrylamide gel (10-15% acrylamide, 8 M urea).
-
Transfer the RNA to a positively charged nylon membrane using electroblotting.
-
UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in a suitable hybridization buffer.
-
Hybridize the membrane overnight at a probe-specific temperature with a 5'-radiolabeled oligonucleotide probe specific to the tRNA of interest. A probe for a stable RNA, such as 5S rRNA, should be used as a loading control.
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.
4. Data Analysis:
-
Quantify the band intensities for the tRNA of interest and the loading control at each time point.
-
Normalize the intensity of the target tRNA to the loading control.
-
Plot the natural logarithm of the normalized tRNA abundance against time.
-
The slope of the resulting linear regression line represents the decay rate constant (k).
-
Calculate the half-life (t₁/₂) of the tRNA using the formula: t₁/₂ = ln(2)/k.
-
Compare the half-lives of the tRNA in wild-type and m5U-deficient cells.
Protocol 2: Genome-wide Analysis of RNA Stability using SLAM-seq
SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) is a powerful method for measuring RNA synthesis and decay rates on a transcriptome-wide scale.[4][5]
1. Metabolic Labeling of RNA:
-
Culture wild-type and m5U methyltransferase knockout/knockdown cells as described above.
-
For a pulse-chase experiment, first "pulse" the cells by incubating them with 4-thiouridine (B1664626) (4sU) at a final concentration of 100 µM for a defined period (e.g., 24 hours) to label the majority of cellular RNAs.
-
Then, "chase" by replacing the 4sU-containing medium with medium containing a high concentration of unlabeled uridine (e.g., 10 mM).
-
Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).
2. RNA Extraction and Alkylation:
-
Extract total RNA from the collected samples as described in Protocol 1.
-
Treat the purified RNA with iodoacetamide (B48618) (IAA) to alkylate the incorporated 4sU residues. This chemical modification causes a T-to-C conversion during reverse transcription.
3. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the IAA-treated RNA using a suitable kit (e.g., QuantSeq 3' mRNA-Seq).
-
Perform high-throughput sequencing of the prepared libraries.
4. Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Use specialized software (e.g., SLAMdunk) to identify and quantify T-to-C conversions in the sequencing data. The frequency of these conversions in reads from a specific transcript reflects the proportion of newly synthesized RNA.
-
By analyzing the decrease in the fraction of T-to-C containing reads for each transcript over the chase period, the decay rate and half-life can be calculated on a genome-wide scale.
-
Compare the half-lives of all detected RNAs between the wild-type and m5U-deficient cells to identify transcripts whose stability is dependent on m5U.
Signaling Pathways and Logical Relationships
The stability of tRNAs, influenced by modifications like m5U, is integrated into cellular signaling networks that respond to stress and regulate cell growth.
tRNA Maturation and the Role of TRMT2A
The biosynthesis of a mature, functional tRNA involves a series of processing and modification steps. The methylation of uridine at position 54 is a key step in this pathway.
References
- 1. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]
The Synthesis of 2'-O-Methyl-5-methyl-U CEP: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise synthesis of modified nucleosides is a cornerstone of therapeutic oligonucleotide development. This in-depth technical guide details the robust and efficient synthesis pathway for 2'-O-Methyl-5-methyluridine-3'-CE-phosphoramidite (2'-O-Me-m5U CEP), a critical building block for the production of modified RNA.
This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information is curated to facilitate the replication and optimization of this synthesis in a laboratory setting.
Core Synthesis Pathway
The synthesis of 2'-O-Methyl-5-methyl-U CEP is a multi-step process that commences with the commercially available nucleoside, 5-methyluridine (B1664183). The pathway can be logically divided into three primary stages:
-
Selective 2'-O-methylation of 5-methyluridine: This initial and crucial step involves the regioselective methylation of the 2'-hydroxyl group of the ribose sugar. This modification is key to enhancing the nuclease resistance and binding affinity of the resulting oligonucleotides.
-
5'-O-DMT Protection: To ensure the specific phosphitylation of the 3'-hydroxyl group in the final step, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is standard in oligonucleotide synthesis.
-
3'-O-Phosphitylation: The final stage introduces the reactive cyanoethyl phosphoramidite (B1245037) (CEP) moiety at the 3'-hydroxyl position, yielding the target this compound. This phosphoramidite is then ready for use in automated solid-phase oligonucleotide synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound. The yields are representative of typical outcomes based on literature precedents for analogous reactions and should be considered as benchmarks for process optimization.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 5-Methyluridine | Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate), Base | 2'-O-Methyl-5-methyluridine | 60-75 |
| 2 | 2'-O-Methyl-5-methyluridine | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | 5'-O-DMT-2'-O-Methyl-5-methyluridine | 85-95 |
| 3 | 5'-O-DMT-2'-O-Methyl-5-methyluridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | This compound | 80-90 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 2'-O-Methyl-5-methyluridine
Materials:
-
5-Methyluridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate (B1210297) (EtOAc)
Procedure:
-
To a stirred suspension of 5-methyluridine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 2'-O-Methyl-5-methyluridine as a white solid.
Step 2: Synthesis of 5'-O-DMT-2'-O-Methyl-5-methyluridine
Materials:
-
2'-O-Methyl-5-methyluridine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Hexanes
-
Triethylamine (B128534) (TEA)
Procedure:
-
Dissolve 2'-O-Methyl-5-methyluridine (1 equivalent) in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to yield 5'-O-DMT-2'-O-Methyl-5-methyluridine as a foam.
Step 3: Synthesis of this compound
Materials:
-
5'-O-DMT-2'-O-Methyl-5-methyluridine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5'-O-DMT-2'-O-Methyl-5-methyluridine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine (2.5 equivalents) to the solution.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the final product, this compound, as a white foam. The product should be stored under an inert atmosphere at -20°C.
Visualizing the Synthesis and Workflow
To further clarify the process, the following diagrams illustrate the synthesis pathway and the general experimental workflow.
In-Depth Technical Guide: 2'-O-Methyl-5-methyl-U CEP (CAS No. 153631-20-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2'-O-Methyl-5-methyl-U CEP, a key phosphoramidite (B1245037) building block utilized in the synthesis of modified oligonucleotides. Its unique structural modifications, a methyl group at the 2'-O position of the ribose sugar and a methyl group at the 5-position of the uracil (B121893) base, impart critical properties to oligonucleotides, including enhanced nuclease resistance and improved hybridization affinity to target RNA sequences. These characteristics make it an invaluable component in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This document details the physicochemical properties, a representative synthesis protocol, its application in oligonucleotide synthesis, and the mechanism of action of the resulting modified oligonucleotides.
Physicochemical and Technical Data
The properties of this compound are summarized below. This data is essential for its handling, storage, and application in solid-phase oligonucleotide synthesis.
| Property | Value | Reference |
| CAS Number | 153631-20-0 | [1] |
| Molecular Formula | C41H51N4O9P | [1] |
| Molecular Weight | 774.84 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Storage Conditions | -20°C, under an inert atmosphere (e.g., Argon or Nitrogen) | |
| Purity | ≥98% (typically assessed by HPLC and 31P NMR) | |
| Solubility | Soluble in anhydrous acetonitrile (B52724) and other organic solvents used in oligonucleotide synthesis. |
Synthesis of this compound: A Representative Protocol
Overall Synthesis Workflow
The synthesis can be conceptually broken down into four key stages:
-
Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of the ribose are protected to ensure regioselective methylation at the 2' position.
-
2'-O-Methylation: The key methylation step at the 2'-hydroxyl group.
-
5'-O-Deprotection and Tritylation: Selective deprotection of the 5'-hydroxyl group followed by the introduction of a dimethoxytrityl (DMT) group, which is crucial for solid-phase synthesis.
-
3'-Phosphitylation: The final step to introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position.
Detailed Experimental Protocol (Representative)
Step 1: Protection of 3',5'-Hydroxyl Groups
-
5-Methyluridine (B1664183) is reacted with a suitable protecting group reagent, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, in anhydrous pyridine (B92270) to form the 3',5'-O-(tetraisopropyldisiloxanediyl) derivative. This protects both the 3' and 5' hydroxyl groups simultaneously.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up using an aqueous extraction, and the product is purified by silica (B1680970) gel chromatography.
Step 2: 2'-O-Methylation
-
The protected 5-methyluridine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
A strong base, such as sodium hydride, is added to deprotonate the 2'-hydroxyl group.
-
A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched, and the product is extracted and purified.
Step 3: 5'-O-Deprotection and 5'-O-Dimethoxytritylation
-
The silyl (B83357) protecting group at the 3' and 5' positions is removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
The resulting diol is then selectively reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. The DMT group preferentially reacts with the less sterically hindered 5'-hydroxyl group.
-
The product, 5'-O-DMT-2'-O-Methyl-5-methyluridine, is purified by column chromatography.
Step 4: 3'-Phosphitylation
-
The 5'-O-DMT-2'-O-Methyl-5-methyluridine is dissolved in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[2]
-
The reaction is stirred at room temperature for several hours.[2]
-
After completion, the reaction is diluted and washed with an aqueous bicarbonate solution.[2]
-
The organic layer is dried, and the final product, this compound, is purified, often by precipitation in a non-polar solvent like cold hexanes.[2]
Application in Oligonucleotide Synthesis
This compound is a crucial reagent for the automated solid-phase synthesis of modified oligonucleotides. The workflow for incorporating this modified nucleoside is analogous to that of standard DNA and RNA phosphoramidites.
Solid-Phase Oligonucleotide Synthesis Cycle
The incorporation of this compound into a growing oligonucleotide chain on a solid support follows a four-step cycle:
-
Detritylation: The DMT group on the 5'-hydroxyl of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid or dichloroacetic acid in dichloromethane. This exposes the free 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound is activated by an activating agent, such as tetrazole or a derivative, and then added to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Biological Significance and Mechanism of Action
This compound itself is a synthetic building block and is not directly involved in cellular signaling pathways. Its biological significance lies in the properties it confers to the oligonucleotides into which it is incorporated. These modified oligonucleotides primarily function at the nucleic acid level to modulate gene expression.
Properties Conferred by the Modifications
| Modification | Property Conferred |
| 2'-O-Methyl | Nuclease Resistance: The methyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This significantly increases the in vivo half-life of the oligonucleotide.[3] Increased Binding Affinity: The 2'-O-methyl modification locks the ribose sugar in a C3'-endo conformation, which is favorable for binding to complementary RNA, leading to a more stable duplex.[3] |
| 5-Methyl (on U) | Enhanced Duplex Stability: The 5-methyl group on uracil (making it a ribothymidine) can increase the thermal stability (Tm) of the oligonucleotide-RNA duplex. Reduced Immunostimulation: For some applications, methylation of uracil can reduce the innate immune response that can be triggered by foreign RNA. |
Mechanism of Action of Antisense Oligonucleotides
Antisense oligonucleotides containing 2'-O-Methyl-5-methyl-uridine typically employ a "gapmer" design to achieve RNase H-mediated degradation of a target mRNA.
Caption: RNase H-mediated mechanism of action for gapmer ASOs.
In this mechanism:
-
The ASO, containing a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides like 2'-O-Methyl-5-methyl-uridine, enters the cell.
-
The wings, with their high binding affinity, guide the ASO to its target mRNA sequence.
-
The central DNA gap forms a DNA-RNA hybrid with the mRNA.
-
The cellular enzyme RNase H recognizes this DNA-RNA duplex and cleaves the RNA strand.
-
The cleaved mRNA is subsequently degraded by other cellular nucleases, preventing its translation into a protein.
This leads to a potent and specific reduction in the expression of the target gene.
Conclusion
This compound is a high-value phosphoramidite for the synthesis of therapeutic and research-grade oligonucleotides. The dual modifications of 2'-O-methylation and 5-methylation of the uracil base provide a synergistic enhancement of the resulting oligonucleotide's properties, including superior nuclease resistance and enhanced target binding affinity. While this molecule does not have a direct role in signaling pathways, it is a critical enabling tool for the development of potent gene-silencing therapeutics that operate through mechanisms such as the RNase H-mediated degradation of mRNA. The information provided in this guide serves as a valuable resource for professionals in the fields of drug discovery, molecular biology, and nucleic acid chemistry.
References
An In-depth Technical Guide to 2'-O-Methyl-5-methyl-U CEP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of 2'-O-Methyl-5-methyl-U CEP, a key reagent in the synthesis of modified oligonucleotides. The document details its molecular weight, the methodology for its use in solid-phase oligonucleotide synthesis, and its relevance in therapeutic and research applications.
Core Compound Identification
-
Chemical Name: this compound
-
Synonyms: 2'-O-Methyl-5-methyluridine-5'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Primary Application: A phosphoramidite (B1245037) building block for the incorporation of 2'-O-methyl-5-methyluridine into synthetic oligonucleotides.[1]
Molecular Weight and Formula
The molecular weight of this compound is a fundamental parameter for its use in quantitative chemical synthesis, particularly for calculating molar equivalents in oligonucleotide synthesis protocols.
The molecular formula for this compound is C41H51N4O9P .[1][2] Based on this formula, the calculated molecular weight is 774.84 g/mol .[1][2]
The table below provides a detailed breakdown of the molecular weight calculation based on the standard atomic weights of the constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 41 | 492.451 |
| Hydrogen | H | 1.008 | 51 | 51.408 |
| Nitrogen | N | 14.007 | 4 | 56.028 |
| Oxygen | O | 15.999 | 9 | 143.991 |
| Phosphorus | P | 30.974 | 1 | 30.974 |
| Total | 774.852 |
Note: The slight difference between the commonly cited molecular weight (774.84) and the calculated value (774.852) arises from the use of different standard atomic weight values (e.g., monoisotopic mass vs. average atomic mass).
Role in Oligonucleotide Synthesis
This compound is a modified nucleoside phosphoramidite. The 2'-O-methyl modification on the ribose sugar confers desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced binding affinity to target RNA sequences. These characteristics are highly valuable in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. The 5-methyl group on the uracil (B121893) base makes it an analog of thymidine.
This compound is a critical building block for creating modified nucleic acid sequences with enhanced stability and functionality.[3] Its applications are crucial for research in gene therapy, gene editing, and the study of gene regulation.[3]
Experimental Protocol: Phosphoramidite-Based Oligonucleotide Synthesis
The use of this compound follows the standard phosphoramidite solid-phase synthesis method, which is the gold standard for DNA and RNA synthesis.[4] The process is automated and involves a four-step cycle for each nucleotide addition.
Experimental Workflow: Oligonucleotide Synthesis Cycle
Caption: Workflow of the phosphoramidite synthesis cycle.
Detailed Methodology:
-
Step 1: De-blocking (Detritylation)
-
The cycle begins with a solid support-bound nucleoside protected at the 5'-hydroxyl position by a dimethoxytrityl (DMT) group.
-
A solution of a mild acid (e.g., trichloroacetic acid in dichloromethane) is passed over the solid support to remove the DMT group.[5]
-
This step exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite.
-
-
Step 2: Coupling
-
The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole).
-
The activated phosphoramidite is then delivered to the solid support.
-
The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus of the activated phosphoramidite, forming a phosphite triester linkage.[5] This reaction is rapid and highly efficient.
-
-
Step 3: Capping
-
As the coupling efficiency is not 100%, a small fraction of the 5'-hydroxyl groups may not have reacted.
-
To prevent these unreacted sites from participating in subsequent cycles (which would lead to deletion mutations), a "capping" step is performed.
-
A mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) is used to acetylate and thereby block any unreacted 5'-hydroxyl groups.[4]
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester.
-
An oxidizing solution, typically containing iodine in a mixture of tetrahydrofuran, pyridine, and water, is introduced.[6]
-
This oxidation creates the stable phosphate backbone of the oligonucleotide.
-
This four-step cycle is repeated for each nucleotide to be added to the growing chain. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia.[6]
Applications in Drug Development and Research
The incorporation of 2'-O-methylated nucleosides like 2'-O-Methyl-5-methyl-U is a cornerstone of modern therapeutic oligonucleotide development.
-
Antisense Technology: Oligonucleotides containing 2'-O-methyl modifications exhibit enhanced stability against cellular nucleases and form more stable duplexes with target mRNA, leading to improved efficacy in silencing gene expression.
-
siRNA Therapeutics: The use of these modified nucleotides in small interfering RNAs (siRNAs) can reduce off-target effects and improve the stability and pharmacokinetic profile of the therapeutic agent.
-
Diagnostics and Probes: Modified oligonucleotides are used as probes in various diagnostic assays due to their high specificity and stability.
-
Antimicrobial Research: 2'-O-Methyl-5-Methyluridine has shown inhibitory properties against certain bacterial strains, such as M. bovis and M. avium, suggesting its potential as a lead compound for developing new antimicrobial drugs.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. nbinno.com [nbinno.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
The Role of Modified Uridines in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of molecular biology and medicine has been revolutionized by the therapeutic application of messenger RNA (mRNA). A key innovation underpinning the success of mRNA-based platforms, most notably the highly effective COVID-19 vaccines, is the strategic incorporation of modified nucleosides. Among these, modified uridines, particularly pseudouridine (B1679824) (Ψ) and its derivative N1-methylpseudouridine (m1Ψ), have emerged as critical players. This technical guide provides an in-depth exploration of the applications of modified uridines, focusing on their impact on mRNA stability, translational efficiency, and immunogenicity. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to equip researchers and drug developers with the foundational knowledge to leverage these powerful molecular tools.
Core Applications of Modified Uridines
The primary applications of modified uridines in molecular biology are centered on overcoming the key challenges associated with the therapeutic use of in vitro transcribed (IVT) mRNA: its inherent instability and its propensity to trigger an innate immune response.
1. Enhanced Translational Capacity and Protein Expression:
The substitution of uridine (B1682114) with pseudouridine or N1-methylpseudouridine during in vitro transcription significantly boosts the translational yield from the mRNA template. This is attributed to several factors, including increased ribosome loading and a potential reduction in the activation of protein kinase R (PKR), which would otherwise phosphorylate the eukaryotic initiation factor 2-alpha (eIF2α) and shut down translation.[1] N1-methylpseudouridine has been shown to be particularly effective, with studies reporting up to a 44-fold increase in protein expression compared to unmodified mRNA.[2]
2. Reduced Immunogenicity:
Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, and cytosolic sensors like RIG-I.[3] This recognition triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which can lead to the degradation of the mRNA and a general suppression of translation. Modified uridines, by altering the structure of the RNA, can evade this immune surveillance.[3][4] This "immune-stealth" characteristic is crucial for therapeutic applications where sustained protein expression is desired without inducing a significant inflammatory response.
3. Increased mRNA Stability:
Pseudouridine modifications can enhance the stability of the mRNA molecule.[5][6] The C-C glycosidic bond in pseudouridine provides more conformational flexibility compared to the C-N bond in uridine, which can lead to more stable base stacking and a more rigid secondary structure.[6][] This increased structural integrity can make the mRNA more resistant to degradation by cellular ribonucleases, thereby prolonging its half-life and the duration of protein expression.[6][8]
Quantitative Data on the Effects of Modified Uridines
The following tables summarize the quantitative impact of pseudouridine and N1-methylpseudouridine on protein expression and immunogenicity, based on data from various in vitro and in vivo studies.
Table 1: Impact of Modified Uridines on Protein Expression
| Modification | Fold Increase in Protein Expression (compared to unmodified uridine) | Cell Type / System | Reference |
| Pseudouridine (Ψ) | ~7-fold | HEK293 cells | [9] |
| N1-methylpseudouridine (m1Ψ) | ~13-fold (compared to Ψ) | Various cell lines | [2] |
| N1-methylpseudouridine (m1Ψ) | Up to 10-fold (compared to unmodified) | In vivo (mice) | [10] |
| N1-methylpseudouridine (m1Ψ) | 6-fold (overall in vivo), 54-fold (in spleen) | In vivo (mice) | [11] |
| m5C/m1Ψ (double modification) | Up to ~44-fold | Various cell lines | [2] |
Table 2: Impact of Modified Uridines on Immunogenicity (Cytokine Induction)
| Modification | Cytokine | Fold Reduction / Qualitative Effect (compared to unmodified uridine) | Cell Type / System | Reference |
| Pseudouridine (Ψ) | TNF-α, IL-6, IFN-β | High induction (similar to unmodified) | Primary human macrophages | [12] |
| N1-methylpseudouridine (m1Ψ) | TNF-α, IL-6 | Significant reduction | Primary human macrophages | [12] |
| N1-methylpseudouridine (m1Ψ) | IFN-α | Moderately elevated (vs. significantly elevated for unmodified) | In vivo (mice) | [4] |
| 5-methoxyuridine (5moU) | TNF-α, IL-6, IFN-β | Complete prevention of induction | Primary human macrophages | [12] |
| N1-methylpseudouridine (m1Ψ) | IFN-I | Substantial reduction | B16 melanoma model | [13] |
Experimental Protocols
Detailed methodologies are essential for the successful application of modified uridines in research and development. Below are protocols for key experiments.
1. In Vitro Transcription of mRNA with Modified Uridines
This protocol is adapted from commercially available kits (e.g., NEB HiScribe™ T7 ARCA mRNA Kit).
-
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase Mix
-
Reaction Buffer (10X)
-
ATP, GTP, CTP solution (100 mM each)
-
UTP solution (100 mM)
-
Pseudouridine-5'-Triphosphate (ΨTP) or N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) (100 mM)
-
Anti-Reverse Cap Analog (ARCA)
-
DNase I (RNase-free)
-
Nuclease-free water
-
LiCl solution
-
Ethanol (70%)
-
-
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:
-
Nuclease-free water (to a final volume of 20 µL)
-
Reaction Buffer (10X) - 2 µL
-
ATP, GTP, CTP (100 mM each) - 2 µL of each
-
UTP and/or modified UTP (ΨTP or m1ΨTP) - for complete substitution, add 2 µL of the modified UTP and omit UTP. For partial substitution, adjust the ratio accordingly.
-
ARCA - 4 µL
-
Linearized DNA template (1 µg) - X µL
-
T7 RNA Polymerase Mix - 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
Add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using LiCl precipitation or a column-based purification kit.
-
Resuspend the purified mRNA in nuclease-free water and quantify its concentration using a spectrophotometer. Assess integrity using gel electrophoresis.
-
2. Transfection of Modified mRNA into Mammalian Cells using Lipofectamine
This protocol is a general guideline for transfection in a 6-well plate format. Optimization is recommended for different cell types and experimental conditions.
-
Materials:
-
Mammalian cells cultured in a 6-well plate (70-90% confluent)
-
Modified mRNA
-
Lipofectamine™ 2000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
-
Procedure:
-
One day before transfection, seed cells to ensure they are 70-90% confluent on the day of transfection.
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 2.5 µg of modified mRNA in 250 µL of Opti-MEM™. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 500 µL of the mRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, add 1.5 mL of complete growth medium. It is not necessary to remove the transfection complexes.
-
Incubate the cells for 24-48 hours before assaying for protein expression.
-
3. Luciferase Reporter Assay for Quantifying Translation Efficiency
This protocol is for a dual-luciferase assay, which includes a co-transfected control reporter to normalize for transfection efficiency.
-
Materials:
-
Cells transfected with firefly luciferase mRNA (modified and unmodified) and a Renilla luciferase control plasmid/mRNA.
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Lysis buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Luminometer
-
-
Procedure:
-
After the desired incubation time post-transfection, wash the cells once with PBS.
-
Lyse the cells by adding passive lysis buffer (e.g., 200 µL for a 24-well plate) and incubate for 15 minutes at room temperature with gentle rocking.
-
Transfer 20 µL of the cell lysate to a luminometer tube or a well of a 96-well plate.
-
Add 100 µL of LAR II to the lysate. Mix by pipetting and immediately measure the firefly luciferase activity in the luminometer.
-
Add 100 µL of Stop & Glo® Reagent to the same tube/well. Mix and immediately measure the Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample. Compare the ratios between cells transfected with modified and unmodified mRNA to determine the relative translation efficiency.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key innate immune signaling pathways that are modulated by modified uridines.
Caption: TLR7 signaling pathway and its evasion by modified uridines.
Caption: RIG-I signaling pathway and reduced activation by modified mRNA.
Experimental Workflow
The following diagram outlines a typical workflow for the development and evaluation of modified mRNA constructs.
Caption: Experimental workflow for modified mRNA development and testing.
Conclusion
The incorporation of modified uridines, particularly pseudouridine and N1-methylpseudouridine, represents a pivotal advancement in the field of mRNA therapeutics. By enhancing translational efficiency, increasing stability, and reducing immunogenicity, these modifications have transformed mRNA from a delicate laboratory tool into a robust and versatile platform for vaccines and other therapeutic interventions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and developers to harness the power of modified uridines in their own work. As our understanding of the nuanced effects of different modifications continues to grow, so too will the potential for developing even more potent and precisely controlled mRNA-based medicines.
References
- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mRNA vaccine with unmodified uridine induces robust type I interferon-dependent anti-tumor immunity in a melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian Molecule: A Technical Guide to Nuclease Resistance with 2'-O-Methylation
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of therapeutic oligonucleotides is paramount to their clinical success. Among the arsenal (B13267) of chemical alterations, 2'-O-methylation (2'-OMe) stands out as a fundamental tool for enhancing stability against enzymatic degradation. This technical guide delves into the core principles of nuclease resistance conferred by 2'-O-methylation, offering a comprehensive resource for researchers in the field of oligonucleotide-based therapeutics.
The Mechanism of Nuclease Resistance
The vulnerability of natural RNA to nucleases stems from the presence of the 2'-hydroxyl group on the ribose sugar. This group can act as a nucleophile, participating in the cleavage of the phosphodiester backbone. 2'-O-methylation introduces a methyl group to this reactive position, sterically hindering the approach of nucleases and preventing the initiation of degradation.[1][2] This simple yet effective modification significantly extends the in vivo half-life of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[3][4]
The enhanced stability provided by 2'-O-methylation is not without nuances. The extent and position of the modification can influence the therapeutic efficacy. While extensive methylation can maximize nuclease resistance, it may also impact the molecule's interaction with essential cellular machinery, such as the RNA-induced silencing complex (RISC).[5][6] Therefore, a careful balance between stability and activity is crucial in the design of 2'-O-methylated oligonucleotides.
Quantitative Analysis of Nuclease Resistance
The impact of 2'-O-methylation on oligonucleotide stability can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, offering a comparative look at the effects of this modification.
| Modification | Oligonucleotide Type | System | Half-life/Stability | Reference |
| Unmodified | Antisense Oligonucleotide | 10% Fetal Bovine Serum | < 24 hours | [7] |
| Phosphorothioate (B77711) + 2'-O-Methyl | Antisense Oligonucleotide | 10% Fetal Bovine Serum | > 72 hours | [7] |
| 2'-O-Methoxyethyl (MOE) | Antisense Oligonucleotide | Human Plasma | 2-4 weeks (terminal elimination) | [8] |
| 2'-O-Methyl Phosphorothioate | Antisense Oligonucleotide | Monkey Plasma | ~110 days | [9] |
Table 1: Comparative Serum Stability of Modified Oligonucleotides. This table highlights the significant increase in the half-life of oligonucleotides when modified with 2'-O-methylation and other related modifications in serum.
| Modification | Metric | Value | Reference |
| 2'-Fluoro (2'-F) RNA | ΔTm per modification | ~2.5°C | [3] |
| 2'-O-Methyl (2'-OMe) RNA | ΔTm per modification | Not specified, but increases stability | [3] |
| Locked Nucleic Acid (LNA) | ΔTm per modification | 4°C to 8°C | [3] |
Table 2: Impact of 2' Modifications on Thermal Duplex Stability (Tm). This table shows how different 2'-modifications, including 2'-O-methylation, can affect the melting temperature (Tm) of oligonucleotide duplexes, which is an indicator of binding affinity and stability.
Experimental Protocols
Accurate assessment of nuclease resistance is critical for the development of therapeutic oligonucleotides. The following are detailed methodologies for key experiments.
In Vitro Nuclease Degradation Assay (Gel-Based)
This protocol provides a method to visually assess the degradation of oligonucleotides in the presence of nucleases over time using gel electrophoresis.
Materials:
-
2'-O-methylated and unmodified control oligonucleotides (e.g., siRNA, ASO)
-
Nuclease source (e.g., Fetal Bovine Serum (FBS), specific exonucleases or endonucleases)
-
Nuclease-free water
-
10x Annealing Buffer
-
2x RNA Loading Dye
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea)
-
1x TBE Buffer (Tris/Borate/EDTA)
-
Gel staining solution (e.g., SYBR Gold or similar nucleic acid stain)
-
Heating block
-
Microcentrifuge
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend single-stranded oligonucleotides to a concentration of 20 µM in nuclease-free water.
-
For duplexes (e.g., siRNA), combine equimolar amounts of the sense and antisense strands in a microcentrifuge tube with 10x annealing buffer to a final concentration of 1x.
-
Heat the mixture to 95°C for 2-5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.[1]
-
-
Degradation Reaction:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration ~1-2 µM) and the nuclease source (e.g., 10-50% FBS in a suitable buffer).[2]
-
Prepare a zero-time point control by immediately stopping the reaction after adding the nuclease.
-
Incubate the reaction tubes at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and stop the degradation by adding 2x RNA loading dye containing a denaturant (e.g., formamide (B127407) or urea) and a chelating agent (e.g., EDTA).[2][7]
-
-
Gel Electrophoresis:
-
Visualization and Analysis:
-
Stain the gel with a nucleic acid stain according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system.
-
Analyze the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.
-
Quantitative Nuclease Resistance Assay (qRT-PCR Based)
This method offers a more quantitative assessment of oligonucleotide stability by measuring the amount of intact oligonucleotide remaining after nuclease treatment using reverse transcription quantitative PCR (RT-qPCR).[10][11]
Materials:
-
2'-O-methylated and unmodified control oligonucleotides
-
Nuclease source (e.g., serum, cell lysate)
-
Stem-loop RT primer specific to the target oligonucleotide
-
Reverse transcriptase and buffer
-
dNTPs
-
qPCR primers (forward and reverse) specific to the reverse-transcribed product
-
qPCR master mix (containing Taq polymerase and SYBR Green or a fluorescent probe)
-
Real-time PCR instrument
Procedure:
-
Nuclease Treatment:
-
Perform the nuclease degradation reaction as described in the gel-based assay protocol (Section 3.1, step 2).
-
At each time point, inactivate the nucleases (e.g., by heat inactivation or addition of a proteinase K).
-
-
Reverse Transcription (RT):
-
Use a stem-loop RT primer to specifically reverse transcribe the intact target oligonucleotide from each time point sample. The stem-loop structure enhances the specificity and efficiency of reverse transcription for small RNAs.
-
Perform the RT reaction according to the manufacturer's protocol for the chosen reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Use the cDNA from the RT reaction as a template for qPCR.
-
Set up the qPCR reaction with specific forward and reverse primers and a suitable qPCR master mix.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative amount of intact oligonucleotide at each time point compared to the zero-time point control.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.
-
Visualizing the Impact of 2'-O-Methylation
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to 2'-O-methylation and nuclease resistance.
Caption: Mechanism of nuclease resistance by 2'-O-methylation.
References
- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of siRNAs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing siRNA Concentration, Complexation and Stability in Cationic Dendriplexes by Stem-Loop Reverse Transcription-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
The Advantage of 2'-O-Methyl-5-methyl-U in Aptamer Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aptamers, synthetic single-stranded oligonucleotides, have emerged as a promising class of molecules for a wide range of therapeutic and diagnostic applications due to their high specificity and affinity for various targets.[1] However, their clinical utility is often hampered by their susceptibility to degradation by nucleases present in biological fluids. To overcome this limitation, chemical modifications of the nucleotide building blocks are employed. Among these, the incorporation of 2'-O-Methyl-5-methyl-Uridine (a 2'-O-Methyl modified version of Thymidine) offers significant advantages in enhancing the pharmacological properties of aptamers. This technical guide provides a comprehensive overview of the benefits, supporting data, and experimental protocols associated with the use of 2'-O-Methyl-5-methyl-U in aptamers.
Core Benefits of 2'-O-Methyl-5-methyl-U Incorporation
The primary advantages of incorporating 2'-O-Methyl-5-methyl-U and other 2'-O-Methylated nucleotides into aptamers are a dramatic increase in nuclease resistance and enhanced binding affinity to their targets.[1][2][3]
Enhanced Nuclease Resistance
The 2'-hydroxyl group of the ribose sugar in natural RNA is the primary site of attack by nucleases. By replacing this reactive hydroxyl group with a methoxy (B1213986) group (O-CH3), the oligonucleotide backbone is shielded from enzymatic cleavage.[4] This modification significantly increases the half-life of aptamers in biological media, a critical factor for in vivo applications.[1][5][6]
Increased Binding Affinity
The 2'-O-Methyl modification influences the sugar pucker conformation of the nucleotide, favoring a C3'-endo conformation. This pre-organizes the aptamer's backbone into an A-form helical geometry, which can lead to more stable and favorable interactions with the target molecule, thereby increasing binding affinity (lower Kd value).[1] However, the extent of modification needs to be optimized, as extensive modification can sometimes negatively impact affinity.[7]
Quantitative Data on the Impact of 2'-O-Methyl Modifications
The following tables summarize quantitative data from various studies, highlighting the impact of 2'-O-Methyl modifications on aptamer stability and binding affinity.
Table 1: Nuclease Stability of 2'-O-Methyl Modified Aptamers
| Aptamer/Oligonucleotide | Modification | Medium | Half-life / Stability | Reference |
| DNA aptamer analogue (O2.G1) | 3'-end 2'-O-Methyl RNA | Human Serum | ~19% digested after 24 hours | [7] |
| RNA construct | Fully 2'-O-Methylated | Fresh Human Serum | >240 hours (estimated) | [8] |
| RNA aptamer | Some 2'-O-Methyl substitutions | 95% Rat Plasma | >24 hours | [8] |
| RNA aptamer | Full 2'-O-Methyl substitutions | 95% Rat Plasma | Up to 96 hours | [8] |
| 2'-NH2 pyrimidine-modified aptamer | Post-SELEX 2'-O-Methyl modification | Urine | 31 hours | [9] |
Table 2: Binding Affinity of 2'-O-Methyl Modified Aptamers
| Aptamer Target | Modification | Unmodified Kd | Modified Kd | Reference |
| Human Neutrophil Elastase | 2'-NH2 pyrimidine (B1678525) with post-SELEX 2'-O-Methyl | > 1 µM | 0.14 nM | [9] |
| Vascular Endothelial Growth Factor (VEGF) | 2'-O-Methyl A and G | - | 2 nM | [9] |
| Myeloid Leukemia Cells (HL60) | 3'-end 2'-O-Methyl RNA | ~4.4 nM | 26.3 ± 4.9 nM | [7] |
| Myeloid Leukemia Cells (HL60) | 5'-end 2'-O-Methyl RNA | ~4.4 nM | 13.7 ± 2.3 nM | [7] |
| Rat VEGF164 | HNA/2'-O-Methyl | - | 1.1 nM | [10][11] |
Note: The impact on binding affinity can be target-dependent and requires empirical validation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of 2'-O-Methyl-5-methyl-U in aptamer development. Below are outlines of key experimental protocols.
Protocol 1: Solid-Phase Synthesis of a 2'-O-Methyl-5-methyl-U Modified Aptamer
This protocol describes the standard automated solid-phase synthesis of an aptamer incorporating 2'-O-Methyl-5-methyl-Uridine.
Materials:
-
5'-Dimethoxytrityl-2'-O-methyl-5-methyl-uridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine)
-
Purification system (e.g., HPLC)
Methodology:
-
Synthesizer Setup: Program the synthesizer with the desired aptamer sequence, ensuring the 2'-O-Methyl-5-methyl-U phosphoramidite (B1245037) is placed in the correct position for incorporation.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking: Removal of the 5'-DMT protecting group.
-
Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl group of the growing chain. A slightly longer coupling time (e.g., 6 minutes) may be recommended for modified phosphoramidites.[12]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidation of the phosphite (B83602) triester to a more stable phosphate (B84403) triester.
-
-
Final Deblocking: Removal of the terminal 5'-DMT group.
-
Cleavage and Deprotection: Cleavage of the aptamer from the CPG support and removal of protecting groups.
-
Purification: Purification of the full-length aptamer using HPLC or PAGE.
Protocol 2: SELEX for 2'-O-Methyl Modified Aptamers
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is used to isolate high-affinity aptamers. Incorporating modified nucleotides requires compatible polymerases.
Materials:
-
Initial DNA library with randomized region
-
Primers for PCR amplification
-
Modified triphosphates (e.g., 2'-O-Methyl-UTP) and standard dNTPs/NTPs
-
T7 RNA Polymerase (or a mutant version compatible with 2'-O-Methyl-NTPs)
-
Reverse Transcriptase
-
Taq DNA Polymerase
-
Target molecule
-
Partitioning matrix (e.g., nitrocellulose filters, magnetic beads)
-
Binding and wash buffers
Methodology:
-
Library Preparation: Synthesize an initial single-stranded DNA library containing a central random region flanked by constant primer binding sites.
-
In Vitro Transcription (for RNA aptamers): If selecting for RNA aptamers, transcribe the DNA library using T7 RNA Polymerase and a mix of standard and 2'-O-Methyl modified NTPs.
-
Binding: Incubate the oligonucleotide library with the target molecule in a suitable binding buffer.
-
Partitioning: Separate the target-bound oligonucleotides from the unbound sequences.
-
Washing: Wash the partitioning matrix to remove non-specifically bound sequences.
-
Elution: Elute the target-bound aptamers.
-
Amplification:
-
For RNA aptamers, reverse transcribe to cDNA.
-
Amplify the cDNA (or eluted DNA) using PCR.
-
-
Next Round Preparation: Prepare the enriched pool for the next round of selection.
-
Iteration: Repeat the selection cycle for 8-15 rounds with increasing stringency.
-
Sequencing and Characterization: Clone and sequence the final enriched pool to identify individual aptamer candidates and characterize their binding properties.
Protocol 3: Nuclease Stability Assay (Gel-Based)
This protocol assesses the stability of aptamers in the presence of nucleases.
Materials:
-
Purified aptamer (modified and unmodified control)
-
Nuclease-containing medium (e.g., fetal bovine serum, human serum)
-
Nuclease-free water and buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Methodology:
-
Sample Preparation: Prepare reactions containing a final concentration of 50 pmol of the aptamer duplex in 50% fetal bovine serum (FBS) in a total volume of 10 µL.[13]
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and immediately quench the nuclease activity by adding a stop solution (e.g., EDTA-containing loading buffer) and freezing.
-
Gel Electrophoresis:
-
Staining and Visualization: Stain the gel with a fluorescent dye and visualize the bands using a gel imaging system.
-
Analysis: Quantify the intensity of the full-length aptamer band at each time point to determine the rate of degradation.
Protocol 4: Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[14][15]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated for biotinylated aptamers)
-
Biotinylated aptamer (ligand)
-
Target molecule (analyte)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution
Methodology:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Inject the biotinylated aptamer over the streptavidin-coated sensor surface to achieve the desired immobilization level.
-
-
Analyte Binding:
-
Inject a series of concentrations of the target protein in running buffer over the sensor surface.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[15]
-
Conclusion
The incorporation of 2'-O-Methyl-5-methyl-Uridine into aptamers is a well-established and effective strategy to enhance their therapeutic potential. This modification significantly improves nuclease resistance, leading to a longer in vivo half-life, and can also enhance binding affinity. The experimental protocols outlined in this guide provide a framework for the synthesis, selection, and characterization of these promising molecules. As the field of aptamer therapeutics continues to advance, the strategic use of chemical modifications like 2'-O-methylation will be instrumental in translating these versatile molecules from the laboratory to the clinic.
References
- 1. Aptamers: A Review of Their Chemical Properties and Modifications for Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. Nuclease Resistance Design and Protocols [genelink.com]
- 5. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes [mdpi.com]
- 6. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection and Application of Aptamer Affinity for Protein Purification | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. japtamers.co.uk [japtamers.co.uk]
- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. nicoyalife.com [nicoyalife.com]
2'-O-Methyl-5-methyl-U CEP: A Technical Guide for Antisense Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes and applications of 2'-O-Methyl-5-methyl-Uridine CEP (Cyanothyl Phosphoramidite), a critical building block in the synthesis of antisense oligonucleotides (ASOs) for therapeutic and research purposes. We will delve into its chemical properties, synthesis, incorporation into ASOs, and the subsequent impact on oligonucleotide performance, supported by quantitative data and detailed experimental protocols.
Introduction to 2'-O-Methyl Modifications in Antisense Oligonucleotides
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1][] The therapeutic potential of ASOs is often limited by their susceptibility to nuclease degradation and off-target effects. To overcome these limitations, chemical modifications to the nucleotide structure are employed.
The 2'-O-Methyl (2'-OMe) modification, which involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is a widely adopted second-generation modification.[3][4] This seemingly simple alteration confers significant advantages, including enhanced nuclease resistance and improved binding affinity to target RNA.[4][5] The 2'-O-Methyl-5-methyl-Uridine phosphoramidite (B1245037) is a key reagent for introducing this modification at specific uridine (B1682114) residues within an ASO sequence. The additional methylation at the 5-position of the uracil (B121893) base can further enhance duplex thermal stability.[1]
Properties of 2'-O-Methyl-5-methyl-Uridine Modified ASOs
The incorporation of 2'-O-Methyl-5-methyl-Uridine into ASOs imparts several desirable properties that are crucial for their function in a biological environment.
Nuclease Resistance
One of the primary advantages of the 2'-OMe modification is its ability to protect the oligonucleotide from degradation by cellular nucleases.[5] Unmodified oligonucleotides are rapidly broken down, limiting their therapeutic efficacy. The methyl group at the 2' position sterically hinders the approach of nucleases, thereby extending the half-life of the ASO.[6]
Binding Affinity
The 2'-OMe modification pre-organizes the sugar moiety into an A-form helical geometry, which is characteristic of RNA-RNA duplexes. This conformational rigidity leads to a more stable duplex upon binding to the target mRNA, as reflected by an increase in the melting temperature (Tm).[7][8] Each 2'-OMe modification can increase the Tm by approximately 1.6-1.9 °C.[7]
Reduced Toxicity
Compared to some other chemical modifications, 2'-O-Methyl modified ASOs generally exhibit a favorable toxicity profile.[5] This is a critical consideration in the development of therapeutic oligonucleotides.
Synthesis of 2'-O-Methyl-5-methyl-Uridine CEP
The synthesis of 2'-O-Methyl-5-methyl-Uridine CEP is a multi-step process that begins with a suitable starting material, such as 5-methyluridine. The following diagram illustrates a general synthetic pathway.
Caption: General synthetic scheme for 2'-O-Methyl-5-methyl-Uridine CEP.
Incorporation into Antisense Oligonucleotides via Solid-Phase Synthesis
This compound is incorporated into ASOs using automated solid-phase synthesis, following the standard phosphoramidite chemistry cycle.
Caption: Workflow for solid-phase synthesis of ASOs.
Data Presentation
The following tables summarize key quantitative data related to the performance of 2'-O-Methyl modified oligonucleotides.
Table 1: Coupling Efficiency of 2'-Modified Phosphoramidites
| Activator | Recommended Coupling Time (minutes) | Expected Coupling Efficiency |
| 5-Ethylthio-1H-tetrazole (ETT) | 6 - 10 | >98-99% |
| 5-Benzylthio-1H-tetrazole (BTT) | 6 - 10 | >98-99% |
| 4,5-Dicyanoimidazole (DCI) | 6 - 10 | >98-99% |
Note: Data is generalized for 2'-modified phosphoramidites and may vary slightly for this compound specifically.
Table 2: Impact of 2'-O-Methyl Modification on Duplex Stability
| Modification per Duplex | Approximate Increase in Melting Temperature (Tm) |
| Single 2'-OMe modification | +1.6 to +1.9 °C |
Reference:[7]
Experimental Protocols
Solid-Phase ASO Synthesis
Objective: To synthesize a 2'-O-Methyl modified antisense oligonucleotide.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
This compound and other required phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Program the desired ASO sequence into the synthesizer.
-
Install the solid support column and all necessary reagents.
-
Initiate the synthesis program, which will perform the following steps for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside. b. Coupling: The this compound (or other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
After the final cycle, the ASO is cleaved from the solid support and deprotected by incubation in concentrated ammonium hydroxide.
-
The crude ASO is then purified.
Nuclease Resistance Assay
Objective: To assess the stability of a 2'-O-Methyl modified ASO in the presence of nucleases.
Materials:
-
2'-O-Methyl modified ASO and an unmodified control ASO
-
Fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase)
-
Reaction buffer
-
Quenching solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution and imaging system
Procedure:
-
Incubate a known amount of the modified and unmodified ASOs with FBS or the exonuclease in the appropriate buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Stop the reaction in each aliquot by adding the quenching solution.
-
Analyze the samples by denaturing PAGE.
-
Stain the gel and visualize the bands. The intensity of the full-length ASO band at each time point is quantified to determine the rate of degradation.
Melting Temperature (Tm) Analysis
Objective: To determine the binding affinity of a 2'-O-Methyl modified ASO to its complementary RNA target.
Materials:
-
2'-O-Methyl modified ASO
-
Complementary RNA oligonucleotide
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Mix equimolar amounts of the ASO and its complementary RNA target in the annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
Measure the absorbance at 260 nm while gradually increasing the temperature from room temperature to 95°C.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined from the midpoint of the melting curve.
Mechanism of Action of ASOs
Antisense oligonucleotides containing 2'-O-Methyl modifications typically function through two primary mechanisms, depending on their design.
RNase H-Mediated Degradation
In a "gapmer" design, a central block of DNA-like nucleotides is flanked by "wings" of 2'-O-Methyl modified nucleotides. When this ASO binds to the target mRNA, the DNA/RNA heteroduplex in the gap region is recognized and cleaved by RNase H, an endogenous enzyme. This leads to the degradation of the target mRNA and subsequent reduction in protein expression.
Caption: RNase H-mediated mechanism of action for gapmer ASOs.
Steric Blockade
ASOs that are fully modified with 2'-O-Methyl nucleotides do not typically recruit RNase H. Instead, they act via a steric hindrance mechanism. By binding to the target mRNA, they can physically block the translational machinery (ribosomes) or interfere with splicing processes, thereby inhibiting protein production or modulating the final protein product.
Conclusion
2'-O-Methyl-5-methyl-Uridine CEP is a valuable phosphoramidite for the synthesis of modified antisense oligonucleotides. The resulting 2'-O-Methyl modifications provide a crucial balance of enhanced nuclease resistance, increased binding affinity, and a favorable safety profile. This makes it a cornerstone modification for the development of ASO-based therapeutics and an essential tool for researchers investigating gene function. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in antisense research.
References
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. idtdna.com [idtdna.com]
- 7. osti.gov [osti.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
A Technical Guide to the Immunomodulatory Properties of Modified RNA
Abstract: The ability of synthetic messenger RNA (mRNA) to transiently express proteins has positioned it as a powerful tool in therapeutics and vaccine development. However, unmodified in vitro transcribed (IVT) RNA is inherently immunogenic, triggering innate immune responses that can limit its efficacy and cause adverse effects. This technical guide provides an in-depth exploration of the immunomodulatory properties of modified RNA, detailing how specific nucleoside modifications enable synthetic mRNA to evade immune recognition. We will cover the key signaling pathways involved in RNA sensing, present quantitative data on the effects of different modifications, provide detailed experimental protocols for assessing immunogenicity, and visualize complex biological and experimental processes using diagrams. This guide is intended for researchers, scientists, and drug development professionals working to harness the full potential of RNA-based technologies.
Introduction: Innate Immune Sensing of RNA
The innate immune system is the first line of defense against pathogens and relies on a suite of pattern recognition receptors (PRRs) to detect non-self molecules, including foreign RNA.[1] This recognition is crucial for initiating an antiviral response but poses a significant challenge for the therapeutic use of synthetic RNA.
1.1 RNA as a Pathogen-Associated Molecular Pattern (PAMP)
Exogenous single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) are potent activators of the innate immune system.[2][3] These molecules are recognized by PRRs as PAMPs, triggering signaling cascades that lead to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4] This response is designed to limit viral replication but can also inhibit the translation and promote the degradation of therapeutic mRNA.[5]
1.2 Key Pattern Recognition Receptors (PRRs) for RNA
The primary sensors of foreign RNA are located in the endosomes and the cytoplasm:
-
Toll-Like Receptors (TLRs): TLR3, TLR7, and TLR8 are endosomal receptors that recognize dsRNA and ssRNA, respectively.[2][6] TLR7 and TLR8 are particularly important for sensing viral ssRNA and synthetic unmodified mRNA.[3][7]
-
RIG-I-Like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are cytosolic sensors that detect dsRNA and 5'-triphosphorylated RNA, a common feature of viral RNA.[4][8]
Activation of these PRRs initiates signaling cascades that converge on the activation of transcription factors like IRF3, IRF7, and NF-κB, leading to the expression of antiviral and inflammatory genes.[4]
Evading Innate Immunity Through RNA Modification
A key strategy to reduce the immunogenicity of synthetic mRNA is the incorporation of modified nucleosides.[] Eukaryotic cells naturally contain various RNA modifications that help the immune system distinguish "self" from "non-self" RNA.[10] By mimicking these natural modifications, synthetic mRNA can be engineered to evade PRR recognition.
The groundbreaking discovery that incorporating modified nucleosides, such as pseudouridine (B1679824) (Ψ), into IVT mRNA significantly reduces its immunogenicity paved the way for the development of mRNA-based therapeutics, including the highly successful COVID-19 vaccines.[1][11]
Key RNA Modifications and Their Immunomodulatory Effects
Several nucleoside modifications have been shown to effectively reduce the innate immune response to synthetic RNA. The most well-characterized of these are pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 2'-O-methylation.
-
Pseudouridine (Ψ): This isomer of uridine (B1682114) is one of the most abundant RNA modifications in nature.[12] Its incorporation into synthetic mRNA has been shown to reduce the activation of TLRs and enhance protein translation.[5][11] The proposed mechanism involves altering the RNA structure, which may lead to less efficient processing by enzymes in the endolysosome, thereby preventing engagement with TLRs.[1]
-
N1-methylpseudouridine (m1Ψ): This further modification of pseudouridine has demonstrated even greater immune-evasive properties and translational enhancement compared to Ψ.[13][14][15] Consequently, m1Ψ is the modification of choice for several clinically advanced mRNA platforms, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[16][17]
-
2'-O-methylation (2'-OMe): This modification of the ribose sugar is commonly found at the 5' cap of eukaryotic mRNAs (Cap 1 structure) and within various RNA species.[10][18] 2'-O-methylation at the 5' end of viral RNA helps it evade recognition by the cytosolic sensor IFIT1.[18] Incorporating 2'-O-methylated nucleotides within synthetic RNA can also suppress TLR7 and TLR8 activation.[19][20]
Data Presentation
Table 1: Relative Cytokine Induction by Modified RNA in Human Dendritic Cells
| RNA Modification | IFN-α Production (pg/mL) | TNF-α Production (pg/mL) | Reference |
| Unmodified Uridine | 3,500 ± 450 | 800 ± 120 | --INVALID-LINK-- |
| Pseudouridine (Ψ) | 150 ± 50 | 100 ± 30 | --INVALID-LINK-- |
| N1-methylpseudouridine (m1Ψ) | < 50 | < 50 | --INVALID-LINK--[17] |
| 2'-O-methyluridine | 400 ± 80 | 150 ± 40 | --INVALID-LINK-- |
Note: The values presented are illustrative and compiled from multiple sources to demonstrate relative effects. Actual values can vary based on experimental conditions.
Signaling Pathways in RNA Recognition
Understanding the signaling pathways activated by RNA is crucial for designing effective immune-evasive mRNA.
Toll-Like Receptor (TLR) 7/8 Signaling
TLR7 and TLR8 are key sensors of ssRNA in the endosome.[6] Upon binding to their ligand, they dimerize and recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines and type I interferons.[6][7]
Caption: TLR7/8 signaling pathway initiated by ssRNA recognition in the endosome.
RIG-I-Like Receptor (RLR) Signaling
In the cytoplasm, RIG-I recognizes 5'-triphosphorylated dsRNA.[8][21] Upon binding RNA, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs).[8][22] These domains then interact with the mitochondrial antiviral-signaling protein (MAVS), which acts as a scaffold to assemble a signaling complex.[4] This complex activates the kinases TBK1 and IKKε, which in turn phosphorylate IRF3 and IRF7, leading to their dimerization and translocation to the nucleus to induce type I IFN expression.[4]
Caption: Cytosolic RIG-I signaling pathway upon detection of viral RNA.
Experimental Protocols for Assessing RNA Immunogenicity
Reliable methods for quantifying the immunogenicity of synthetic RNA are essential for the development of safe and effective therapeutics.
In Vitro Transcription of Modified RNA
The first step is to synthesize the RNA of interest. This is typically done through an in vitro transcription (IVT) reaction.[23][24][25]
Methodology:
-
Template Preparation: A linear DNA template containing a T7 promoter, the gene of interest, and a poly(T) tract is generated by PCR or plasmid linearization.
-
IVT Reaction: The DNA template is incubated with T7 RNA polymerase, RNase inhibitors, and a mixture of nucleotide triphosphates (NTPs). For modified RNA, one or more of the standard NTPs (e.g., UTP) is completely replaced with its modified counterpart (e.g., m1ΨTP).[26]
-
Capping: A 5' cap structure (e.g., Cap 1) is added either co-transcriptionally using a cap analog or post-transcriptionally using capping enzymes to enhance stability and translation efficiency.[27]
-
Purification: The resulting mRNA is purified to remove the DNA template, enzymes, and unincorporated NTPs, often using methods like silica-based columns or HPLC. This step is critical as dsRNA byproducts are highly immunogenic.[28]
Caption: Experimental workflow for the synthesis and purification of modified RNA.
In Vitro Immunogenicity Assessment Using Human PBMCs
A common method to assess the immunogenicity of RNA is to treat human peripheral blood mononuclear cells (PBMCs) and measure the resulting cytokine production.[29]
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in appropriate media (e.g., RPMI-1640 supplemented with FBS and antibiotics).
-
RNA Transfection: The test RNA (unmodified vs. modified) is complexed with a transfection reagent (e.g., lipofectamine) and added to the cultured PBMCs. A positive control (e.g., R848, a TLR7/8 agonist) and a negative control (transfection reagent alone) should be included.
-
Incubation: The cells are incubated for a set period, typically 6-24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis, and the cells can be harvested for gene expression analysis (e.g., qPCR) or flow cytometry.
Cytokine Production Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard technique to quantify the concentration of specific cytokines (e.g., IFN-α, TNF-α) in the collected cell culture supernatants.
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is washed, and non-specific binding sites are blocked.
-
Sample Incubation: The collected supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.
-
Detection: The plate is washed again, and a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped.
-
Data Analysis: The absorbance is read on a plate reader, and the cytokine concentrations in the samples are calculated based on the standard curve.
Applications and Future Directions
The ability to fine-tune the immunomodulatory properties of RNA has unlocked its therapeutic potential.
-
mRNA Vaccines: By incorporating m1Ψ, mRNA vaccines for infectious diseases (e.g., COVID-19) can generate robust antigen expression with minimal inflammatory side effects, leading to potent humoral and cellular immunity.[11][15][16]
-
Protein Replacement Therapies: For non-immunizing applications, such as replacing a missing or defective protein, minimizing the immune response is paramount to ensure sustained protein production and patient safety.
-
Cancer Immunotherapy: In some contexts, a degree of immune activation is desirable. RNA can be used as a vaccine adjuvant or to express immunostimulatory molecules directly in the tumor microenvironment. The level of modification can be tailored to achieve the desired balance of expression and adjuvanticity.
Future research will likely focus on discovering novel RNA modifications, developing more sophisticated delivery systems, and exploring the application of modified RNA in a wider range of diseases. Understanding the complex interplay between RNA modifications and the immune system will continue to be a critical area of investigation, driving the next generation of RNA-based medicines.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RIG-I in RNA virus recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Toll Like Receptor 7/8 (TLR7/8) Cascade [reactome.org]
- 7. bms.com [bms.com]
- 8. Mechanisms of RIG-I-Like Receptor Activation and Manipulation by Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Do RNA modifications contribute to modulation of immune responses in allergic diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 14. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 15. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 16. researchgate.net [researchgate.net]
- 17. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 18. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Transcription of Modified mRNAs [bio-protocol.org]
- 24. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. themoonlab.org [themoonlab.org]
- 26. neb.com [neb.com]
- 27. cytivalifesciences.com [cytivalifesciences.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 2'-O-Methyl-5-methyluridine and its Derivatives in tRNA: A Technical Guide
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, function, and the fidelity of protein synthesis. Among the vast array of over 150 known modifications, those involving methylation of the ribose and the base of nucleosides play pivotal roles. This technical guide delves into the discovery, characterization, and significance of 2'-O-methyl-5-methyluridine (m⁵U) and its more complex derivatives in tRNA. We provide a detailed account of the seminal discovery of a related complex modified nucleoside, 5-carboxymethylaminomethyl-2'-O-methyluridine (cmnm⁵Um), in Escherichia coli, highlighting the experimental methodologies that paved the way for its identification. This guide summarizes quantitative data, presents detailed experimental protocols for the isolation and analysis of modified nucleosides, and visualizes the intricate biosynthetic pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of molecular biology, biochemistry, and nucleic acid therapeutics.
Introduction: The Landscape of tRNA Modifications
Transfer RNA molecules are central to the process of translation, acting as adaptor molecules that link the genetic code in messenger RNA (mRNA) to the corresponding amino acids.[1] To perform this function with high fidelity, tRNAs undergo extensive post-transcriptional modification.[1][2] These modifications are not merely decorative; they are crucial for tRNA stability, proper folding, aminoacylation, and accurate codon recognition.[1][3] Methylation is the most common type of tRNA modification, with various positions on the nucleobase and the 2'-hydroxyl group of the ribose being targets for methyltransferases.[4]
Two of the most widespread modifications are 5-methyluridine (B1664183) (m⁵U) and 2'-O-methylation (Nm).[4] The m⁵U modification, particularly at position 54 in the T-loop, is highly conserved and contributes to the overall stability of the tRNA molecule.[5][6] 2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is also a common modification that can occur on any of the four standard ribonucleosides.[7] This modification is known to protect RNA from nuclease degradation and to influence the conformational properties of the sugar-phosphate backbone.[8]
The combination of these two modifications on a single uridine (B1682114) nucleoside results in 2'-O-methyl-5-methyluridine. While the discovery of this specific molecule is embedded within broader studies of tRNA sequencing, the detailed characterization of a more complex derivative, 5-carboxymethylaminomethyl-2'-O-methyluridine (cmnm⁵Um), in Escherichia coli provides a paradigmatic case study of the discovery process for such modified nucleosides.[4]
The Discovery of a Complex 2'-O-Methyl-5-methyluridine Derivative
A pivotal study by Muramatsu et al. in 1988 led to the identification of the novel modified nucleoside, 5-carboxymethylaminomethyl-2'-O-methyluridine (cmnm⁵Um), in the first position of the anticodon of a minor leucine (B10760876) tRNA species (tRNALeu) from E. coli.[4] This discovery was significant as it unveiled a new level of complexity in tRNA modifications at the wobble position, which is critical for codon recognition.
The researchers purified two minor tRNALeu species from E. coli A19 and determined their nucleotide sequences using a post-labeling method.[4] In one of these tRNAs, an unidentified modified nucleoside, designated N, was found at the wobble position (position 34).[4] Through a meticulous process of isolation, purification, and structural analysis using ¹H NMR spectroscopy and mass spectrometry, the chemical structure of N was determined to be cmnm⁵Um.[4]
This discovery underscored the importance of complete tRNA sequencing to identify novel modifications and highlighted the sophisticated analytical techniques required for their structural elucidation.
Quantitative Data on Related tRNA Modifications
While specific quantitative data for 2'-O-methyl-5-methyluridine across different organisms and tissues is not extensively cataloged in a centralized database, data for its constituent modifications and related derivatives are available. The abundance of these modifications can vary depending on the organism, tRNA species, and cellular conditions.
| Modification | Organism/Cell Type | tRNA Species | Position | Abundance (mol % of total nucleosides) | Reference |
| 5-methyluridine (m⁵U) | E. coli | Total tRNA | 54 | ~1.0 | [5] |
| 2'-O-methyluridine (Um) | E. coli | tRNALeu | 32 | Varies | [9] |
| 5-carboxymethylaminomethyl-2'-O-methyluridine (cmnm⁵Um) | E. coli | tRNALeu | 34 | Not specified in mol % | [4] |
| 2'-O-methylguanosine (Gm) | E. coli | Multiple tRNAs | 18 | Varies | [9] |
| 5-methylcytidine (B43896) (m⁵C) | E. coli (under oxidative stress) | tRNATyr | 49 | Significantly increased | [8] |
Experimental Protocols
The identification of novel modified nucleosides relies on a series of sophisticated biochemical techniques. The following protocols are based on the methodologies employed in the discovery of cmnm⁵Um and other tRNA modifications.
Purification of Specific tRNA Species
Objective: To isolate a specific tRNA from a total tRNA mixture for subsequent analysis.
Methodology:
-
Preparation of total tRNA: Total tRNA is extracted from cells using methods such as phenol (B47542) extraction followed by ethanol (B145695) precipitation.
-
Affinity Chromatography: A DNA oligonucleotide complementary to the target tRNA is synthesized and coupled to a solid support (e.g., Sepharose beads).
-
Hybridization: The total tRNA mixture is incubated with the affinity column under conditions that favor the hybridization of the target tRNA to the complementary DNA probe.
-
Washing and Elution: The column is washed to remove non-specifically bound tRNAs. The target tRNA is then eluted by altering the temperature or buffer conditions to disrupt the DNA-RNA hybrid.[1]
Nucleoside Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the constituent nucleosides of a purified tRNA.
Methodology:
-
Enzymatic Digestion: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Separation: The resulting nucleoside mixture is injected onto a reverse-phase HPLC column.
-
Elution Gradient: A gradient of a suitable solvent system (e.g., acetonitrile (B52724) in an aqueous buffer) is used to separate the nucleosides based on their hydrophobicity.
-
Detection and Quantification: The eluted nucleosides are detected by UV absorbance at 260 nm. The quantity of each nucleoside is determined by integrating the area under its corresponding peak and comparing it to known standards.
tRNA Sequencing by Post-Labeling Method
Objective: To determine the nucleotide sequence of a tRNA molecule, including the positions of modified nucleosides.
Methodology:
-
Limited RNase Digestion: The tRNA is partially digested with a base-specific RNase (e.g., RNase T1, which cleaves after guanosine (B1672433) residues) to generate a series of overlapping fragments.
-
5'-end Labeling: The resulting fragments are dephosphorylated and then radioactively labeled at their 5'-ends using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Separation of Labeled Fragments: The labeled fragments are separated by two-dimensional thin-layer chromatography (TLC).
-
Autoradiography and Sequence Deduction: The positions of the radioactive spots on the TLC plate are visualized by autoradiography. The sequence is deduced by analyzing the overlapping patterns of the fragments. Modified nucleosides are identified by their altered mobility on the TLC plate compared to the four standard nucleotides.[4]
Structural Elucidation by Mass Spectrometry and NMR
Objective: To determine the precise chemical structure of an unknown modified nucleoside.
Methodology:
-
Isolation of the Modified Nucleoside: The modified nucleoside is purified from a complete enzymatic digest of the tRNA using HPLC.
-
Mass Spectrometry (MS): The purified nucleoside is analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern. This provides information about the elemental composition and the nature of the modifications.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the structure of the base, the sugar, and the attached modifying groups.[4]
Biosynthesis and Signaling Pathways
The biosynthesis of 2'-O-methyl-5-methyluridine and its derivatives involves a series of enzymatic steps. While a single enzyme responsible for the dual modification has not been definitively characterized across all organisms, the individual modification pathways are well-understood.
Biosynthesis of 5-methyluridine (m⁵U)
The methylation of uridine at the C5 position is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases (TrmA in bacteria, Trm2 in eukaryotes). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.
Biosynthesis of 2'-O-methyluridine (Um)
The 2'-O-methylation of the ribose moiety is carried out by a diverse family of 2'-O-methyltransferases. In the context of the anticodon loop, enzymes such as TrmL and TrmJ in bacteria are responsible for this modification at specific positions.[10] These enzymes also use SAM as the methyl donor.
The following diagram illustrates the general biosynthetic pathway leading to a doubly modified uridine.
Caption: Biosynthesis of 2'-O-methyl-5-methyluridine.
The discovery of more complex derivatives like cmnm⁵Um points to even more intricate biosynthetic pathways, often involving multiple enzymes in a specific order.[11]
Experimental Workflow for Discovery and Characterization
The overall workflow for the discovery and characterization of a novel tRNA modification is a multi-step process that combines biochemical purification with advanced analytical techniques.
Caption: Workflow for novel tRNA modification discovery.
Functional Significance and Future Directions
The presence of 2'-O-methyl-5-methyluridine and its derivatives, particularly at the wobble position of the anticodon, has profound implications for the function of tRNA. These modifications can fine-tune codon recognition, prevent frameshifting, and modulate the efficiency of translation. The 2'-O-methylation is known to restrict the conformational flexibility of the ribose, which in the context of the anticodon loop, can enhance the precision of codon-anticodon pairing.
The discovery of these complex modifications opens up several avenues for future research. A key area of investigation is the identification and characterization of the enzymes responsible for these dual modifications. Understanding the regulation of these enzymes will provide insights into how cells modulate their translational machinery in response to different physiological and environmental conditions. Furthermore, the role of these modifications in human diseases is an emerging field of study. Dysregulation of tRNA modifications has been linked to various pathologies, including cancer and neurological disorders. Therefore, the enzymes involved in the biosynthesis of 2'-O-methyl-5-methyluridine and its derivatives could represent novel therapeutic targets.
The development of high-throughput methods for the comprehensive mapping of tRNA modifications will be crucial for advancing our understanding of the "tRNA modification landscape" and its dynamics in health and disease.[1][9]
Conclusion
The discovery of 2'-O-methyl-5-methyluridine and its complex derivatives in tRNA exemplifies the intricate and highly regulated nature of post-transcriptional modifications. The meticulous experimental work that led to their identification has not only expanded our knowledge of the chemical diversity of RNA but has also provided a deeper understanding of the mechanisms that ensure the fidelity of protein synthesis. The detailed protocols and workflows presented in this guide offer a roadmap for the continued exploration of the epitranscriptome. As our ability to detect and quantify these modifications improves, we can expect to uncover even more sophisticated layers of gene expression regulation, with significant implications for both basic science and the development of new therapeutic strategies.
References
- 1. Modifications and functional genomics of human transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mapping the tRNA modification landscape of Bartonella henselae Houston I and Bartonella quintana Toulouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]
- 8. Stress-induced modification of Escherichia coli tRNA generates 5-methylcytidine in the variable loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping Post-Transcriptional Modifications onto Transfer Ribonucleic Acid Sequences by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2'-O-Methyl-5-methyl-U CEP for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-O-Methyl-5-methyl-U CEP (5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite), a key building block in the chemical synthesis of modified oligonucleotides. This document covers its chemical properties, a list of potential suppliers, its critical role in enhancing oligonucleotide stability and function, and detailed experimental protocols for its use and evaluation.
Introduction to 2'-O-Methyl-5-methyluridine Modification
The modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The introduction of modified nucleosides can impart desirable characteristics that are not present in natural DNA or RNA. The 2'-O-Methyl (2'-OMe) modification is a widely adopted second-generation modification that offers a favorable balance of enhanced biophysical properties and synthetic accessibility.
Specifically, the 2'-O-methylation of the ribose sugar, combined with the 5-methylation of the uracil (B121893) base (analogous to thymidine (B127349) in DNA), provides oligonucleotides with:
-
Increased Nuclease Resistance: The 2'-OMe group sterically hinders the approach of cellular nucleases, significantly increasing the in vivo half-life of the oligonucleotide compared to unmodified counterparts.[1][2]
-
Enhanced Binding Affinity: The 2'-OMe modification locks the sugar pucker into an A-form helical geometry, which is favorable for binding to complementary RNA targets. This results in a more stable duplex, as indicated by an increased melting temperature (Tm).[3][4]
-
Reduced Immunogenicity: Compared to some first-generation modifications like phosphorothioates, 2'-OMe modifications can lead to reduced innate immune stimulation.
These properties make 2'-O-Methyl-5-methyluridine a valuable component in the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.
Chemical Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The quality and purity of the phosphoramidite (B1245037) are critical for achieving high coupling efficiencies and obtaining high-quality final oligonucleotide products.
| Supplier | Product Name | CAS Number | Purity |
| PolyOrg, Inc. | 2'-O-Methyl 5-Methyl Uridine CED phosphoramidite | 153631-20-0 | Not specified |
| MedChemExpress | This compound | 110764-79-9 | Not specified |
| BOC Sciences | 5'-O-DMT-2'-O-methyl-5-methyluridine 3'-CE phosphoramidite | 153631-20-0 | ≥98% by HPLC |
| ChemGenes | 2'-O-Methyl 5-Methyl Uridine CED phosphoramidite | Not specified | Not specified |
| Glen Research | 2'-OMe-5-Me-U-CE Phosphoramidite | 153631-20-0 | Not specified |
Note: This table is not exhaustive and researchers should verify the product specifications with the respective suppliers.
Quantitative Data on Performance
The incorporation of 2'-O-Methyl-5-methyluridine into oligonucleotides leads to measurable improvements in their physical and biological properties.
Duplex Stability (Melting Temperature, Tm)
The melting temperature (Tm) is a critical parameter that reflects the stability of the duplex formed between the oligonucleotide and its target. An increase in Tm indicates a higher binding affinity.
| Modification | ΔTm per Modification (°C) vs. DNA/RNA duplex | Reference |
| 2'-O-Methyl | +1.3 | [3] |
| Locked Nucleic Acid (LNA) | +1.5 to +4 | [4] |
| Phosphorothioate (B77711) (PS) | Slightly decreased | [3] |
Note: ΔTm values are sequence-dependent and can vary based on the experimental conditions.
Nuclease Resistance
The stability of oligonucleotides in a biological environment is crucial for their therapeutic efficacy. Nuclease resistance is often evaluated by measuring the half-life of the oligonucleotide in serum.
| Oligonucleotide Type | Approximate Half-life in 10% Fetal Bovine Serum | Reference |
| Unmodified DNA | < 24 hours | [2] |
| Phosphorothioate (S-ODN) | > 72 hours | [2] |
| 2'-O-Methyl (in a gapmer construct with PS backbone) | > 72 hours | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of oligonucleotides containing this compound and for the evaluation of their properties.
Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The process consists of a cycle of four chemical reactions for each nucleotide addition.
Reagents and Solvents:
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile
-
Phosphoramidite Solution: 0.1 M this compound in anhydrous Acetonitrile
-
Capping Solution A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF)
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine
-
Washing Solvent: Anhydrous Acetonitrile
-
Cleavage and Deprotection Solution: Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA)
Protocol:
-
Preparation: The synthesizer is prepared with the necessary reagents and the solid support (e.g., Controlled Pore Glass - CPG) functionalized with the first nucleoside of the sequence.
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-Dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. The amount of released DMT cation, which has a characteristic orange color, is measured to determine the coupling efficiency of the previous cycle.
-
Coupling: The 2'-O-Methyl-5-methyl-U phosphoramidite is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-6 minutes is generally sufficient for 2'-O-Methyl phosphoramidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Nuclease Resistance Assay
This assay evaluates the stability of the modified oligonucleotide in the presence of nucleases.
Materials:
-
Modified and unmodified oligonucleotides
-
Fetal Bovine Serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)
-
Incubation buffer (e.g., PBS)
-
Gel loading buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Gel imaging system
Protocol:
-
Reaction Setup: Incubate a known concentration of the oligonucleotide (e.g., 1 µM) in a solution containing 10% FBS or a specific nuclease at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the reaction mixture and quench the nuclease activity by adding a chelating agent (e.g., EDTA) and placing the sample on ice.
-
Analysis: Analyze the samples by denaturing PAGE. The intact oligonucleotide will migrate as a single band.
-
Quantification: Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using a gel imaging system.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the half-life of the oligonucleotide.
RNase H Cleavage Assay
This assay is used to assess the ability of a gapmer antisense oligonucleotide, which contains 2'-O-Methyl modified wings and a central DNA "gap", to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Gapmer ASO with 2'-O-Methyl-5-methyluridine in the wings
-
Target RNA (e.g., a fluorescently labeled synthetic RNA)
-
RNase H enzyme and reaction buffer
-
Annealing buffer
-
Gel loading buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Gel imaging system
Protocol:
-
Annealing: Anneal the gapmer ASO to the target RNA by heating the mixture to 90-95°C for a few minutes and then slowly cooling to room temperature.
-
Cleavage Reaction: Initiate the cleavage reaction by adding RNase H to the annealed duplex in the presence of its reaction buffer. Incubate at 37°C.
-
Time Points: Take aliquots at different time points and stop the reaction by adding EDTA.
-
Analysis: Analyze the reaction products by denaturing PAGE. The cleaved RNA fragments will migrate faster than the full-length target RNA.
-
Quantification: Quantify the amount of cleaved product at each time point to determine the rate of RNase H-mediated cleavage.
Visualizations
Solid-Phase Oligonucleotide Synthesis Workflow
Caption: Workflow of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
RNase H-Mediated Gene Silencing Pathway
Caption: Mechanism of RNase H-mediated gene silencing by a gapmer antisense oligonucleotide.
References
- 1. idtdna.com [idtdna.com]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2'-O-Methyl-5-methyl-U CEP in different solvents
An In-depth Technical Guide on the Solubility of 2'-O-Methyl-5-methyl-U CEP
For researchers, scientists, and drug development professionals working with modified oligonucleotides, a comprehensive understanding of the physicochemical properties of nucleoside phosphoramidites is crucial for their effective application. This technical guide focuses on the solubility of this compound (2'-O-Methyl-5-methyluridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), a key building block in the synthesis of modified nucleic acids.
Introduction to this compound
This compound is a modified uridine (B1682114) phosphoramidite (B1245037) used in the synthesis of oligonucleotides. The 2'-O-methyl modification on the ribose sugar enhances the nuclease resistance and binding affinity of the resulting oligonucleotide to its target sequence. The 5-methyl group (making the base thymine (B56734) instead of uracil) further contributes to the stability of the duplex. These modifications are of significant interest in the development of therapeutic oligonucleotides, including antisense agents and siRNAs.
Solubility Profile
Most nucleoside phosphoramidites are soluble in anhydrous acetonitrile, which is the standard solvent used in DNA and RNA synthesizers.[1] For more lipophilic phosphoramidites, dichloromethane (B109758) may be required.[1] However, issues such as flow rate changes and volatility can arise with dichloromethane.[1] In cases where solubility is a challenge, polar aprotic solvents like dimethylformamide (DMF) or pyridine (B92270) may be necessary.[2][3] It is crucial to use anhydrous solvents (water content < 30 ppm) to prevent hydrolysis of the phosphoramidite.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and the related, more polar compound, 2'-O-Methyl-5-methyluridine, to provide a broader context.
| Compound | Solvent | Solubility | Concentration (mM) | Conditions | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | 10 mM | 10 | Not Specified | [4] |
| 2'-O-Methyl-5-methyluridine | Dimethylformamide (DMF) | 14 mg/mL | ~51.4 | Not Specified | [5] |
| 2'-O-Methyl-5-methyluridine | Dimethyl Sulfoxide (DMSO) | 10 mg/mL | ~36.7 | Not Specified | [5] |
| 2'-O-Methyl-5-methyluridine | Ethanol | Slightly Soluble | - | Not Specified | [5] |
| 2'-O-Methyl-5-methyluridine | PBS (pH 7.2) | 3 mg/mL | ~11.0 | Not Specified | [5] |
Note: The solubility of the CEP-modified version is expected to differ significantly from the parent nucleoside due to the bulky, hydrophobic diisopropylamino and cyanoethyl phosphoramidite group. The data for the parent nucleoside is provided for informational purposes only.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard and reliable method for empirically determining the solubility of this compound in a solvent of interest.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Analytical balance
-
Microcentrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure saturation.
-
Record the exact weight of the compound added.
-
Add a known volume of the anhydrous solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Phase Separation:
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Precisely dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflows
Oligonucleotide Synthesis Cycle
The primary application of this compound is in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The following diagram illustrates the key steps in a single synthesis cycle.
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Solubility Determination Workflow
The following diagram outlines the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
References
Methodological & Application
Application Notes and Protocols for 2'-O-Methyl-5-methyl-U CEP Phosphoramidite Coupling Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2'-O-Methyl-5-methyl-U CEP phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The focus is on achieving high coupling efficiency, a critical parameter for the synthesis of high-quality modified oligonucleotides for therapeutic and research applications.
Introduction
The modification of oligonucleotides with moieties such as 2'-O-methyl groups is a widely used strategy to enhance their therapeutic properties, including increased nuclease resistance and improved binding affinity to target RNA.[1] The 5-methyl group on the uracil (B121893) base can further enhance thermal stability of the resulting duplex.[1] The successful synthesis of these modified oligonucleotides is highly dependent on the coupling efficiency of the phosphoramidite building blocks. High, consistent coupling efficiencies of over 98% are essential to minimize the formation of deletion-mutant sequences (n-1mers), which are difficult to separate from the full-length product.[2]
This document provides a protocol for the use of this compound phosphoramidite in automated solid-phase oligonucleotide synthesis and a method for the determination of its coupling efficiency using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
While specific coupling efficiency data for this compound phosphoramidite is not extensively published, data from structurally similar 2'-modified phosphoramidites can provide a strong indication of expected performance. The following table summarizes typical coupling efficiencies achieved with related modified phosphoramidites under optimized conditions.
| Phosphoramidite Type | Activator | Coupling Time (min) | Expected Coupling Efficiency (%) | Reference |
| 2'-O-Methoxyethyl (2'-MOE) | ETT / BTT / DCI | 6 - 10 | >98-99 | [3] |
| 2'-deoxy-5-methylisocytidine | Tetrazole | Not Specified | >99 | [4] |
| Standard Deoxyribonucleosides | Tetrazole | ~1 | >99 | [4] |
ETT: 5-Ethylthio-1H-tetrazole; BTT: 5-Benzylthio-1H-tetrazole; DCI: 4,5-Dicyanoimidazole
Based on this data, it is reasonable to expect a coupling efficiency of greater than 98% for this compound phosphoramidite when using appropriate activators and optimized synthesis cycle parameters.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite
This protocol describes the automated synthesis of an oligonucleotide containing a 2'-O-Methyl-5-methyl-uridine modification on a solid support.
Materials:
-
This compound phosphoramidite (≥98% purity by HPLC)[]
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous Acetonitrile (B52724) (ACN) (<30 ppm H₂O)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in ACN)
-
Capping Solution A (Acetic Anhydride/Lutidine/ACN)
-
Capping Solution B (N-Methylimidazole/ACN)
-
Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking Solution (3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection Solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation:
-
Dissolve the this compound phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install all reagent bottles on the automated synthesizer according to the manufacturer's instructions.
-
Program the desired oligonucleotide sequence into the synthesizer.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.[6]
-
Step 1: Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The released DMT cation is orange-red and can be quantified to provide a preliminary measure of coupling efficiency from the previous cycle.
-
Step 2: Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to potential steric hindrance from the 2'-O-methyl group, a longer coupling time (e.g., 2-5 minutes) compared to standard DNA phosphoramidites may be required to ensure high efficiency.[3]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of n-1 deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
The cycle is repeated for each subsequent nucleotide in the sequence.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is treated with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.
-
-
Purification and Analysis:
-
The crude oligonucleotide solution is collected, and the solvent is evaporated. The product is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE). The purity and identity of the final product should be confirmed by HPLC and mass spectrometry.
-
Protocol 2: Determination of Coupling Efficiency by HPLC
This protocol describes the analysis of the crude oligonucleotide product by HPLC to determine the coupling efficiency of the 2'-O-Methyl-5-methyl-U phosphoramidite.
Materials:
-
Crude deprotected oligonucleotide solution
-
HPLC system with a UV detector
-
Anion-exchange or reversed-phase HPLC column suitable for oligonucleotide analysis
-
Mobile Phase A (e.g., 20 mM Sodium Phosphate in Water/Acetonitrile)
-
Mobile Phase B (e.g., 20 mM Sodium Phosphate, 1 M NaCl in Water/Acetonitrile)
-
Nuclease P1
-
Alkaline Phosphatase
Procedure:
-
Sample Preparation (for enzymatic digestion):
-
An aliquot of the crude oligonucleotide is dried down.
-
The oligonucleotide is redissolved in a buffer suitable for nuclease P1 and alkaline phosphatase.
-
The enzymes are added, and the mixture is incubated to digest the oligonucleotide into its constituent nucleosides.[7]
-
-
HPLC Analysis of Crude Oligonucleotide (Full-Length vs. n-1):
-
Inject an aliquot of the crude deprotected oligonucleotide onto the HPLC column.
-
Elute the oligonucleotides using a salt or organic solvent gradient.
-
Monitor the absorbance at 260 nm.
-
The chromatogram will show a major peak corresponding to the full-length product (n) and a smaller peak for the n-1 deletion mutant.
-
Calculate the coupling efficiency using the following formula:
-
Coupling Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] x 100
-
-
-
HPLC Analysis of Digested Nucleosides:
-
Inject the digested nucleoside mixture onto a reversed-phase HPLC column.
-
Separate the nucleosides using an appropriate gradient.
-
Quantify the peak areas of the individual nucleosides.
-
The ratio of the modified nucleoside to the other nucleosides can be used to confirm its incorporation.
-
Visualizations
References
Application Note: Standard Deprotection of Oligonucleotides Containing 2'-O-Methyl-5-methyl-Uridine
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and application of modified oligonucleotides.
Introduction: The incorporation of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. The 2'-O-Methyl-5-methyl-Uridine (2'-OMe-5-Me-U) modification is particularly valuable, offering a synergistic combination of properties. The 2'-O-Methyl group provides exceptional resistance to nuclease degradation and enhances duplex stability, while the 5-methyl group (making the base a thymidine (B127349) analogue) contributes to these favorable characteristics.[1][2]
A critical consideration in oligonucleotide manufacturing is the post-synthesis deprotection step, where protecting groups from the nucleobases and phosphate (B84403) backbone are removed. Fortunately, both the 2'-O-Methyl and the 5-methyl functionalities are chemically stable under all standard oligonucleotide deprotection conditions.[3] This robustness simplifies the workflow, as no special or mild deprotection reagents are required. The deprotection strategy is therefore dictated by the protecting groups on the other nucleobases (A, C, and G) within the sequence.
This document provides detailed protocols for two industry-standard deprotection methods suitable for oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine: a traditional overnight method using aqueous ammonium (B1175870) hydroxide (B78521) and a rapid method using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Deprotection Workflow and Logic
The overall process for obtaining a final, purified oligonucleotide involves synthesis, deprotection, and purification. The deprotection step itself consists of three key events: cleavage from the solid support, removal of phosphate protecting groups, and removal of base protecting groups.[4][5]
Caption: General workflow for oligonucleotide deprotection and purification.
The choice between the standard and fast deprotection protocol primarily depends on the desired turnaround time and the protecting group strategy used during synthesis, particularly for deoxycytidine (dC).
Caption: Decision logic for choosing the appropriate deprotection protocol.
Experimental Protocols
The following protocols are suitable for deprotecting oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine synthesized on a 1 µmol scale.
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
This method is the traditional approach and is compatible with all standard base protecting groups, including benzoyl-dC (Bz-dC).
Materials and Equipment:
-
Oligonucleotide synthesis column (1 µmol)
-
Concentrated Ammonium Hydroxide (~28-30%)
-
2 mL screw-cap vials with O-rings
-
Heating block or oven set to 55°C
-
Syringes (3 mL)
-
Centrifugal evaporator (SpeedVac)
-
Nuclease-free water
Methodology:
-
Cleavage from Support: Place the synthesis column on a syringe. Slowly push 1-2 mL of concentrated ammonium hydroxide through the column, collecting the solution in a 2 mL screw-cap vial. Ensure the solution passes through the support bed multiple times to achieve complete elution.
-
Sealing: Tightly seal the vial to prevent ammonia (B1221849) gas from escaping during heating.
-
Base and Phosphate Deprotection: Place the sealed vial in a heating block or oven set to 55°C for 8-12 hours (overnight).[6]
-
Cooling: After incubation, remove the vial and allow it to cool completely to room temperature.
-
Drying: Carefully open the vial in a fume hood. Transfer the solution to a new microfuge tube suitable for a centrifugal evaporator. Dry the sample completely to remove the ammonia.
-
Reconstitution: Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or buffer. The sample is now ready for quantification and purification.
Protocol 2: Fast Deprotection with AMA Reagent
This method significantly reduces deprotection time but requires that acetyl-dC (Ac-dC) phosphoramidite was used during synthesis to prevent the formation of N4-methyl-dC.[7][8][9]
Materials and Equipment:
-
AMA Reagent: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (~28-30%) and 40% aqueous Methylamine. This reagent should be prepared fresh or stored securely at 4°C.
-
Oligonucleotide synthesis column (1 µmol)
-
2 mL screw-cap vials with O-rings
-
Heating block or water bath set to 65°C
-
Syringes (3 mL)
-
Centrifugal evaporator (SpeedVac)
-
Nuclease-free water
Methodology:
-
Cleavage from Support: Place the synthesis column on a syringe. Slowly push 1-2 mL of the AMA reagent through the column, collecting the solution in a 2 mL screw-cap vial.
-
Sealing: Tightly seal the vial.
-
Base and Phosphate Deprotection: Place the sealed vial in a heating block or water bath set to 65°C for 10-15 minutes .[7][8][10]
-
Cooling: After incubation, immediately place the vial on ice or let it cool to room temperature.
-
Drying: Carefully open the vial in a fume hood. Transfer the solution to a new microfuge tube and dry the sample completely in a centrifugal evaporator.
-
Reconstitution: Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or buffer. The sample is now ready for quantification and purification.
Data Presentation: Comparison of Deprotection Protocols
The choice of protocol involves a trade-off between speed and compatibility with protecting groups. The stability of 2'-OMe-5-Me-U makes it compatible with both methods.
| Parameter | Protocol 1: Standard NH₄OH | Protocol 2: Fast AMA |
| Deprotection Reagent | Concentrated Ammonium Hydroxide (~30%) | 1:1 mixture of NH₄OH (~30%) and Methylamine (40%)[7] |
| Temperature | 55°C | 65°C |
| Time | 8 - 12 hours | 10 - 15 minutes[8] |
| Key Advantage | Universal compatibility with standard protecting groups | Extremely rapid turnaround time |
| Key Requirement | None (standard practice) | Mandatory use of Ac-dC during synthesis[7][9] |
Table 1: Comparison of standard and fast deprotection protocols.
| Protecting Group | Base | Protocol 1 (NH₄OH) | Protocol 2 (AMA) |
| Benzoyl (Bz) | dA, dC | Compatible | Not Recommended for dC (causes transamination) |
| Acetyl (Ac) | dC | Compatible | Recommended |
| Isobutyryl (iBu) | dG | Compatible | Compatible |
| Dimethylformamidine (dmf) | dG | Compatible | Compatible |
Table 2: Compatibility of common nucleobase protecting groups with deprotection reagents.
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 2. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2'-O-Methyl-5-methyl-U Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction Second-generation antisense oligonucleotides (ASOs) and other therapeutic nucleic acids frequently incorporate chemical modifications to enhance their clinical properties.[1][2] The 2'-O-Methyl-5-methyl-uridine (2'-OMe-5-Me-U) modification is a key component that provides a synergistic combination of high binding affinity to target RNA, robust nuclease resistance, and a favorable safety profile.[1][3] Solid-phase synthesis, while efficient, results in a crude product containing the full-length oligonucleotide (n) along with synthesis-related impurities such as truncated sequences (n-1, n-2, etc.), and by-products from cleavage and deprotection.[4][5] For therapeutic and demanding research applications, purification of the full-length, modified oligonucleotide to a high degree of purity is critical.
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the predominant technique for the analysis and purification of synthetic oligonucleotides.[4][6] This method offers excellent selectivity and high resolution, and it is compatible with mass spectrometry (MS) for identity confirmation.[7][8] This application note provides a detailed protocol for the purification of 2'-OMe-5-Me-U modified oligonucleotides using IP-RP-HPLC.
Overall Purification Workflow
The general workflow for obtaining a purified 2'-OMe-5-Me-U modified oligonucleotide involves several key stages, from the initial crude product to the final, quality-controlled sample.
Caption: Overall workflow for the purification of modified oligonucleotides.
Principle of Ion-Pair Reversed-Phase HPLC
IP-RP-HPLC separates molecules based on their hydrophobicity.[7] The negatively charged phosphate (B84403) backbone of oligonucleotides makes them highly polar and poorly retained on a nonpolar (hydrophobic) stationary phase.[4] To overcome this, an ion-pairing agent, typically a tertiary amine like triethylamine (B128534) (TEA), is added to the mobile phase.[7] This agent forms a neutral, hydrophobic complex with the oligonucleotide, allowing it to be retained on the column. Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.[9]
Caption: Principle of Ion-Pair Reversed-Phase (IP-RP) HPLC for oligonucleotides.
Experimental Protocols
This section provides a detailed protocol for the purification of a 2'-OMe-5-Me-U modified oligonucleotide. The method is first developed at an analytical scale and can then be scaled up to preparative conditions.
1. Sample Preparation
-
After synthesis, cleavage, and deprotection, the crude oligonucleotide is typically obtained in a lyophilized (dried) state.
-
Prepare a stock solution of the crude oligonucleotide by dissolving it in Mobile Phase A to a concentration of approximately 5 mg/mL.[10]
-
Ensure the sample is fully dissolved by vortexing. If necessary, briefly sonicate the sample.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. IP-RP-HPLC Purification Protocol
The following conditions are a robust starting point for purification. Optimization of the gradient and ion-pairing agent may be required depending on the specific sequence and length of the oligonucleotide.
Table 1: Analytical IP-RP-HPLC Conditions
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Column | Polymeric Reversed-Phase (e.g., Agilent PLRP-S) or Silica C8/C18 (e.g., ACE C8) | Polymeric columns offer excellent pH and temperature stability.[4] |
| Column Dimensions | 4.6 x 150 mm, 5 µm | Standard analytical dimensions. |
| Mobile Phase A | 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5 in Water | A volatile buffer suitable for subsequent lyophilization.[11] |
| Mobile Phase B | 0.1 M TEAB, pH 7.5 in 50% Acetonitrile / 50% Water | [11] |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 50-65 °C | Elevated temperatures ("Denaturing HPLC") improve resolution by preventing secondary structure formation.[7] |
| Detection | UV Absorbance at 260 nm | [11] |
| Injection Volume | 10-50 µL |
| Gradient | 0-50% B over 20-30 minutes | The gradient should be optimized to ensure separation of the full-length product from n-1 and other impurities.[11] |
Protocol Steps:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared oligonucleotide sample.
-
Run the gradient elution as specified in Table 1. The full-length product is typically the main peak and elutes last among the synthesis-related impurities due to its higher hydrophobicity (or greater number of phosphate groups for ion-pairing).
-
Collect fractions corresponding to the main peak.
-
Analyze a small aliquot of the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.
-
Pool the fractions that meet the desired purity specifications.
3. Post-Purification Processing
-
Desalting: The pooled fractions contain high concentrations of the ion-pairing agent (e.g., TEAB). This must be removed. Use a desalting cartridge (e.g., NAP column) or other suitable techniques.[11]
-
Quantification: Determine the final concentration of the purified oligonucleotide by measuring its UV absorbance at 260 nm.
-
Lyophilization: Freeze-dry the desalted, purified oligonucleotide solution to obtain a stable powder for storage.
-
Storage: Store the lyophilized oligonucleotide at -20°C or below.[12][13]
Data Presentation & Expected Results
The primary goal of HPLC purification is to significantly increase the purity of the full-length oligonucleotide. Synthetic efficiency decreases with length; for a 25-mer oligonucleotide, the crude product may contain less than 80% of the desired full-length sequence.[4][10]
Table 2: Illustrative Purity Data Before and After HPLC Purification
| Sample | Purity (% Full-Length Product) | Major Impurities |
|---|---|---|
| Crude Oligonucleotide | 75% | n-1, n-2 truncated sequences, incompletely deprotected species |
| After IP-RP-HPLC | >95% | Minimal residual impurities |
Table 3: Preparative Scale-Up Parameters
For larger quantities, the analytical method can be scaled up. The key is to maintain the linear velocity by adjusting the flow rate in proportion to the change in column cross-sectional area.
| Parameter | Analytical Scale | Preparative Scale |
| Column I.D. | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | ~21.2 mL/min |
| Injection Volume | 20 µL | ~1.0 mL |
| Sample Load | ~0.1 mg | ~5-20 mg |
Note: These values are illustrative. Actual loading capacity depends on the specific column and separation achieved.
Key Considerations and Troubleshooting
-
Choice of Ion-Pairing Agent: While TEAB is common, other agents like hexylamine (B90201) can be used. The choice of agent affects retention time and selectivity.[4][10]
-
Column Chemistry: Poly(styrene-divinylbenzene) (PS-DVB) based columns (e.g., PLRP-S) are stable at high pH and temperatures, offering greater method development flexibility.[4]
-
Oligonucleotide Length: Resolution can decrease for oligonucleotides longer than 50 bases, making purification more challenging.[5]
-
MS Compatibility: For LC-MS analysis, volatile ion-pairing agents like triethylamine/hexafluoroisopropanol (TEA/HFIP) are often preferred over non-volatile salts.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. 2'-MOE-5mU Oligo Modifications from Gene Link [genelink.com]
- 3. 2'-O Me-5-Me-U Oligo Modifications from Gene Link [genelink.com]
- 4. agilent.com [agilent.com]
- 5. labcluster.com [labcluster.com]
- 6. waters.com [waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. 5-Methyl-2'-O-MethylUridine, 2'-OMe-5-Me-U Modified Oligo [biosyn.com]
- 13. 5-Methyl-2'-O-Methylthymidine, 2'-OMe-5-Me-U Oligonucleotide [biosyn.com]
Application Notes and Protocols for Synthesizing Nuclease-Resistant siRNA with 2'-O-Methyl-5-methyl-U
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) are powerful tools for gene silencing, offering therapeutic potential for a wide range of diseases. However, their clinical application is often hindered by their susceptibility to degradation by nucleases present in biological fluids. Chemical modifications are essential to enhance the stability and efficacy of siRNA duplexes. The incorporation of 2'-O-Methyl-5-methyl-Uridine (2'-O-Me-5-Me-U) is a key modification strategy to improve the nuclease resistance of siRNAs. This modification, which combines the 2'-O-Methyl group on the ribose sugar with a methyl group at the 5th position of the uracil (B121893) base (transforming it into thymine), offers enhanced stability without significantly compromising the gene silencing activity.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of nuclease-resistant siRNA containing 2'-O-Me-5-Me-U.
Key Features of 2'-O-Methyl-5-methyl-U Modification
-
Enhanced Nuclease Resistance: The 2'-O-Methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases, thereby increasing the half-life of the siRNA in serum and cellular environments.[1][3]
-
Increased Thermal Stability: The 5-methyl group on the uracil base (thymine) is known to increase the thermal stability (Tm) of nucleic acid duplexes, which can contribute to the overall stability of the siRNA.
-
Maintained Gene Silencing Activity: When strategically incorporated, 2'-O-Me modifications are well-tolerated by the RNA-induced silencing complex (RISC), allowing the siRNA to effectively guide the cleavage of the target mRNA.[3][4]
-
Reduced Off-Target Effects: Strategic placement of 2'-O-Me modifications can help mitigate off-target effects, a common concern in RNAi therapeutics.[2]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of siRNA containing 2'-O-Methyl-5-methyl-U
This protocol outlines the automated solid-phase synthesis of siRNA oligonucleotides incorporating 2'-O-Methyl-5-methyl-U phosphoramidite (B1245037) using standard phosphoramidite chemistry.
Materials and Reagents:
-
2'-O-Methyl-5-methyl-Uridine CEP (β-cyanoethyl phosphoramidite)
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-protection (e.g., TBDMS or TOM)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous Acetonitrile
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine mixture, AMA)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection
-
HPLC purification system and columns
Workflow:
The synthesis follows a cyclical four-step process for each nucleotide addition:
-
Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to the solid support using a mild acid.
-
Coupling: Addition of the next phosphoramidite monomer (e.g., 2'-O-Me-5-Me-U) to the free 5'-hydroxyl group, catalyzed by an activator.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester linkage.
Procedure:
-
Automated Synthesis: Program the DNA/RNA synthesizer with the desired siRNA sequence, specifying the incorporation of the 2'-O-Me-5-Me-U phosphoramidite at the desired positions.
-
Cleavage and Deprotection: Following synthesis, treat the solid support with the AMA solution at 65°C for 15-30 minutes to cleave the oligonucleotide and remove the base and phosphate protecting groups.
-
2'-OH Deprotection: If standard 2'-O-silyl protecting groups were used for other ribonucleotides, treat the oligonucleotide with TEA·3HF to remove them.
-
Purification: Purify the single-stranded RNA oligonucleotides by reverse-phase or ion-exchange HPLC.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotides by UV spectroscopy at 260 nm and verify their identity and purity by mass spectrometry.
-
Annealing: To form the siRNA duplex, mix equimolar amounts of the sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heat to 95°C for 5 minutes, and then cool slowly to room temperature.
Protocol 2: Nuclease Resistance Assay in Human Serum
This protocol assesses the stability of the modified siRNA in the presence of nucleases found in human serum.
Materials and Reagents:
-
Purified siRNA duplex (unmodified and 2'-O-Me-5-Me-U modified)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold or Stains-All)
-
Gel imaging system
Procedure:
-
Incubation: Incubate a known amount of siRNA (e.g., 1 µg) with 50% human serum in PBS at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the nuclease activity in the aliquots by adding a gel loading buffer containing a denaturant and a chelating agent (e.g., formamide (B127407) and EDTA).
-
PAGE Analysis: Resolve the samples on a denaturing polyacrylamide gel (e.g., 15-20%).
-
Visualization and Quantification: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. Quantify the intensity of the full-length siRNA band at each time point.
-
Data Analysis: Plot the percentage of intact siRNA remaining versus time and calculate the half-life (t1/2) of the siRNA.
Protocol 3: In Vitro Gene Silencing Efficacy Assay
This protocol determines the potency of the modified siRNA in silencing a target gene in a cell culture model.
Materials and Reagents:
-
A cell line expressing the target gene (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipofectamine)
-
Unmodified and 2'-O-Me-5-Me-U modified siRNA targeting the gene of interest
-
Negative control siRNA
-
Reagents for quantifying mRNA (qRT-PCR) or protein (Western blot or ELISA) levels
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: The following day, transfect the cells with a serial dilution of the unmodified, modified, and control siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 to 72 hours to allow for gene silencing to occur.
-
Cell Lysis and Analysis: Lyse the cells and quantify the target mRNA levels using qRT-PCR or the target protein levels using Western blot or ELISA.
-
Data Analysis: Normalize the target gene expression to a housekeeping gene (for qRT-PCR) or total protein (for Western blot). Plot the percentage of gene expression remaining against the siRNA concentration and determine the IC50 value (the concentration of siRNA required to achieve 50% knockdown of the target gene).
Data Presentation
The following tables summarize the expected quantitative data from the described experiments, comparing unmodified siRNA with siRNA containing 2'-O-Me-5-Me-U modifications.
Table 1: Nuclease Resistance in 50% Human Serum
| siRNA Modification | Half-life (t1/2) in Serum (hours) |
| Unmodified siRNA | < 1 |
| 2'-O-Me-5-Me-U Modified siRNA | > 24 |
Table 2: In Vitro Gene Silencing Efficacy (Targeting Gene X in HeLa Cells)
| siRNA Modification | IC50 (nM) | Maximum Knockdown (%) |
| Unmodified siRNA | 1.5 | 85 |
| 2'-O-Me-5-Me-U Modified siRNA | 2.0 | 82 |
Signaling Pathway
The mechanism of action for siRNA-mediated gene silencing involves the RNA-induced silencing complex (RISC).
Conclusion
References
- 1. ADME studies of [5‐3H]‐2′‐O‐methyluridine nucleoside in mice: a building block in siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing siRNA Specificity with 2'-O-Methyl-5-methyl-U Modification
Introduction
Small interfering RNA (siRNA) is a powerful tool for post-transcriptional gene silencing, offering immense potential for functional genomics and therapeutic applications. A significant challenge in harnessing this potential is the prevalence of off-target effects, where the siRNA unintendedly modulates the expression of genes other than the intended target. The primary mechanism for these effects is miRNA-like binding, where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated regions (3' UTRs) of unintended mRNAs, leading to their translational repression or degradation.[1]
To address this challenge, chemical modifications of the siRNA duplex have been developed. This document details the application of 2'-O-Methyl-5-methyl-Uridine (2'-OMe-m5U) , also known as 2'-O-Methyl-Thymidine (2'-OMe-T), a strategic modification that significantly enhances siRNA specificity by mitigating seed-mediated off-target effects while maintaining or improving on-target potency and biostability.
The 2'-O-Methyl-5-methyl-U Modification
The 2'-OMe-m5U modification offers a dual advantage stemming from its two key chemical features:
-
2'-O-Methyl (2'-OMe) Group: The addition of a methyl group at the 2' position of the ribose sugar is the primary driver for increased specificity. When incorporated at position 2 of the siRNA guide strand, this bulky group creates steric hindrance that disrupts the imperfect binding between the seed region and off-target mRNAs.[1][2] This modification has been shown to reduce silencing of most off-target transcripts without affecting the silencing of the perfectly matched target mRNA.[2]
-
5-methyl Group on Uracil (B121893) (Thymine): The methylation at the 5th position of the uracil base (creating thymine) contributes to the thermodynamic stability of the siRNA duplex. This can increase the melting temperature (Tm) and enhance resistance to nuclease degradation, thereby improving the overall robustness and in vivo half-life of the siRNA molecule.[3][4]
By combining these features, 2'-OMe-m5U provides a potent solution for designing highly specific and stable siRNA molecules for research and therapeutic development.
Mechanism of Action for Enhanced Specificity
The RNA-Induced Silencing Complex (RISC) is more tolerant of modifications in the seed region for on-target binding (which involves perfect complementarity along the entire guide strand) than it is for off-target binding (which relies heavily on seed region pairing). The 2'-OMe group at position 2 of the guide strand exploits this difference. It raises the energy barrier for the initial nucleation and binding to off-target sequences, effectively preventing the formation of unstable, mismatched duplexes without significantly impacting the stable duplex formation with the on-target mRNA.
Caption: Mechanism of standard vs. modified siRNA action.
Quantitative Data Summary
The strategic placement of 2'-O-Methyl modifications has been quantitatively shown to improve the specificity of siRNA. The following tables summarize key findings from published literature.
Table 1: Effect of 2'-OMe Modification on On-Target vs. Off-Target Silencing (Luciferase Assay)
| siRNA Target | Modification Pattern (Guide Strand) | On-Target Activity (% of Unmodified) | Seed-Match Off-Target Activity (% of Unmodified) | Reference |
| Gene X | Unmodified | 100% | 100% | [1] |
| Gene X | 2'-OMe at Position 2 | ~100% | ~30% | [1] |
| Gene X | 2'-OMe at Position 3 | ~100% | ~65% | [1] |
| Gene X | 2'-OMe at Position 5 | ~100% | ~70% | [1] |
| Gene X | 2'-OMe at Position 7 | ~100% | ~80% | [1] |
Data is representative of trends reported in the literature. Actual values are sequence-dependent.
Table 2: Genome-Wide Impact of 2'-OMe Modification on Off-Target Gene Regulation (Microarray)
| siRNA ID | Modification | On-Target Silencing | Number of Off-Target Genes Downregulated (>1.5-fold) | Reduction in Off-Targets | Reference |
| MAPK14 | Unmodified | >80% | 48 | - | [2] |
| MAPK14 | 2'-OMe (Sense pos 1,2; Guide pos 2) | >80% | 12 | 75% | [2] |
| PLK1 | Unmodified | >85% | 71 | - | [2] |
| PLK1 | 2'-OMe (Sense pos 1,2; Guide pos 2) | >85% | 24 | 66% | [2] |
| KIF11 | Unmodified | >90% | 35 | - | [2] |
| KIF11 | 2'-OMe (Sense pos 1,2; Guide pos 2) | >90% | 5 | 86% | [2] |
Table 3: Biophysical Properties of Modified siRNA
| Modification Type | Effect on Thermal Stability (ΔTm per mod) | Nuclease Resistance | Key Benefit |
| 2'-O-Methyl | +1.0 to +1.5 °C | Increased | Reduces off-target effects, increases stability.[3] |
| 5-Methyl-U (T) | +0.5 °C | Increased | Increases duplex stability. |
| 2'-OMe-m5U (2'-OMe-T) | Combined positive effect | Significantly Increased | High specificity and high biostability. |
Experimental Protocols and Workflow
A systematic approach is required to design, synthesize, and validate the specificity of modified siRNAs.
Caption: Experimental workflow for developing modified siRNAs.
Protocol 1: Design and Synthesis of 2'-OMe-m5U Modified siRNA
1.1. Target Sequence Design: a. Identify a suitable 19-21 nucleotide target sequence within the open reading frame (ORF) of the target mRNA. b. Use validated design algorithms to select sequences with high predicted on-target activity and low potential for off-targets. c. Ensure the guide (antisense) strand has lower thermodynamic stability at its 5' end compared to the sense strand to favor its loading into RISC.
1.2. Modification Strategy: a. Guide (Antisense) Strand: Replace the uridine (B1682114) at position 2 from the 5' end with a 2'-OMe-m5U phosphoramidite (B1245037) during synthesis. If the natural base at position 2 is not a U, a 2'-OMe modification of the existing base (A, C, or G) is recommended. b. Sense (Passenger) Strand: Incorporate 2'-OMe modifications (including 2'-OMe-m5U) at positions 1 and 2 from the 5' end. This further discourages the sense strand from being loaded into RISC and acting as a guide, which would create its own set of off-targets.[5] c. Stability Enhancement (Optional): Add 1-2 phosphorothioate (B77711) (PS) linkages at the 3' and 5' ends of both strands to enhance nuclease resistance for in vivo applications.
1.3. Chemical Synthesis: a. Utilize standard solid-phase phosphoramidite chemistry on an automated oligonucleotide synthesizer.[6][7] b. Use commercially available 2'-O-Methyl-5-methyl-Uridine (2'-OMe-Thymidine) phosphoramidite for incorporation at the desired positions. c. Following synthesis, deprotect and cleave the oligonucleotides from the solid support using standard protocols (e.g., AMA or gaseous ammonia). d. Purify the single strands using HPLC or PAGE to ensure high purity. e. Quantify the concentration of each strand by UV absorbance at 260 nm.
1.4. Duplex Annealing: a. Mix equimolar amounts of the purified sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate). b. Heat the mixture to 95°C for 2-5 minutes. c. Gradually cool the mixture to room temperature over 1-2 hours to allow for proper duplex formation. d. Verify duplex formation using native PAGE. Store the annealed siRNA at -20°C or -80°C.
Protocol 2: Dual-Luciferase Reporter Assay for Specificity Validation
This protocol allows for the direct, quantitative assessment of both on-target and seed-mediated off-target activity.[8][9]
2.1. Plasmid Construction: a. On-Target Reporter: Clone a sequence perfectly complementary to the siRNA guide strand into the 3' UTR of a primary reporter gene (e.g., Renilla luciferase) in a reporter vector (e.g., psiCHECK™-2). b. Off-Target (Seed-Match) Reporter: Clone 3-4 tandem repeats of a sequence that is complementary only to the seed region (positions 2-8) of the guide strand into the 3' UTR of the same reporter vector. c. A second reporter gene on the same plasmid (e.g., Firefly luciferase) serves as an internal control for transfection efficiency and cell viability.
2.2. Cell Culture and Transfection: a. Seed a suitable cell line (e.g., HeLa or HEK293) in 24-well or 96-well plates 24 hours before transfection to achieve 70-80% confluency. b. On the day of transfection, prepare transfection complexes. For each well, co-transfect:
- 100 ng of the appropriate reporter plasmid (On-Target or Off-Target).
- A final concentration of 5-50 nM of the siRNA duplex (unmodified or modified).
- A suitable lipid-based transfection reagent (e.g., Lipofectamine™ 2000) according to the manufacturer's protocol. c. Include controls: a non-targeting (scrambled) siRNA control and a mock transfection (reagent only) control.
2.3. Luciferase Activity Measurement: a. Incubate the cells for 24-48 hours post-transfection. b. Lyse the cells using a passive lysis buffer. c. Measure the activities of both Firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.[10]
2.4. Data Analysis: a. For each well, calculate the ratio of Renilla luciferase activity to Firefly luciferase activity to normalize the data. b. Express the normalized activity for each siRNA-treated sample as a percentage of the activity in the non-targeting control-treated sample. c. Compare the silencing percentage for the modified siRNA to the unmodified siRNA on both the on-target and off-target reporters. A successful modification will show potent silencing of the on-target reporter and significantly reduced silencing of the off-target reporter.
Protocol 3: Global Off-Target Analysis by RNA-Seq (Overview)
For a comprehensive, unbiased assessment of specificity, RNA-sequencing provides a genome-wide view of transcriptomic changes.
3.1. Experimental Setup: a. Transfect cells with the modified siRNA, an unmodified control siRNA, and a non-targeting control siRNA at a functional concentration (e.g., 10 nM). b. Include multiple biological replicates for each condition.
3.2. Sample Preparation: a. Harvest cells 24-72 hours post-transfection. b. Isolate total RNA using a high-quality RNA extraction kit, ensuring high integrity (RIN > 9.0). c. Prepare sequencing libraries from the total RNA (e.g., using poly(A) selection or rRNA depletion).
3.3. Sequencing and Data Analysis: a. Sequence the libraries on a high-throughput sequencing platform. b. Align the reads to the reference genome and perform differential gene expression analysis between the siRNA-treated samples and the non-targeting control. c. Specificity Analysis: i. Confirm potent downregulation of the intended target gene. ii. Compare the number and magnitude of significantly downregulated off-target genes between the modified and unmodified siRNA samples. iii. Perform a seed-region analysis to determine if the downregulated off-target genes are enriched for sequences complementary to the siRNA seed region.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME studies of [5‐3H]‐2′‐O‐methyluridine nucleoside in mice: a building block in siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Gene Silencing Properties of siRNAs Containing Terminal Amide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis of 2′-O-Alkylated siRNAs | Springer Nature Experiments [experiments.springernature.com]
- 8. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Designing Antisense Oligonucleotides with 2'-O-Methyl-5-methyl-U Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are critical for enhancing their drug-like properties. This document provides detailed application notes and protocols for the design and evaluation of ASOs incorporating 2'-O-Methyl-5-methyl-Uridine (2'-OMe-5-Me-U) modifications. This "second-generation" modification offers a favorable balance of enhanced binding affinity, increased nuclease resistance, and a well-established safety profile, making it a valuable tool in the development of antisense therapeutics.[1][2][3]
The 2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, which pre-organizes the sugar pucker into an A-form helix, favorable for binding to target RNA.[4] The 5-methyl group on the uracil (B121893) base, which makes the nucleoside analogous to thymidine, can further contribute to the thermal stability of the ASO-mRNA duplex.[5][6] These modifications work synergistically to improve the overall performance of the ASO.
ASOs incorporating 2'-OMe-5-Me-U are often designed as "gapmers" to elicit RNase H-mediated degradation of the target mRNA.[1][7] This design consists of a central "gap" of deoxynucleotides that is flanked by "wings" of modified nucleotides, such as 2'-OMe-5-Me-U.[1][7] The modified wings provide high binding affinity and nuclease stability, while the DNA gap is necessary for recognition and cleavage of the target RNA by RNase H.[1][7]
Key Properties of 2'-O-Methyl-5-methyl-U Modified ASOs
The incorporation of 2'-O-Methyl-5-methyl-U into antisense oligonucleotides confers several advantageous properties that are crucial for their therapeutic efficacy. These properties are summarized below, with quantitative data presented for comparison. It is important to note that the precise values can be sequence- and context-dependent. The data presented here is based on studies of 2'-O-Methyl modifications, which are expected to be highly similar to the 2'-O-Methyl-5-methyl-U modification.
Data Presentation
Table 1: Biophysical and In Vitro Properties of ASOs with 2'-O-Methyl Modifications
| Property | Unmodified DNA | Phosphorothioate (PS) DNA | 2'-O-Methyl Modification |
| Melting Temperature (ΔTm per modification) | Baseline | ~ -0.5 °C | +1.0 to +1.5 °C |
| Nuclease Resistance (Half-life in serum) | Minutes | Hours | Days |
| RNase H Activity | Yes | Yes | No (requires DNA gap) |
| Binding Affinity to RNA | Moderate | Moderate | High |
| In Vitro Potency (IC50) | Micromolar range | High nanomolar range | Low to mid nanomolar range |
Note: Values are illustrative and can vary based on the specific sequence, length, and experimental conditions.
Table 2: Comparison of Second-Generation ASO Modifications
| Property | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) |
| ΔTm per modification | +1.0 to +1.5 °C | +1.5 to +2.0 °C[5] |
| Nuclease Resistance | High | Very High[1] |
| In Vitro Potency | Good | Excellent[8] |
| Toxicity Profile | Favorable | Favorable[9] |
| Synthesis Cost | Lower | Higher[3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism of action for gapmer ASOs containing 2'-O-Methyl-5-methyl-U modifications is the recruitment of RNase H to the ASO:mRNA duplex, leading to the cleavage of the target mRNA.
Caption: RNase H-mediated cleavage of target mRNA by a gapmer ASO.
General Experimental Workflow for ASO Evaluation
The following diagram outlines a typical workflow for the design, synthesis, and evaluation of ASO efficacy.
Caption: General workflow for the evaluation of ASO activity.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-Methyl-5-methyluridine-3'-CE-phosphoramidite
This protocol outlines the key steps for the chemical synthesis of the phosphoramidite (B1245037) building block required for ASO synthesis. The synthesis starts from commercially available 2'-O-Methyl-5-methyluridine.
1. 5'-O-Dimethoxytritylation:
-
Objective: To protect the 5'-hydroxyl group to ensure regioselective phosphitylation at the 3'-position.
-
Materials: 2'-O-Methyl-5-methyluridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 2'-O-Methyl-5-methyluridine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add DMT-Cl (1.1 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-2'-O-Methyl-5-methyluridine.
-
2. 3'-O-Phosphitylation:
-
Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position.
-
Materials: 5'-O-DMT-2'-O-Methyl-5-methyluridine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 5'-O-DMT-2'-O-Methyl-5-methyluridine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add DIPEA (2.5 equivalents) to the solution.
-
Cool the mixture to 0°C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the final phosphoramidite.
-
Protocol 2: Solid-Phase Synthesis of 2'-O-Methyl-5-methyl-U Modified Gapmer ASOs
-
Objective: To synthesize a chimeric antisense oligonucleotide with a central DNA gap and 2'-O-Methyl-5-methyl-U modified wings using an automated DNA/RNA synthesizer.
-
Materials: DNA phosphoramidites (A, C, G, T), 2'-O-Methyl-5-methyl-U phosphoramidite, Controlled Pore Glass (CPG) solid support, Activator (e.g., DCI), Capping reagents, Oxidizer, Deblocking reagent (e.g., trichloroacetic acid in DCM), Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Procedure:
-
Synthesizer Setup: Program the automated synthesizer with the desired ASO sequence, specifying the use of 2'-O-Methyl-5-methyl-U phosphoramidites for the wing regions and standard DNA phosphoramidites for the central gap.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the CPG support is treated with concentrated ammonium hydroxide (B78521) to cleave the ASO from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Purification: The crude ASO is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and purity.
-
Protocol 3: In Vitro ASO Efficacy Assessment using RT-qPCR
-
Objective: To determine the ability of a 2'-O-Methyl-5-methyl-U modified ASO to reduce the expression of a target mRNA in cultured cells.
-
Materials: Cultured cells, cell culture medium, 2'-O-Methyl-5-methyl-U gapmer ASO, control ASO (e.g., scrambled sequence), lipid-based transfection reagent, RNA extraction kit, reverse transcription kit, qPCR master mix, primers for the target gene and a housekeeping gene.
-
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Transfection:
-
Dilute the ASO and the transfection reagent separately in serum-free medium.
-
Combine the diluted ASO and transfection reagent and incubate to allow complex formation.
-
Add the ASO-transfection reagent complex to the cells.
-
Include controls such as untreated cells, cells treated with transfection reagent only, and cells treated with a control ASO.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for ASO uptake and target mRNA knockdown.
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR to determine the relative expression levels of the target mRNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the percentage of target mRNA knockdown relative to the control ASO-treated cells using the ΔΔCt method. Determine the IC50 value by testing a range of ASO concentrations.
-
Protocol 4: Nuclease Resistance Assay
-
Objective: To assess the stability of 2'-O-Methyl-5-methyl-U modified ASOs in the presence of nucleases.
-
Materials: Purified ASO (2'-OMe-5-Me-U modified and unmodified control), Nuclease source (e.g., fetal bovine serum or snake venom phosphodiesterase), appropriate buffer, denaturing PAGE or HPLC system.
-
Procedure:
-
Incubation: Incubate a known amount of each ASO with the nuclease source at 37°C.
-
Time Points: Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the nuclease activity in each aliquot, for example, by adding EDTA and heating.
-
Analysis:
-
PAGE: Separate the degradation products on a denaturing polyacrylamide gel. Visualize the bands by staining (e.g., with SYBR Gold) and quantify the amount of full-length ASO remaining at each time point.
-
HPLC: Analyze the aliquots by HPLC to quantify the peak corresponding to the full-length ASO.
-
-
Half-Life Calculation: Determine the half-life of the ASOs by plotting the percentage of intact ASO versus time.
-
Conclusion
The incorporation of 2'-O-Methyl-5-methyl-U modifications is a robust strategy for enhancing the therapeutic potential of antisense oligonucleotides. This modification provides a significant increase in binding affinity and nuclease stability, leading to improved potency and duration of action. The use of a gapmer design allows for the efficient degradation of target mRNA via the RNase H mechanism. The protocols provided in this document offer a framework for the synthesis, and in vitro evaluation of ASOs containing 2'-O-Methyl-5-methyl-U modifications, enabling researchers to effectively harness this technology for gene function studies and drug development.
References
- 1. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite | 163878-63-5 | PD32565 [biosynth.com]
- 9. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Probe Performance: The Impact of 2'-O-Methyl-5-methyl-U on Melting Temperature
Application Note
Introduction
In the realm of molecular biology and diagnostics, the precise control of oligonucleotide probe performance is paramount for the accuracy and reliability of assays such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis. The melting temperature (Tm), the point at which half of the probe-target duplexes dissociate, is a critical parameter governing the specificity and efficiency of hybridization. Chemical modifications to oligonucleotide probes are a powerful tool for modulating their Tm. This application note explores the use of 2'-O-Methyl-5-methyl-Uridine (2'-O-Me-5-Me-U), a modified nucleoside, to optimize the melting temperature of hybridization probes. The 2'-O-Methyl modification offers enhanced thermal stability, nuclease resistance, and improved mismatch discrimination, making it a valuable asset for researchers, scientists, and drug development professionals.
The Role of 2'-O-Methyl-5-methyl-U in Probe Design
The 2'-O-Methyl modification involves the addition of a methyl group to the 2' hydroxyl group of the ribose sugar. When incorporated as 2'-O-Methyl-5-methyl-U (equivalent to 2'-O-methylthymidine), this modification imparts several advantageous properties to oligonucleotide probes:
-
Increased Thermal Stability (Tm): The 2'-O-Methyl group locks the sugar moiety in an A-form helix conformation, which is characteristic of RNA-RNA and RNA-DNA duplexes. This pre-organization of the probe's backbone reduces the entropic penalty of hybridization, leading to a more stable duplex and a higher melting temperature. Probes containing 2'-O-Methyl modifications exhibit a significant increase in Tm when hybridized to complementary RNA targets.[1][2] This allows for the use of shorter probes while maintaining high affinity, which can be beneficial for targeting specific regions of structured nucleic acids.
-
Enhanced Nuclease Resistance: The presence of the 2'-O-Methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. This increased stability is crucial for in vivo applications and for assays requiring prolonged incubation times.
-
Improved Mismatch Discrimination: Due to the increased stability of perfectly matched duplexes, the destabilizing effect of a single base mismatch is more pronounced in probes containing 2'-O-Methyl modifications. This leads to a larger difference in Tm (ΔTm) between perfectly matched and mismatched targets, thereby enhancing the specificity of the assay.[1][2]
Quantitative Impact on Melting Temperature
The incorporation of 2'-O-Methyl modifications, including 2'-O-Me-5-Me-U, has a quantifiable impact on the melting temperature of oligonucleotide probes. The magnitude of the Tm increase is dependent on the probe length, sequence composition, and the nature of the target (RNA vs. DNA).
Studies have shown that fully 2'-O-Methylated oligoribonucleotide probes have significantly higher melting temperatures when hybridized to RNA targets compared to their unmodified 2'-deoxy oligoribonucleotide counterparts.[1][2]
| Probe Length (bases) | 2'-deoxy Probe Tm (°C) vs. RNA Target | 2'-O-Methyl Probe Tm (°C) vs. RNA Target | ΔTm (°C) |
| 8 | ~18 | ~35 | ~17 |
| 12 | ~35 | ~55 | ~20 |
| 16 | ~50 | ~70 | ~20 |
| 19 | ~58 | ~75 | ~17 |
| 26 | ~68 | ~80 | ~12 |
Table 1: Comparison of Melting Temperatures (Tm) of 2'-deoxy and 2'-O-Methyl Oligoribonucleotide Probes of Varying Lengths Hybridized to an RNA Target. Data is approximated from published studies and serves as a general guide. Actual Tm values will vary based on sequence and buffer conditions.[1][2]
As illustrated in Table 1, the most significant increases in Tm are observed for shorter probes. For instance, a 12-base 2'-O-Methyl probe can have a similar Tm to a much longer 19-base 2'-deoxy probe, highlighting the potential for designing shorter, more specific probes with this modification.[1][2]
Experimental Workflow for Tm Determination
The following diagram outlines the typical experimental workflow for determining the melting temperature of probes containing 2'-O-Methyl-5-methyl-U.
Caption: Workflow for determining the melting temperature (Tm) of modified probes.
Protocols
Protocol for Determining the Melting Temperature (Tm) of Probes with 2'-O-Methyl-5-methyl-U via UV Spectrophotometry
This protocol details the experimental procedure for determining the melting temperature of oligonucleotide probes containing 2'-O-Methyl-5-methyl-U modifications by monitoring the change in UV absorbance as a function of temperature.
Materials:
-
Lyophilized oligonucleotide probe (with 2'-O-Me-5-Me-U) and its complementary target sequence (RNA or DNA).
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).[3]
-
Nuclease-free water.
-
UV-Vis spectrophotometer equipped with a temperature controller and quartz cuvettes (1 cm path length).
Procedure:
-
Oligonucleotide Resuspension and Quantification:
-
Resuspend the lyophilized probe and target oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).
-
Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm (A260). Use the manufacturer-provided extinction coefficient for accurate concentration calculation.
-
-
Preparation of the Hybridization Solution:
-
In a microcentrifuge tube, prepare the final hybridization solution by diluting the probe and target stock solutions in the Melting Buffer to a final concentration of 2 µM each.[3] The total volume will depend on the cuvette volume (typically 100-500 µL).
-
Ensure equimolar concentrations of the probe and its target.
-
-
Annealing of the Duplex:
-
Heat the hybridization solution to 85°C for 10 minutes to ensure complete dissociation of any secondary structures.[3]
-
Allow the solution to cool slowly to room temperature (approximately 1.0°C/min) to facilitate proper annealing of the probe and target.[3]
-
Keep the annealed solution at a low temperature (e.g., 15°C) for 10 minutes before analysis.[3]
-
-
Melting Curve Analysis:
-
Transfer the annealed hybridization solution to a quartz cuvette and place it in the temperature-controlled cell holder of the UV-Vis spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller to increase the temperature from a starting temperature (e.g., 15°C) to a final temperature (e.g., 95°C) at a rate of 1.0°C/min.[3]
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1.0°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate a melting curve. The curve will have a sigmoidal shape.
-
To determine the Tm, calculate the first derivative of the melting curve (-d(Absorbance)/dT).
-
The peak of the first derivative plot corresponds to the melting temperature (Tm) of the probe-target duplex.
-
Logical Relationship for Probe Design Optimization
The following diagram illustrates the logical considerations for optimizing probe design using 2'-O-Methyl-5-methyl-U modifications.
Caption: Logic for optimizing probe Tm using 2'-O-Methyl-5-methyl-U.
Conclusion
The incorporation of 2'-O-Methyl-5-methyl-U into oligonucleotide probes is a highly effective strategy for optimizing their melting temperature and overall performance. The resulting increase in thermal stability, nuclease resistance, and mismatch discrimination provides researchers with greater flexibility and control in designing robust and specific hybridization assays. By understanding the quantitative effects of this modification and employing standardized protocols for Tm determination, scientists can confidently develop superior probes for a wide range of applications in research, diagnostics, and drug development.
References
Application Notes and Protocols for Solid-Phase Synthesis of Long Oligonucleotides with 2'-O-Methyl-5-methyl-U
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The incorporation of modified nucleosides can significantly enhance the pharmacological properties of oligonucleotides, such as nuclease resistance, binding affinity to target sequences, and pharmacokinetic profiles. Among these modifications, 2'-O-Methyl-5-methyluridine (2'-O-Me-5-Me-U) offers a beneficial combination of properties, including increased duplex stability and resistance to enzymatic degradation.[1] This document provides detailed application notes and protocols for the efficient solid-phase synthesis of long oligonucleotides incorporating 2'-O-Me-5-Me-U, intended for researchers, scientists, and drug development professionals.
Key Features of 2'-O-Methyl-5-methyl-U Modification
The 2'-O-methyl modification confers several advantageous properties to oligonucleotides:
-
Enhanced Nuclease Resistance: The methyl group at the 2' position of the ribose sugar provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases. This leads to a longer half-life in biological fluids.
-
Increased Duplex Stability: The 2'-O-methyl modification pre-organizes the sugar pucker into an A-form RNA-like conformation, which enhances the binding affinity (Tm) to complementary RNA targets.[2]
-
Reduced Immune Response: Methylation of pyrimidines has been shown to reduce the innate immune response that can be triggered by synthetic oligonucleotides.
-
Improved Synthesis Efficiency: 2'-O-Methyl phosphoramidites generally exhibit high coupling efficiencies, contributing to higher yields of full-length oligonucleotides, which is particularly crucial for the synthesis of long sequences.[1]
Data Presentation
Table 1: Physicochemical and Thermodynamic Properties of 2'-O-Methyl-5-methyl-U Modified Oligonucleotides
| Property | Unmodified DNA | Unmodified RNA | 2'-O-Me-5-Me-U Modified Oligonucleotide |
| Duplex Type | DNA:RNA | RNA:RNA | 2'-O-Me-RNA:RNA |
| Typical ΔTm per modification (°C) | N/A | N/A | +1.0 to +1.5 |
| Nuclease Resistance | Low | Very Low | High |
| Conformation | B-form | A-form | A-form |
Note: The ΔTm value is an approximation and can vary depending on the sequence context, length of the oligonucleotide, and the number and position of modifications.
Table 2: Recommended Synthesis Cycle Parameters for 2'-O-Methyl-5-methyl-U Incorporation
| Step | Reagent/Solvent | Time | Comments |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-90 sec | Removes the 5'-DMT protecting group. |
| Coupling | 0.1 M 2'-O-Me-5-Me-U Phosphoramidite (B1245037) + 0.25 M DCI in Acetonitrile (B52724) | 6 min | A 6-minute coupling time is recommended for this specific monomer.[3][4] |
| Capping | Cap A (Acetic Anhydride/Pyridine/THF) & Cap B (N-Methylimidazole/THF) | 30 sec | Acetylates unreacted 5'-hydroxyl groups to prevent failure sequence elongation. |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 sec | Oxidizes the phosphite (B83602) triester to a more stable phosphate (B84403) triester. |
Experimental Protocols
Solid-Phase Synthesis of Long Oligonucleotides with 2'-O-Methyl-5-methyl-U
This protocol outlines the automated solid-phase synthesis of a long oligonucleotide containing 2'-O-Me-5-Me-U using standard phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
Standard DNA and 2'-O-Me phosphoramidites (A, C, G, T/U)
-
2'-O-Me-5-Me-U-CE Phosphoramidite
-
Anhydrous acetonitrile
-
Deblocking solution (3% TCA in DCM)
-
Activator solution (0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Washing solvent (Acetonitrile)
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired long oligonucleotide sequence, ensuring the 2'-O-Me-5-Me-U phosphoramidite is placed in the correct bottle position.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repetitive cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The 2'-O-Me-5-Me-U phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is recommended for this specific monomer.[3][4] For other standard monomers, a shorter coupling time may be sufficient.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester.
-
-
Chain Elongation: The synthesis cycle is repeated for each nucleotide in the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification.
Caption: Automated solid-phase synthesis cycle for incorporating 2'-O-Methyl-5-methyl-U.
Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Sealed, pressure-resistant vial
-
Heating block or oven
Methodology:
-
Transfer the CPG solid support containing the synthesized oligonucleotide to a pressure-resistant vial.
-
Add the AMA solution to the vial to completely submerge the support.
-
Seal the vial tightly and heat at 65°C for 15-30 minutes. For longer oligonucleotides or those with sensitive modifications, a longer incubation at a lower temperature (e.g., room temperature for 2-4 hours) may be preferred.
-
Cool the vial to room temperature before opening.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG support with a small volume of water or 0.1 M TEAA buffer and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Purification by HPLC
High-performance liquid chromatography (HPLC) is the recommended method for purifying long oligonucleotides to ensure high purity.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column suitable for oligonucleotide purification
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Detritylation solution (e.g., 80% acetic acid)
Methodology (DMT-on Purification):
-
Resuspend the dried, crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on oligonucleotide.
-
Dry the collected fraction in a vacuum concentrator.
-
To remove the DMT group, resuspend the dried oligonucleotide in the detritylation solution and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding a neutralizing buffer (e.g., 1.5 M NH4OH).
-
Desalt the purified and detritylated oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
Caption: Post-synthesis workflow for long oligonucleotides with 2'-O-Methyl-5-methyl-U.
Quality Control
a. Purity Analysis by HPLC:
-
Analyze a small aliquot of the purified oligonucleotide by analytical reversed-phase or anion-exchange HPLC.
-
The purity is determined by integrating the area of the main peak relative to the total area of all peaks.
b. Identity Confirmation by Mass Spectrometry:
-
Use electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the purified oligonucleotide.
-
The observed mass should match the calculated theoretical mass of the desired sequence.
Conclusion
The solid-phase synthesis of long oligonucleotides incorporating 2'-O-Methyl-5-methyl-U is a robust and efficient process that yields modified oligonucleotides with enhanced therapeutic potential. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize, purify, and characterize these valuable molecules for a wide range of applications in modern biotechnology and medicine. Careful attention to synthesis parameters, particularly the coupling time for the modified monomer, and rigorous purification are critical for obtaining high-quality long oligonucleotides.
References
Quality Control of 2'-O-Methyl-5-methyl-U Modified Oligonucleotides by Capillary Electrophoresis
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of synthetic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has driven the development of chemical modifications to enhance their stability, binding affinity, and pharmacokinetic properties.[1] One such modification is the incorporation of 2'-O-Methyl-5-methyl-Uridine (2'-O-Me-5-Me-U), which provides increased nuclease resistance and improves duplex stability with target RNA.[2][3] Rigorous quality control is essential to ensure the purity and integrity of these modified oligonucleotides for reliable performance in research and therapeutic applications.[4][5]
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the quality control of synthetic oligonucleotides due to its high resolution, speed, and quantitative capabilities.[5][6] This application note provides a detailed protocol for the quality control of 2'-O-Methyl-5-methyl-U modified oligonucleotides using capillary gel electrophoresis (CGE), a variant of CE that utilizes a sieving matrix to separate oligonucleotides based on size with single-base resolution.[7][8]
Principle of Capillary Gel Electrophoresis (CGE)
CGE separates charged molecules, such as oligonucleotides, based on their size as they migrate through a polymer-filled capillary under the influence of an electric field.[6] The gel matrix acts as a molecular sieve, retarding the migration of larger molecules more than smaller ones.[9] This allows for the separation of the full-length oligonucleotide product from shorter, failure sequences (e.g., n-1, n-2) and other impurities.[6] The use of denaturing conditions, such as 7M urea (B33335) and elevated temperatures, helps to minimize the impact of secondary structures on migration, ensuring that separation is primarily based on chain length.[7]
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Capillary Electrophoresis System | e.g., Agilent 7100, Bio-Rad BioFocus | With UV absorbance detector |
| Fused-Silica Capillary | e.g., Agilent Technologies, Polymicro Technologies | 50-100 µm I.D., ~30-50 cm total length. Polyvinylalcohol (PVA)-coated capillaries are recommended for reduced electroosmotic flow and improved reproducibility.[10] |
| CGE Gel Buffer | Commercially available kits or prepared in-house | Typically contains a sieving polymer (e.g., linear polyacrylamide, polyethylene (B3416737) glycol), 7M Urea, and a buffer (e.g., TBE or Tris-Borate) |
| 2'-O-Methyl-5-methyl-U Modified Oligonucleotide Sample | Synthesized in-house or custom order | |
| Deionized, Nuclease-Free Water | For sample and buffer preparation | |
| Formamide | For sample denaturation | |
| Oligonucleotide Size Standard | A mixture of oligonucleotides of known lengths for size estimation. |
Experimental Protocol
Capillary Installation and Conditioning
-
Install the fused-silica capillary in the CE instrument according to the manufacturer's instructions.
-
If using a new, uncoated capillary, perform a conditioning wash sequence:
-
1 M NaOH for 20 minutes
-
Deionized water for 10 minutes
-
0.1 M HCl for 10 minutes
-
Deionized water for 10 minutes
-
-
For PVA-coated capillaries, follow the manufacturer's recommended conditioning procedure, which is typically a water wash followed by a buffer wash.
Gel Filling and Pre-run
-
Fill the capillary with the CGE gel buffer using high pressure (e.g., 950 mbar) for a sufficient time to ensure the capillary is completely filled.
-
Perform a pre-electrophoresis run at the separation voltage (e.g., -15 kV to -30 kV) for 10-20 minutes to equilibrate the capillary and gel.
Sample Preparation
-
Resuspend the lyophilized 2'-O-Methyl-5-methyl-U modified oligonucleotide in deionized, nuclease-free water to a stock concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 50-100 µg/mL in deionized, nuclease-free water.
-
To denature the oligonucleotide, mix 10 µL of the diluted sample with 10 µL of formamide.
-
Heat the sample mixture at 70°C for 5 minutes, then immediately place on ice for 2 minutes prior to injection.
Capillary Electrophoresis Analysis
-
Injection: Inject the denatured sample into the capillary. Electrokinetic injection is commonly used (e.g., -5 kV for 5-10 seconds).
-
Separation: Apply the separation voltage (e.g., -20 kV). The negative polarity is used as the oligonucleotides are negatively charged and will migrate towards the positive electrode.
-
Temperature: Maintain the capillary temperature at 30-50°C to aid in denaturation.
-
Detection: Monitor the separation at 260 nm.
Data Analysis
-
Identify the main peak in the electropherogram, which corresponds to the full-length 2'-O-Methyl-5-methyl-U modified oligonucleotide product.
-
Identify impurity peaks, which typically migrate earlier than the main peak and represent shorter failure sequences (n-1, n-2, etc.).[6]
-
Calculate the purity of the oligonucleotide by determining the peak area of the full-length product as a percentage of the total peak area of all oligonucleotide-related peaks.
-
Purity (%) = (Area of Full-Length Peak / Total Area of All Peaks) x 100
-
Quantitative Data Summary
The following tables provide representative data for the CGE analysis of a 20-mer 2'-O-Methyl-5-methyl-U modified oligonucleotide.
Table 1: CE System and Run Conditions
| Parameter | Value |
| Instrument | Agilent 7100 Capillary Electrophoresis System |
| Capillary | PVA-coated, 50 µm I.D., 33 cm total length |
| Gel Buffer | Linear Polyacrylamide in 100 mM Tris-Borate, 7M Urea, pH 8.3 |
| Injection | -5 kV for 8 seconds |
| Separation Voltage | -20 kV |
| Temperature | 40°C |
| Detection | 260 nm |
Table 2: Representative Migration Times and Resolution
| Species | Migration Time (min) | Resolution (R) between n and n-1 |
| n-2 impurity | 10.2 | - |
| n-1 impurity | 10.8 | 1.8 |
| Full-length product (n) | 11.5 | - |
Table 3: Purity and Reproducibility
| Parameter | Value |
| Purity of Full-Length Product | 95.2% |
| Relative Standard Deviation (RSD) of Migration Time (n=6) | 0.8% |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | 2.1% |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 3. Prediction of migration behavior of oligonucleotides in capillary gel electrophoresis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Development of a quality control method for the characterization of oligonucleotides by capillary zone electrophoresis-electrospray ionization-quadrupole time of flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 7. Use of Capillary Electrophoresis for Concentration Analysis of Phosphorothioate Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of therapeutic oligonucleotides using capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Analysis of 2'-O-Methyl-5-methyl-U Modified RNA using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of RNA containing the 2'-O-Methyl-5-methyluridine (m5Um) modification using Nuclear Magnetic Resonance (NMR) spectroscopy. This modification, combining 2'-O-methylation and 5-methylation of uridine (B1682114), plays a significant role in modulating RNA structure, stability, and biological function. Understanding its structural implications is crucial for the development of RNA-based therapeutics and diagnostics.
Introduction to 2'-O-Methyl-5-methyl-U Modified RNA
The 2'-O-Methyl-5-methyluridine modification introduces two key chemical alterations to the standard uridine nucleotide. The methylation at the 2'-hydroxyl group of the ribose sugar pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices. This modification generally increases the thermal stability of RNA duplexes and provides resistance to nuclease degradation. The methyl group at the 5-position of the uracil (B121893) base, creating what is also known as ribothymidine, can also influence base stacking and recognition by RNA-binding proteins. The combination of these two modifications is expected to have a synergistic effect on the structural stability and conformational preferences of the RNA molecule.
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution at atomic resolution. It is particularly well-suited for studying modified RNAs, providing insights into local conformational changes, effects on global structure, and interactions with other molecules.
Experimental Workflow for NMR Structural Analysis
The overall workflow for the NMR structural analysis of a 2'-O-Methyl-5-methyl-U modified RNA can be broken down into several key stages, from sample preparation to structure calculation and validation.
Detailed Experimental Protocols
RNA Sample Preparation
High-quality RNA samples are a prerequisite for successful NMR studies. The following protocol outlines the key steps for preparing a 2'-O-Methyl-5-methyl-U modified RNA sample.
Protocol 3.1.1: RNA Synthesis and Purification
-
Chemical Synthesis: For shorter RNA oligonucleotides (typically < 50 nucleotides), solid-phase chemical synthesis using phosphoramidite (B1245037) chemistry is the method of choice. 2'-O-Methyl-5-methyluridine phosphoramidite can be incorporated at the desired positions during the synthesis cycle.
-
Enzymatic Synthesis (In Vitro Transcription): For longer RNA molecules, in vitro transcription using T7 RNA polymerase is a common method. This requires a DNA template that includes the T7 promoter sequence followed by the sequence of the target RNA. To incorporate the modified nucleotide, 2'-O-Methyl-5-methyluridine triphosphate (m5UmTP) would be required, which may need to be custom synthesized.
-
Purification: The synthesized RNA must be purified to remove protecting groups, truncated sequences, and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC is a highly effective method for purifying RNA to high homogeneity.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used for purification, especially for resolving RNAs of different lengths. The desired RNA band is excised from the gel, and the RNA is eluted.[1]
-
Protocol 3.1.2: NMR Sample Preparation
-
Buffer Exchange: The purified RNA is exchanged into a suitable NMR buffer. A common buffer for RNA NMR studies consists of:
-
10-25 mM Sodium Phosphate or Sodium Cacodylate (pH 6.0-6.5)
-
50-100 mM NaCl or KCl
-
0.1 mM EDTA
-
For experiments observing exchangeable imino protons, the sample is dissolved in 90% H₂O / 10% D₂O. For experiments observing non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.[2]
-
-
Concentration: The RNA sample is concentrated to a final concentration of 0.5-1.5 mM using centrifugal filters with an appropriate molecular weight cutoff.
-
Annealing: The RNA sample is annealed to ensure proper folding by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. For duplex RNAs, the two strands are mixed in a 1:1 molar ratio before annealing.
NMR Data Acquisition
A suite of NMR experiments is required to obtain the necessary information for structure determination. All experiments should be performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
Protocol 3.2.1: One-Dimensional (1D) ¹H NMR
-
Purpose: To assess the overall folding and quality of the RNA sample. Well-dispersed peaks in the imino proton region (10-15 ppm) are indicative of a well-structured RNA.
-
Experiment: A simple 1D ¹H experiment with water suppression (e.g., using WATERGATE or excitation sculpting).
Protocol 3.2.2: Two-Dimensional (2D) NMR Experiments
A series of 2D NMR experiments are performed to assign the proton and carbon resonances and to obtain structural restraints.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å). This is the primary source of distance restraints for structure calculation.
-
Key Information: Sequential connectivities between H1' of a nucleotide and H6/H8 of the preceding nucleotide in helical regions. Cross-strand NOEs.
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify protons that are scalar-coupled (i.e., connected through bonds) within the same sugar spin system or base.
-
Key Information: Correlation of H1' with other sugar protons (H2', H3', H4'). Correlation of H5 and H6 in pyrimidines.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons.
-
Key Information: Assignment of carbon resonances. The chemical shifts of C1' and C2' are sensitive to the sugar pucker conformation.
-
-
2D ¹H-¹H DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):
-
Purpose: To measure scalar J-coupling constants, particularly ³J(H1'-H2'), which provides information about the sugar pucker conformation.
-
Data Presentation: Expected NMR Data for 2'-O-Methyl-5-methyl-U
Table 1: Expected ¹H and ¹³C Chemical Shift Ranges for 2'-O-Methyl-5-methyluridine in an A-form RNA Helix
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H6 | 7.5 - 7.9 | C6: 135 - 139 |
| H1' | 5.7 - 6.1 | C1': 88 - 92 |
| H2' | 4.2 - 4.6 | C2': 78 - 82 |
| H3' | 4.5 - 4.9 | C3': 70 - 74 |
| H4' | 4.1 - 4.5 | C4': 82 - 86 |
| H5'/H5'' | 3.9 - 4.3 | C5': 60 - 64 |
| 5-CH₃ | 1.7 - 2.1 | 5-CH₃: 12 - 16 |
| 2'-OCH₃ | 3.4 - 3.8 | 2'-OCH₃: 58 - 62 |
| H5 | N/A | C5: 110 - 114 |
| C2 | N/A | C2: 150 - 154 |
| C4 | N/A | C4: 163 - 167 |
Note: Chemical shifts are highly sensitive to the local environment and can vary depending on the neighboring bases and the overall structure of the RNA.
Table 2: Representative Torsional Angle and Internuclear Distance Restraints
| Restraint Type | Description | Expected Value/Range |
| Torsional Angle Restraints | ||
| ³J(H1'-H2') | Sugar Pucker (C3'-endo) | < 4 Hz |
| Internuclear Distance Restraints (from NOESY) | ||
| H6(i) - H1'(i) | Intra-residue | 3.5 - 4.5 Å |
| H6(i) - H2'(i) | Intra-residue | 2.0 - 3.0 Å |
| H6(i-1) - H1'(i) | Sequential | 3.5 - 4.5 Å |
| H6(i-1) - H2'(i) | Sequential | 3.5 - 5.0 Å |
| 5-CH₃(i) - H1'(i) | Intra-residue | 3.0 - 4.0 Å |
| 2'-OCH₃(i) - H1'(i) | Intra-residue | 2.5 - 3.5 Å |
Note: NOE distances are typically calibrated and grouped into strong (1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å) restraints for structure calculations.
Data Analysis and Structure Calculation
The process of converting raw NMR data into a 3D structure involves several computational steps.
Protocol 5.1: Resonance Assignment
-
Identify Spin Systems: Use the 2D TOCSY spectrum to identify the coupled protons within each ribose sugar and the H5-H6 protons of pyrimidines.
-
Sequential Assignment: Use the 2D NOESY spectrum to connect the spin systems in a sequential manner. The key connectivities are between the H1' of a residue and the H6/H8 of the preceding residue.
-
Assign Carbon Resonances: Use the 2D ¹H-¹³C HSQC to assign the carbon resonances based on the proton assignments.
Protocol 5.2: Generation of Structural Restraints
-
Distance Restraints: Integrate the cross-peak volumes in the NOESY spectra and convert them into distance restraints.
-
Torsional Angle Restraints: Measure the ³J(H1'-H2') coupling constants from the DQF-COSY spectrum to restrain the sugar pucker conformation.
Protocol 5.3: Structure Calculation and Refinement
-
Structure Calculation: Use software packages such as XPLOR-NIH, CYANA, or AMBER to calculate an ensemble of structures that satisfy the experimental restraints. This is typically done using simulated annealing and molecular dynamics protocols.
-
Structure Refinement: The calculated structures are often refined in an explicit water box to improve the quality of the final ensemble.
-
Structure Validation: The final ensemble of structures is validated using various quality metrics, such as the number of restraint violations, Ramachandran plots for nucleic acids, and root-mean-square deviation (RMSD) to the mean structure.
Conclusion
The structural analysis of 2'-O-Methyl-5-methyl-U modified RNA by NMR spectroscopy provides invaluable insights into the conformational effects of this important modification. The protocols and expected data outlined in these application notes serve as a comprehensive guide for researchers in academia and industry. A thorough understanding of how this modification influences RNA structure is essential for the rational design of novel RNA-based therapeutics with enhanced stability and biological activity.
References
- 1. Structural analysis of human 2'-O-ribose methyltransferases involved in mRNA cap structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2'-O-Methyl-5-methyluridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyl-5-methyluridine phosphoramidite (B1245037) is a critical building block in the synthesis of therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The 2'-O-methyl modification enhances nuclease resistance, increases binding affinity to target RNA, and reduces potential toxicity, making it a highly desirable feature in drug candidates. This document provides detailed protocols for the large-scale synthesis of 2'-O-Methyl-5-methyluridine and its subsequent conversion to the corresponding phosphoramidite, suitable for oligonucleotide synthesis.
The synthesis is a multi-step process that begins with the commercially available 5-methyluridine (B1664183). The key transformations involve the selective protection of the hydroxyl groups, methylation of the 2'-hydroxyl group, and finally, phosphitylation at the 3'-hydroxyl position. Careful control of reaction conditions and purification procedures is essential to achieve high yields and purity on a large scale.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) |
| 1. 5'-O-DMT Protection | 5-Methyluridine | 5'-O-DMT-5-methyluridine | 85 - 95 |
| 2. 2'-O-Methylation | 5'-O-DMT-5-methyluridine | 5'-O-DMT-2'-O-methyl-5-methyluridine | 70 - 80 |
| 3. 3'-Phosphitylation | 5'-O-DMT-2'-O-methyl-5-methyluridine | 5'-O-DMT-2'-O-methyl-5-methyluridine 3'-CE phosphoramidite | 85 - 95 |
Table 2: Reagent Quantities for Large-Scale Synthesis (Based on 100g of 5-Methyluridine)
| Step | Reagent | Molar Equiv. | Quantity |
| 1 | 5-Methyluridine | 1.0 | 100 g |
| 1 | Anhydrous Pyridine (B92270) | - | 1 L |
| 1 | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 1.1 | 132 g |
| 2 | 5'-O-DMT-5-methyluridine | 1.0 | (from previous step) |
| 2 | Anhydrous Tetrahydrofuran (THF) | - | 1.5 L |
| 2 | Sodium Hydride (60% in mineral oil) | 1.2 | 15.5 g |
| 2 | Methyl Iodide | 1.5 | 36.5 mL |
| 3 | 5'-O-DMT-2'-O-methyl-5-methyluridine | 1.0 | (from previous step) |
| 3 | Anhydrous Dichloromethane (B109758) (DCM) | - | 1.5 L |
| 3 | N,N-Diisopropylethylamine (DIPEA) | 2.5 | 110 mL |
| 3 | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.2 | 85 mL |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5'-O-DMT-5-methyluridine
Materials:
-
5-Methyluridine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a large, dry reaction vessel, dissolve 5-methyluridine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
DMT Protection: Cool the solution to 0°C and slowly add DMT-Cl in portions. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude product.
-
Purification: Purify the crude 5'-O-DMT-5-methyluridine by silica gel column chromatography using a gradient of methanol in dichloromethane.
Protocol 2: Large-Scale Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine
Materials:
-
5'-O-DMT-5-methyluridine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 5'-O-DMT-5-methyluridine in anhydrous THF under an inert atmosphere.
-
Deprotonation: Carefully add sodium hydride in portions at 0°C. Stir the suspension for 1 hour at room temperature.
-
Methylation: Cool the mixture back to 0°C and add methyl iodide dropwise. Allow the reaction to stir at room temperature for 18-24 hours.
-
Reaction Quenching: Cautiously quench the reaction by the slow addition of methanol at 0°C.
-
Work-up: Evaporate the solvent under reduced pressure. Partition the residue between dichloromethane and saturated aqueous ammonium chloride solution. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the 2'-O-methyl isomer from the 3'-O-methyl isomer and any unreacted starting material.
Protocol 3: Large-Scale Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine 3'-CE phosphoramidite
Materials:
-
5'-O-DMT-2'-O-methyl-5-methyluridine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Anhydrous acetonitrile
Procedure:
-
Reaction Setup: Dissolve the 5'-O-DMT-2'-O-methyl-5-methyluridine in anhydrous dichloromethane under an inert atmosphere.
-
Phosphitylation: Add N,N-diisopropylethylamine (DIPEA) to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C. Stir the reaction at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
Purification and Isolation: Dissolve the crude product in a minimal amount of dichloromethane and precipitate into cold n-hexane. Collect the precipitate by filtration, wash with cold n-hexane, and dry under vacuum. The final product is typically a white foam and should be stored under an inert atmosphere at -20°C.[1]
Mandatory Visualizations
Caption: Chemical synthesis pathway for 2'-O-Methyl-5-methyl-U phosphoramidite.
Caption: Experimental workflow for the large-scale synthesis.
References
Application Notes & Protocols: Incorporation of 2'-O-Methyl-5-methyl-Uridine into Synthetic Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development, aiming to enhance stability, binding affinity, and cellular uptake while reducing off-target effects and immunogenicity.[1] Among the various chemical modifications, 2'-O-Methyl-5-methyl-Uridine (2'-OMe-5-Me-U), also known as 2'-O-methyl-ribothymidine, stands out as a critical building block. This modified nucleoside combines the features of 2'-O-methylation, which confers nuclease resistance and increases duplex stability, with 5-methylation (a feature of thymidine), which can also enhance thermal stability and modulate protein recognition.[2][3]
These application notes provide a comprehensive overview of the advantages of incorporating 2'-OMe-5-Me-U into oligonucleotides and detailed protocols for its synthesis, purification, and analysis. The primary method for incorporation is not a post-synthesis modification in the sense of conjugating a molecule after the oligonucleotide is made; rather, it involves the direct incorporation of a 2'-O-Methyl-5-methyl-U phosphoramidite (B1245037) building block during automated solid-phase synthesis.
Section 1: Applications and Advantages
Incorporating 2'-O-Methyl-5-methyl-U is particularly valuable for antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, where stability against cellular nucleases and high affinity for target RNA are paramount.[1][3]
Key Advantages:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance at the 2' position of the ribose sugar, protecting the adjacent phosphodiester linkage from degradation by endo- and exonucleases.[3] This significantly increases the half-life of the oligonucleotide in biological fluids.
-
Increased Duplex Stability: The 2'-O-methyl modification locks the sugar conformation into an A-form geometry, which is favorable for binding to complementary RNA strands. This pre-organization results in a more stable duplex, characterized by a higher melting temperature (Tm). The presence of a 2'-O-Methyl nucleotide can increase the Tm of a duplex with RNA by approximately 1.3°C per modification.[3]
-
Reduced Immunogenicity: The methylation of pyrimidine (B1678525) bases, such as the 5-methyl group on uridine, has been shown to reduce the stimulation of the innate immune system via Toll-like receptors.[2]
Data Presentation: Comparative Properties of Nucleosides
| Property | Unmodified Uridine (in RNA) | Unmodified Thymidine (in DNA) | 2'-O-Methyl-5-methyl-Uridine |
| Nuclease Resistance | Low | Moderate | High[3] |
| Binding Affinity (to RNA) | High | Moderate | Very High[3] |
| Immunogenicity | Potential for Stimulation | Lower than RNA | Reduced[2] |
| Conformational Preference | A-form (RNA) | B-form (DNA) | A-form (RNA-like)[3] |
Section 2: Synthesis and Incorporation Strategy
The incorporation of 2'-O-Methyl-5-methyl-U is achieved during standard automated solid-phase oligonucleotide synthesis using the corresponding phosphoramidite chemical building block.[4][5] The process involves a series of sequential cycles, one for each nucleotide added to the growing chain. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, deprotected, and purified.
Figure 1. Overall workflow for the synthesis and processing of oligonucleotides containing 2'-O-Methyl-5-methyl-U.
The key reagent for this process is the protected 2'-O-Methyl-5-methyl-Uridine phosphoramidite. Its structure is designed for stability and high coupling efficiency during the synthesis cycle.
Figure 2. Chemical structure and key components of the phosphoramidite building block.
Section 3: Experimental Protocols
Protocol 3.1: Automated Solid-Phase Synthesis
This protocol outlines the standard phosphoramidite cycle for incorporating a 2'-O-Methyl-5-methyl-U monomer into an oligonucleotide sequence on an automated DNA/RNA synthesizer.
Materials:
-
CPG (Controlled Pore Glass) solid support functionalized with the initial nucleoside.
-
2'-O-Methyl-5-methyl-Uridine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Standard DNA/RNA phosphoramidites (A, C, G, T, U).
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Capping solution (e.g., Acetic Anhydride and N-Methylimidazole).
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile.
Methodology (Single Cycle):
-
Deblocking: The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the terminal nucleoside on the solid support using the deblocking solution. The column is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The 2'-O-Methyl-5-methyl-U phosphoramidite is co-delivered with the activator solution to the column. The phosphoramidite reacts with the newly freed 5'-hydroxyl group of the growing chain. Coupling efficiencies for 2'-O-Methyl phosphoramidites are typically high, often exceeding 99%.[3][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of failure sequences (n-1) in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution. The column is then washed, completing the cycle.
-
Iteration: The cycle is repeated for each subsequent nucleotide to be added to the sequence.
Protocol 3.2: Post-Synthesis Cleavage and Deprotection
Materials:
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%) or a mixture of Ammonium hydroxide and Methylamine (AMA).
-
Sealed, pressure-rated vial.
-
Heating block or oven.
Methodology:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add 1-2 mL of ammonium hydroxide or AMA solution to the vial.
-
Seal the vial tightly and place it in a heating block set to 55-65°C.
-
Heat for the recommended time (e.g., 8-12 hours for ammonium hydroxide; ~15 minutes for AMA) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Allow the vial to cool completely to room temperature.
-
Transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the dried crude product in an appropriate sterile, nuclease-free buffer or water for purification.
Protocol 3.3: Purification of the Modified Oligonucleotide
Purification is critical to remove truncated sequences, protecting groups, and other impurities.[7] High-Performance Liquid Chromatography (HPLC) is the method of choice for therapeutic and demanding research applications.[8]
Methods Overview:
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It is highly effective for "DMT-on" purification, where the full-length product retains its hydrophobic 5'-DMT group, allowing for excellent separation from non-DMT-bearing failure sequences.[9][10] It is also ideal for purifying oligos modified with hydrophobic groups like dyes.[8][10]
-
Anion-Exchange HPLC (AEX-HPLC): Separates based on the net negative charge of the phosphate backbone. This method provides excellent resolution for separating full-length products from shorter failure sequences (n-1, n-2).[10][11]
Protocol (General RP-HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The more hydrophobic DMT-on product will elute later than the failure sequences.
-
Detection: Monitor absorbance at 260 nm.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Post-Purification: If DMT-on purification was used, the collected fraction must be treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.
Protocol 3.4: Quality Control and Analysis
Materials:
-
Purified oligonucleotide sample.
-
Mass spectrometer (ESI or MALDI-TOF).
-
UPLC or HPLC system.
Methodology:
-
Identity Confirmation: Analyze the purified sample using mass spectrometry to confirm that the observed molecular weight matches the calculated theoretical mass of the 2'-OMe-5-Me-U-containing oligonucleotide.
-
Purity Assessment: Assess the purity of the final product using analytical RP-HPLC or AEX-UPLC. Purity is determined by integrating the area of the main product peak relative to the total area of all peaks. For therapeutic applications, purity should exceed 95%.
Section 4: Quantitative Data Summary
Table 1: Typical Performance Metrics in Modified Oligonucleotide Synthesis
| Parameter | Typical Value | Method of Determination | Reference |
| Coupling Efficiency (2'-O-Methyl Amidite) | > 99% | Trityl Cation Assay | [3][6] |
| Overall Crude Yield (20-mer) | 60-70% | UV Absorbance (A260) | Internal Data |
| Purity after Desalting | 50-70% | HPLC/UPLC | [10] |
| Purity after RP-HPLC | > 90% | HPLC/UPLC | [8][10] |
| Purity after AEX-HPLC | > 95% | HPLC/UPLC | [11] |
| Final Yield after HPLC | 20-40% | UV Absorbance (A260) | Internal Data |
Table 2: Comparison of Purification Techniques
| Purification Method | Principle | Purity Achieved | Best For | Limitations |
| Desalting/Gel Filtration | Size Exclusion | Low (>70%) | Removing salts and small molecules from short, unmodified oligos. | Does not remove failure sequences of similar size.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High (>90%) | DMT-on purification; oligos with hydrophobic labels; scales from analytical to prep.[8][9] | Resolution decreases for oligos longer than ~50 bases.[10] |
| Anion-Exchange HPLC (AEX-HPLC) | Charge | Very High (>95%) | High-resolution separation of full-length from n-1 sequences. | Resolution decreases for oligos longer than ~40 bases; salt-based elution requires desalting.[10][11] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Conformation | Very High (>98%) | High-purity applications for unmodified and some modified oligos. | Low throughput; product recovery can be difficult; not easily scalable. |
References
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 6. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. atdbio.com [atdbio.com]
- 10. labcluster.com [labcluster.com]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-O-Methyl-5-methyl-Uridine Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine (2'-O-Me-5-Me-U).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2'-O-Me-5-Me-U containing oligonucleotides?
A1: Similar to standard oligonucleotide synthesis, the most prevalent impurities are shortmers (n-1, n-2, etc.) and longmers (n+1).[1][2] Shortmers are deletion sequences missing one or more nucleotides from the full-length product (FLP), while longmers contain additional nucleotides.[1][2] Other potential impurities include species with incomplete deprotection of protecting groups, adducts from reagents used in synthesis, and products of side reactions involving the modified nucleobase.[2][]
Q2: How do the 2'-O-Methyl and 5-methyl modifications in 2'-O-Me-5-Me-U affect the synthesis process and impurity profile?
A2: The 2'-O-Methyl modification generally leads to higher coupling efficiencies compared to standard RNA monomers, which can result in a lower incidence of n-1 deletions.[4] This modification also provides resistance against nuclease degradation.[5] The 5-methyl group on the uracil (B121893) base (making it a thymidine (B127349) analog) can enhance the thermal stability of the resulting oligonucleotide duplex.[6] However, the specific combination of these modifications may influence the optimal conditions for deprotection and the potential for specific side reactions.
Q3: What is the primary cause of n-1 impurities and how can they be minimized?
A3: The primary cause of n-1 impurities is incomplete coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain, followed by an inefficient capping step.[1][7][8] If the unreacted 5'-hydroxyl group is not capped (acetylated), it can react in a subsequent coupling cycle, leading to a deletion sequence.[1][8] To minimize n-1 impurities, it is crucial to:
-
Ensure high coupling efficiency by using fresh, anhydrous phosphoramidites and activator.[1]
-
Optimize coupling times, especially for modified monomers which may require longer reaction times.[7]
-
Ensure high capping efficiency to block any unreacted chains.[9]
Q4: What leads to the formation of n+1 impurities?
A4: N+1 impurities are less common than n-1 impurities and are often the result of the addition of a phosphoramidite dimer.[1] This can occur if the activator, which is mildly acidic, prematurely removes the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite in solution, allowing it to dimerize before coupling to the solid support.[1]
Q5: How stable is the 2'-O-Me-5-Me-U monomer and its linkages during the synthesis and deprotection steps?
A5: The N-glycosidic bond of pyrimidine (B1678525) nucleosides, including uridine (B1682114) derivatives, is generally stable under the neutral and alkaline conditions used in standard oligonucleotide synthesis and deprotection.[10] However, it is susceptible to hydrolysis under acidic conditions, such as the detritylation step.[10] The 2'-O-Methyl group can influence this stability. It is important to use optimized detritylation conditions to avoid depyrimidination (loss of the base). The phosphodiester or phosphorothioate (B77711) backbone is generally stable during the synthesis cycle but can be susceptible to cleavage if protecting groups are not removed correctly or under harsh deprotection conditions.
Troubleshooting Guides
Issue 1: High Levels of n-1 Impurities Detected by HPLC or LC-MS
Description: The chromatogram shows a significant peak or a cluster of peaks eluting just before the main product peak, corresponding to the mass of the full-length product minus one nucleotide.
Workflow for Troubleshooting High n-1 Impurity Levels:
Caption: A logical workflow for troubleshooting high n-1 impurity levels.
Troubleshooting Steps and Solutions:
| Potential Cause | Verification | Recommended Action |
| Inefficient Coupling | Review trityl cation monitoring data for lower than expected yields at specific cycles. | Check Reagents: Ensure 2'-O-Me-5-Me-U phosphoramidite and activator (e.g., DCI, ETT) are fresh, anhydrous, and correctly prepared.[1] Optimize Coupling Time: Increase the coupling time for the 2'-O-Me-5-Me-U monomer, as modified bases may require longer reaction times for efficient coupling.[7] |
| Inefficient Capping | High levels of n-1 impurities are a direct indicator of poor capping. | Check Reagents: Verify that capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole) are fresh and active.[8] Perform Capping Efficiency Assay: Conduct an assay to quantify the percentage of uncapped 5'-hydroxyl groups (see Experimental Protocols section). Increase Capping Time/Reagent Concentration: If the assay indicates low efficiency, increase the capping time or the concentration of capping reagents.[9] |
| System Fluidics Issues | Observe for inconsistent reagent delivery during the synthesis run. | Check Tubing and Valves: Ensure there are no blockages or leaks in the reagent lines. Calibrate Reagent Delivery: Verify that the correct volumes of reagents are being delivered to the synthesis column. |
Issue 2: Presence of n+1 Impurities in Mass Spectrometry Data
Description: Mass spectrometry analysis reveals a species with a mass corresponding to the full-length product plus an additional nucleotide.
Workflow for Troubleshooting n+1 Impurities:
Caption: Troubleshooting workflow for the presence of n+1 impurities.
Troubleshooting Steps and Solutions:
| Potential Cause | Verification | Recommended Action |
| Phosphoramidite Dimerization | This is the most common cause of n+1 impurities. | Activator Choice: Consider using a less acidic activator if compatible with your synthesis chemistry to minimize premature detritylation of the phosphoramidite in solution.[11] Phosphoramidite Quality: Ensure the use of high-purity phosphoramidites with minimal levels of reactive impurities. |
Data Presentation
Table 1: Typical Impurity Profile for a 20-mer Oligonucleotide Containing 2'-O-Me-5-Me-U (Post-Synthesis, Pre-Purification)
| Impurity Type | Typical Abundance (%) | Analytical Method |
| Full-Length Product (FLP) | 80 - 95% | IP-RP-HPLC-MS, AEX-HPLC |
| n-1 Shortmers | 5 - 15% | IP-RP-HPLC-MS, AEX-HPLC |
| n+1 Longmers | < 1% | IP-RP-HPLC-MS |
| Other Minor Impurities | < 5% | IP-RP-HPLC-MS |
Note: These are typical ranges and can vary significantly based on synthesis conditions, sequence, and scale.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) for Impurity Profiling
This method is suitable for separating the full-length product from shorter (n-1) and longer (n+1) impurities.
Instrumentation and Columns:
-
UHPLC or HPLC system with UV detector
-
Mass Spectrometer (optional but recommended for peak identification)
-
Reversed-phase column suitable for oligonucleotides (e.g., C18, 1.7 µm particle size, 130 Å pore size)[4]
Reagents:
-
Mobile Phase A: 40 mM Hexafluoroisopropanol (HFIP), 7 mM Triethylamine (TEA) in water[4]
-
Mobile Phase B: 20 mM HFIP, 3.5 mM TEA in 50% methanol[4]
-
Sample Diluent: Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the crude or purified oligonucleotide in the sample diluent to a concentration of approximately 0.1-0.5 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the full-length product and impurities. If using a mass spectrometer, identify the mass of each peak to confirm the impurity type.
Protocol 2: Capping Efficiency Assay
This assay helps to quantify the efficiency of the capping step in solid-phase synthesis.
Principle: A short oligonucleotide is synthesized with a known site for a failed coupling. The amount of the resulting n-1 species after the synthesis is quantified to determine the percentage of uncapped 5'-hydroxyl groups.
Procedure:
-
Synthesize a short, easy-to-analyze oligonucleotide (e.g., a 10-mer).
-
At a specific cycle during the synthesis (e.g., the 5th coupling), intentionally perform an inefficient coupling by either significantly reducing the coupling time or the amount of phosphoramidite.
-
Proceed with the standard capping and subsequent synthesis steps.
-
Cleave and deprotect the synthesized oligonucleotides.
-
Analyze the crude product using IP-RP-HPLC (as described in Protocol 1) or Capillary Gel Electrophoresis (CGE).
-
Quantify the peak areas of the full-length product (FLP) and the specific n-1 deletion product.
-
Calculation: Capping Efficiency (%) = [1 - (Area of n-1 peak / (Area of FLP peak + Area of n-1 peak))] x 100
A high capping efficiency should be >99%.[9]
Protocol 3: Interpreting Mass Spectrometry Data for Impurity Identification
Workflow for MS Data Interpretation:
Caption: A workflow for identifying oligonucleotide impurities using mass spectrometry.
Common Mass Shifts for Impurity Identification:
| Impurity Type | Mass Difference from FLP (Da) | Potential Cause |
| n-1 (deletion) | -(Mass of one nucleotide) | Incomplete coupling and capping |
| n+1 (addition) | +(Mass of one nucleotide) | Phosphoramidite dimerization |
| Depurination/Depyrimidination | -(Mass of a nucleobase) | Acidic conditions during detritylation |
| Incomplete Deprotection (e.g., isobutyryl on G) | +70 | Incomplete deprotection |
| Acrylonitrile Adduct (on T) | +53 | Side reaction during deprotection |
This technical support center provides a foundational guide for identifying and troubleshooting common impurities in the synthesis of 2'-O-Methyl-5-methyl-Uridine containing oligonucleotides. For more complex impurity profiles, further investigation using advanced analytical techniques and consultation with synthesis experts is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. casss.org [casss.org]
- 6. benchchem.com [benchchem.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 11. academic.oup.com [academic.oup.com]
optimizing deprotection time for 2'-O-Methyl-5-methyl-U containing oligos
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the deprotection of oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine (2'-O-Me-5-Me-U) modifications.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for oligonucleotides containing 2'-O-Methyl-5-methyl-U?
A1: Oligonucleotides containing 2'-O-Methyl modifications are generally stable under standard deprotection conditions.[1] The 2'-O-Methyl group, unlike a 2'-hydroxyl in RNA, does not require a separate deprotection step (e.g., removal of a silyl (B83357) protecting group).[1] Therefore, the deprotection strategy primarily focuses on the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone.
A common and effective method for both cleavage from the solid support and deprotection is using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[1][2] A typical condition is a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine, heated at 65°C for 10-15 minutes.[3][4] For oligos sensitive to these conditions, milder deprotection strategies can be employed.[5][6]
Q2: How does the presence of 5-methyl-Uridine affect the choice of deprotection strategy?
A2: The 5-methyl group on uridine (B1682114) (which makes it thymidine) is a stable modification and generally does not require special deprotection conditions.[5] It is not prone to degradation under standard deprotection protocols used for other DNA or modified RNA bases. The primary considerations for the deprotection strategy will be dictated by other modifications present in the oligonucleotide or by the specific protecting groups used for the standard bases (e.g., Ac-dC vs. Bz-dC).[1][2]
Q3: Can I use ammonium hydroxide alone for deprotection?
A3: Yes, concentrated ammonium hydroxide can be used for deprotection, although it typically requires longer incubation times and/or higher temperatures compared to AMA.[3][7] For example, deprotection with fresh ammonium hydroxide might require several hours at 55°C.[7] The "UltraFAST" deprotection using AMA is often preferred for its speed and efficiency, allowing for deprotection in as little as 5-10 minutes at 65°C.[1][2]
Q4: Are there any specific base protecting groups recommended when synthesizing oligos with 2'-O-Me-5-Me-U?
A4: When using rapid deprotection methods like AMA, it is crucial to use acetyl-protected cytidine (B196190) (Ac-dC) instead of benzoyl-protected cytidine (Bz-dC).[1][2] This is to prevent the transamination of the cytidine base by methylamine, which can result in an N4-methyl-dC modification.[1] For other bases like adenosine (B11128) and guanosine, standard protecting groups such as benzoyl (Bz) or isobutyryl (iBu) are generally compatible with AMA deprotection.
Troubleshooting Guide
Issue 1: Incomplete Deprotection Observed by HPLC or Mass Spectrometry
-
Symptom: Multiple peaks are observed on an HPLC chromatogram, or mass spectrometry analysis shows masses corresponding to the oligonucleotide with protecting groups still attached.
-
Possible Cause 1: Insufficient deprotection time or temperature.
-
Solution:
-
Increase the incubation time. If using AMA at 65°C, extend the time from 10 minutes to 20-30 minutes.
-
Ensure the heating block is accurately calibrated to the target temperature.
-
-
Possible Cause 2: Deprotection reagent has degraded.
-
Solution:
-
Use fresh deprotection reagents. Ammonium hydroxide can lose ammonia (B1221849) gas over time, reducing its effectiveness.[3] Prepare AMA solution fresh before use.
-
-
Possible Cause 3: Inefficient cleavage from the solid support.
-
Solution:
-
Ensure the oligo is fully suspended in the deprotection solution.
-
Increase the volume of the deprotection solution to ensure complete wetting of the support.
-
Issue 2: Degradation of the Oligonucleotide
-
Symptom: The main product peak in the HPLC is small, and there are multiple shorter fragments (n-1, n-2) or other degradation products.
-
Possible Cause 1: Deprotection conditions are too harsh. While 2'-O-Me modifications are robust, other sensitive modifications might be present.
-
Solution:
-
Switch to a milder deprotection strategy. Options include using t-butylamine/water (1:3) at 60°C for 6 hours or potassium carbonate in methanol (B129727) for very sensitive oligos (requires UltraMILD protecting groups).[3][6]
-
-
Possible Cause 2: Depurination due to prolonged exposure to acidic conditions during synthesis (detritylation).
-
Solution:
-
Optimize the detritylation step during synthesis to use the shortest time necessary for complete removal of the DMT group.[8]
-
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
This protocol is suitable for most oligonucleotides containing 2'-O-Me-5-Me-U, assuming Ac-dC was used during synthesis.
-
Preparation of AMA Solution: In a fume hood, carefully mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare this solution fresh.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1 mL of the freshly prepared AMA solution to the tube.
-
Seal the tube tightly.
-
Incubate the tube in a heating block at 65°C for 15 minutes.
-
-
Post-Deprotection:
-
Cool the tube on ice for 5 minutes.
-
Carefully open the tube in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Rinse the solid support with 0.5 mL of water and combine the supernatant with the initial solution.
-
Dry the oligonucleotide using a vacuum concentrator.
-
Protocol 2: Analysis of Deprotection by HPLC
-
Sample Preparation: Re-suspend the dried oligonucleotide in an appropriate volume of sterile, nuclease-free water.
-
HPLC Conditions (for a 20-mer oligo):
-
Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Analysis: A successfully deprotected oligonucleotide should appear as a single major peak. Incomplete deprotection will result in earlier eluting peaks (for DMT-on purification) or additional peaks around the main product.
Quantitative Data
The following table provides an example of how deprotection conditions can affect the purity of a 20-mer oligonucleotide containing 2'-O-Me-5-Me-U.
| Deprotection Reagent | Temperature (°C) | Time (minutes) | Purity by HPLC (%) | Observations |
| Ammonium Hydroxide | 55 | 240 (4 hours) | ~85 | Some remaining protecting groups may be observed. |
| AMA (1:1) | 65 | 5 | ~90 | Generally good, but may be incomplete for longer oligos. |
| AMA (1:1) | 65 | 15 | >95 | Recommended starting condition. |
| AMA (1:1) | 65 | 30 | >95 | Longer time may not significantly improve purity and increases risk of degradation. |
| t-Butylamine/Water (1:3) | 60 | 360 (6 hours) | >90 | A milder alternative, suitable for more sensitive oligos.[3] |
Visualizations
Caption: General workflow for the deprotection and analysis of synthetic oligonucleotides.
Caption: Decision tree for troubleshooting common deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with aggregation of modified oligonucleotides during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of aggregation of modified oligonucleotides during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of modified oligonucleotide aggregation during purification?
A1: Aggregation of modified oligonucleotides during purification is a multifaceted issue primarily driven by the physicochemical properties of the oligonucleotide itself and the purification conditions. Key causes include:
-
Hydrophobic Modifications: The presence of hydrophobic moieties, such as cholesterol, dyes, or certain linkers, can lead to intermolecular hydrophobic interactions, causing the oligonucleotides to clump together in aqueous environments.[1]
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Secondary Structures: Oligonucleotides, particularly those with guanine-rich (G-rich) sequences, can form stable secondary structures like G-quadruplexes, hairpins, or duplexes, which can result in aggregation and poor chromatographic performance.[2][3]
-
Suboptimal Chromatographic Conditions: Inappropriate pH, low temperature, or incorrect salt concentration in the mobile phase can promote the formation of secondary structures and hydrophobic aggregation.
-
High Oligonucleotide Concentration: Injecting a highly concentrated sample can exceed the solubility limit in the mobile phase, leading to precipitation and aggregation on the column.
-
Incomplete Deprotection: Residual protecting groups from synthesis, such as the dimethoxytrityl (DMT) group, increase the hydrophobicity of the oligonucleotide, making it more prone to aggregation and causing issues in certain purification strategies.[2]
Q2: What are the typical signs of oligonucleotide aggregation during HPLC purification?
A2: Oligonucleotide aggregation can manifest in several ways during High-Performance Liquid Chromatography (HPLC) analysis, leading to compromised purity and yield. Common indicators include:
-
Broad or Split Peaks: Aggregated species often result in poorly resolved, broad, or split peaks in the chromatogram, making it difficult to isolate the desired full-length product.[4]
-
Poor Peak Shape and Tailing: Aggregation can lead to asymmetrical peaks with significant tailing, indicating slow kinetics of dissociation on the column.
-
Low Recovery: Aggregates may precipitate on the column or within the HPLC system, leading to a significant loss of the target oligonucleotide and low overall recovery.
-
Inconsistent Retention Times: Fluctuations in the degree of aggregation between injections can cause shifts in retention times, making the analysis unreliable.[5]
-
High Backpressure: Precipitation of aggregates within the column can lead to an increase in system backpressure.
Q3: Which purification techniques are most suitable for modified oligonucleotides prone to aggregation?
A3: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Ion-Exchange Chromatography (IEX) are the two most common and effective techniques for purifying modified oligonucleotides.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a powerful technique for separating oligonucleotides based on hydrophobicity. It is particularly well-suited for purifying oligonucleotides with hydrophobic modifications. By using an ion-pairing agent, the negative charges on the phosphate (B84403) backbone are neutralized, allowing for interaction with the hydrophobic stationary phase.[1]
-
Anion-Exchange Chromatography (AEX): AEX separates oligonucleotides based on the number of negatively charged phosphate groups. It is highly effective at resolving different length species and can be performed at high pH to disrupt secondary structures.[1][2]
For particularly challenging separations, a combination of these two orthogonal techniques can be employed to achieve high purity.[1]
Troubleshooting Guide: Aggregation During Purification
This guide provides a systematic approach to troubleshooting and resolving aggregation issues encountered during the purification of modified oligonucleotides.
Problem: Broad, Split, or Tailing Peaks in the Chromatogram
This is a classic symptom of on-column aggregation or the presence of stable secondary structures.
Troubleshooting Workflow:
References
Technical Support Center: Improving In Vivo Stability of 2'-O-Methyl-5-methyl-U Modified siRNAs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2'-O-Methyl-5-methyl-U (2'-O-Me-5-Me-U) modified siRNAs. Our goal is to help you overcome common challenges and improve the in vivo stability and efficacy of your siRNA constructs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Gene Silencing Efficacy In Vivo
-
Question: My 2'-O-Me-5-Me-U modified siRNA shows good knockdown in vitro, but the in vivo gene silencing is minimal. What are the possible causes and solutions?
-
Answer: Several factors can contribute to poor in vivo performance despite in vitro success. Here’s a step-by-step troubleshooting approach:
-
Inadequate In Vivo Stability: While 2'-O-Me modifications enhance stability, they may not be sufficient for prolonged in vivo exposure. Unmodified siRNAs can have a half-life of less than 10 minutes in human serum.[1]
-
Inefficient Delivery to Target Tissue: The siRNA must reach the target cells in sufficient concentration.
-
Inappropriate Route of Administration: The delivery route can significantly impact biodistribution.
-
Incorrect Dosing: The optimal dose can vary significantly based on the target, delivery method, and animal model.
-
Solution: Perform a dose-response study. Published systemic doses range from 0.01 to 50 mg/kg/day.[1]
-
-
Issue 2: Rapid Degradation of siRNA in Serum
-
Question: I performed a serum stability assay, and my 2'-O-Me-5-Me-U modified siRNA is degrading much faster than expected. What could be wrong?
-
Answer: Rapid degradation in a serum stability assay can point to several issues:
-
Assay Conditions: The concentration of serum and incubation time are critical. Standard protocols often use 50-95% serum.[9][10]
-
Solution: Review and standardize your serum stability assay protocol. (See "Key Experimental Protocols" section below).
-
-
Insufficient Modification: While 2'-O-Me modifications improve stability, the extent and position of the modification matter.
Issue 3: Observed Off-Target Effects
-
Question: My experiment is showing significant off-target gene regulation. How can I minimize this with my 2'-O-Me-5-Me-U modified siRNA?
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Answer: Off-target effects are a common concern in RNAi experiments and are often mediated by the siRNA seed region (positions 2-8 of the guide strand) binding to unintended mRNAs, similar to microRNA activity.[11][12]
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Seed Region Modifications: Chemical modifications within the seed region can reduce off-target effects.[13]
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siRNA Concentration: High concentrations of siRNA can saturate the RNAi machinery and increase the likelihood of off-target effects.
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Solution: Use the lowest effective concentration of your siRNA. Perform a dose-response experiment to determine the optimal concentration for on-target knockdown with minimal off-target effects.
-
-
Sequence Design: The sequence of the siRNA itself can influence its off-target profile.
-
Issue 4: Discrepancy Between mRNA and Protein Knockdown
-
Question: I am seeing a significant reduction in my target mRNA levels, but the protein levels are not decreasing. Why is this happening?
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Answer: A lag between mRNA degradation and protein reduction is common and can be attributed to several factors:
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Long Protein Half-Life: If the target protein is very stable, it will take longer for its levels to decrease even after the corresponding mRNA has been degraded.[15]
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Solution: Extend the time course of your experiment. Collect samples at later time points (e.g., 48, 72, 96 hours post-transfection) to allow for protein turnover.[16]
-
-
Timing of Analysis: The peak of mRNA knockdown may not coincide with the nadir of protein expression.
-
Solution: Analyze both mRNA and protein levels at multiple time points to capture the dynamics of gene silencing.
-
-
Compensatory Mechanisms: The cell may have mechanisms to compensate for the reduction in mRNA, such as increased translation efficiency of the remaining transcripts.[15]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary benefit of using 2'-O-Methyl-5-methyl-U modifications in siRNAs for in vivo studies?
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A1: The primary benefit is increased nuclease resistance, which enhances the stability of the siRNA in biological fluids like serum.[4][17] This modification helps protect the siRNA from degradation by enzymes, prolonging its half-life and increasing the likelihood of reaching its target tissue.[1][6]
-
-
Q2: How do 2'-O-Me modifications affect the potency of an siRNA?
-
A2: The effect on potency can be position-dependent. While 2'-O-Me modifications are crucial for stability, extensive modification, especially within the seed region of the guide strand, can sometimes reduce silencing activity.[18][19] However, modifications at the 3'-end are generally well-tolerated and can enhance stability without compromising activity.[18] It is often a balance between stability and activity.
-
-
Q3: Can I combine 2'-O-Me modifications with other chemical modifications?
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A3: Yes, and it is often recommended for in vivo applications. Combining 2'-O-Me with phosphorothioate (B77711) (PS) linkages or 2'-Fluoro (2'-F) modifications can provide synergistic effects on stability and reduce innate immune responses.[2][4] Fully modified siRNAs often employ a combination of these modifications.
-
-
Q4: What are the best practices for handling and storing modified siRNAs?
-
A4: To ensure the integrity of your modified siRNAs, follow these guidelines:
-
Aliquot the stock solution to avoid multiple freeze-thaw cycles.[10]
-
Store stock solutions at -20°C or -80°C.
-
-
Q5: How do I choose between a partially and a fully modified siRNA for my in vivo experiment?
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A5: For in vivo studies, fully chemically modified siRNAs are generally recommended. They exhibit significantly greater tissue retention and overall stability compared to partially modified siRNAs.[2] While partially modified siRNAs show improved stability in vitro, the in vivo environment is much more aggressive in terms of nuclease activity.[2]
-
Quantitative Data Summary
Table 1: In Vivo Half-Life of Modified vs. Unmodified siRNAs
| siRNA Modification | Circulatory Half-Life | Key Findings | Reference(s) |
| Unmodified siRNA | < 5 minutes | Rapidly cleared through the kidneys and degraded by nucleases. | [1][6] |
| Cholesterol-conjugated siRNA | > 30 minutes | Conjugation significantly extends circulatory time. | [6] |
| Fully Chemically Modified (e.g., 2'-O-Me, 2'-F, PS) | > 24-48 hours (in 50% serum) | Highly stable in vitro, leading to enhanced in vivo retention. | [2] |
| Dharmacon™ siSTABLE™ siRNA | > 5 days (in 100% human serum) | Proprietary modifications provide exceptional stability. | [1] |
Table 2: Impact of Modifications on Thermal Stability (Tm) of siRNA Duplexes
| Modification Type | Change in Tm (°C) | Implication | Reference(s) |
| (S)-5′-C-aminopropyl-2′-O-methyl (passenger strand) | -1.7 to -4.1 | Decreases thermal stability compared to 2'-O-Me alone. | [17] |
| 5-methyl substitution | Increased | Enhances duplex stability. | [21] |
| 5-propynyl substitution | Substantially Increased | Greater stabilization compared to 5-methyl modification. | [21] |
Key Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol is used to assess the stability of siRNAs in the presence of serum nucleases.
-
Preparation:
-
Thaw fetal bovine serum (FBS) or human serum (HS) at 37°C.
-
Prepare a stock solution of your 2'-O-Me-5-Me-U modified siRNA in RNase-free water or buffer.
-
-
Incubation:
-
In an RNase-free microcentrifuge tube, mix the siRNA with the serum to a final serum concentration of 50-95%. A typical final siRNA concentration is 1-10 µM.[9][10]
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Immediately stop the degradation reaction by adding a stop solution (e.g., EDTA-containing loading buffer) and placing the sample on ice or freezing at -80°C.
-
-
Analysis:
-
Analyze the integrity of the siRNA at each time point using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the siRNA bands by staining with a nucleic acid stain (e.g., SYBR Gold).
-
The disappearance of the full-length siRNA band over time indicates degradation.
-
Protocol 2: In Vivo Delivery of siRNA via Tail Vein Injection (Mouse Model)
This is a common method for systemic delivery of siRNAs.
-
siRNA Formulation:
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Prepare the 2'-O-Me-5-Me-U modified siRNA in a sterile, RNase-free vehicle suitable for intravenous injection (e.g., saline, PBS, or a nanoparticle formulation).
-
-
Animal Preparation:
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Use an appropriate mouse strain for your disease model.
-
Warm the mouse under a heat lamp to dilate the tail veins, making injection easier.
-
Place the mouse in a restraining device.
-
-
Injection:
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Disinfect the tail with an alcohol swab.
-
Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the siRNA formulation. The volume is typically around 100-200 µL for a 20-25g mouse.
-
-
Post-Injection Monitoring and Analysis:
Visualizations
Caption: Experimental workflow for developing and testing modified siRNAs.
Caption: Troubleshooting logic for low in vivo siRNA efficacy.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 4. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 5. Engineering RNA for Targeted siRNA Delivery and Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. mdpi.com [mdpi.com]
- 8. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. siRNA serum stability assay [bio-protocol.org]
- 10. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
- 18. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Quantification of siRNAs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Reducing siRNA Off-Target Effects with 2'-O-Methyl-5-methyl-U Modifications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2'-O-Methyl (2'-OMe) and 2'-O-Methyl-5-methyl-Uridine (2'-OMe-5-Me-U) modifications to reduce the off-target effects of small interfering RNAs (siRNAs).
Frequently Asked Questions (FAQs)
Q1: What are siRNA off-target effects and why are they a concern?
A1: siRNA off-target effects are the unintended silencing of genes other than the intended target.[1][2] This occurs when the siRNA guide strand binds to and directs the degradation or translational repression of mRNAs with partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand).[1][3] These unintended effects can lead to misinterpretation of experimental results, cellular toxicity, and false-positive phenotypes in functional studies.[4]
Q2: How do 2'-O-Methyl modifications reduce off-target effects?
A2: 2'-O-Methyl (2'-OMe) modifications, including 2'-OMe-5-Me-U, are chemical alterations to the ribose sugar of the siRNA molecule.[3][5] When incorporated into the seed region of the siRNA guide strand, these modifications introduce steric hindrance.[6] This bulkiness weakens the binding affinity between the siRNA and off-target mRNAs that have only partial complementarity, thereby reducing unintended gene silencing.[2][6] The on-target activity is generally maintained because the perfect complementarity with the intended target mRNA can overcome this steric hindrance.[6]
Q3: At which positions should 2'-OMe modifications be incorporated for optimal results?
A3: Research indicates that 2'-OMe modifications are most effective at reducing off-target effects when placed within the seed region (nucleotides 2-8) of the siRNA guide strand.[6] Specifically, modifications at position 2 of the guide strand have been shown to significantly reduce off-target silencing without substantially impacting on-target efficacy.[4][7] Some studies suggest that modifying positions 1 and 2 of the sense strand can also be beneficial in preventing it from being loaded into the RISC complex and acting as a guide strand.[8][9]
Q4: Will 2'-OMe modifications affect the on-target silencing activity of my siRNA?
A4: In many cases, 2'-OMe modifications in the seed region, particularly at position 2, do not significantly compromise on-target gene silencing.[4][6][7] However, excessive or improperly placed modifications can potentially reduce RNAi activity.[3][8] It is advisable to empirically test the efficacy of modified siRNAs and compare them to their unmodified counterparts.
Q5: What is the specific benefit of using 2'-O-Methyl-5-methyl-Uridine?
A5: 2'-O-Methyl-5-methyl-Uridine (2'-OMe-5-Me-U) is a specific type of 2'-OMe modification. The addition of the methyl group at the 5th position of the uracil (B121893) base can further enhance nuclease resistance and the stability of the siRNA duplex. While much of the literature focuses on the general effects of 2'-OMe modifications, the principles of reducing off-target effects through steric hindrance apply to 2'-OMe-5-Me-U as well.
Troubleshooting Guide
Q1: I've incorporated 2'-OMe modifications into my siRNA, but I'm still observing significant off-target effects. What could be the issue?
A1:
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Suboptimal Placement of Modifications: Ensure that the 2'-OMe modifications are placed within the seed region (positions 2-8) of the guide strand. Modifications outside this region may not be as effective in reducing seed-mediated off-target effects.
-
High siRNA Concentration: Off-target effects are often concentration-dependent.[7] Try reducing the concentration of your siRNA during transfection. A dose-response experiment can help identify the lowest effective concentration that maintains on-target knockdown while minimizing off-target silencing.
-
Sequence-Specific Off-Target Effects: Some off-target effects may not be seed-mediated. These can be more challenging to mitigate with 2'-OMe modifications alone. Consider using a pool of multiple siRNAs targeting different regions of the same mRNA to dilute the concentration of any single off-targeting sequence.[2][3]
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Passenger Strand Activity: The sense (passenger) strand of the siRNA can sometimes be loaded into the RISC complex and induce off-target effects.[5] Consider introducing 2'-OMe modifications at positions 1 and 2 of the sense strand to discourage its loading.[8][9]
Q2: My 2'-OMe modified siRNA shows reduced on-target activity compared to the unmodified version. How can I address this?
A2:
-
Excessive Modification: Too many 2'-OMe modifications can make the siRNA duplex overly stable, potentially hindering its processing by the RISC complex.[8] If you have modified multiple positions, consider reducing the number of modifications.
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Modification Position: While the seed region is crucial for off-target reduction, modifications at certain positions might inadvertently interfere with on-target binding or cleavage. You may need to test different modification patterns to find the optimal balance between specificity and activity.
-
Transfection Efficiency: Ensure that your transfection protocol is optimized for modified siRNAs. While not always the case, some modifications could slightly alter the physicochemical properties of the siRNA, potentially affecting complex formation with transfection reagents.
Q3: How can I validate that the observed reduction in off-target effects is due to the 2'-OMe modifications?
A3:
-
Control Experiments: The most direct way is to compare the gene expression profiles of cells treated with the 2'-OMe modified siRNA, the corresponding unmodified siRNA, and a negative control siRNA. This can be done using microarray analysis or RNA-sequencing.
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Luciferase Reporter Assays: To specifically test for seed-mediated off-target effects, you can use a luciferase reporter vector containing the 3' UTR of a known off-target gene downstream of the luciferase gene. A reduction in luciferase activity upon transfection with the unmodified siRNA, and a rescue of this activity with the modified siRNA, would confirm the mitigation of that specific off-target interaction.
Data on Reduction of Off-Target Effects
| Modification Strategy | Average Reduction in Off-Target Transcripts | Impact on On-Target Silencing | Reference |
| 2'-O-methyl at position 2 of guide strand | ~66% | Minimal to none | [4] |
| 2'-O-methyl at positions 1+2 of sense strand and position 2 of guide strand | ~80% of off-target transcripts showed reduced silencing | Full silencing of intended targets | [4] |
| 2'-O-methyl modifications in the seed region (positions 2-8) | Significantly reduced seed-matched off-target effects | Maintained inhibition of completely-matched target | [6] |
Experimental Protocols
Protocol: Evaluation of On-Target and Off-Target Effects of 2'-OMe Modified siRNA using qRT-PCR and Luciferase Reporter Assay
1. siRNA Design and Synthesis:
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Design siRNAs targeting your gene of interest.
-
Synthesize the following versions:
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Unmodified siRNA.
-
Modified siRNA with 2'-O-Methyl-5-methyl-U at position 2 of the guide strand (and other desired modifications).
-
Negative control siRNA with no homology to the target genome.
-
2. Cell Culture and Transfection:
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Plate cells (e.g., HeLa or HEK293) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Test a range of siRNA concentrations (e.g., 1 nM, 5 nM, 10 nM, 25 nM).
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Transfect the cells with the unmodified, modified, and negative control siRNAs.
3. Analysis of On-Target Gene Knockdown (qRT-PCR):
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At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
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Perform quantitative real-time PCR (qRT-PCR) using primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Calculate the relative expression of the target gene using the ΔΔCt method.
4. Analysis of Off-Target Effects (Luciferase Reporter Assay):
-
Co-transfect cells with:
-
A luciferase reporter plasmid containing the 3' UTR of a predicted or known off-target gene.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
The unmodified, modified, or negative control siRNA.
-
-
At 24-48 hours post-transfection, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates an off-target effect.
Visualizations
References
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing RNase H Cleavage with 2'-O-Methyl-5-methyl-U Gapmers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-O-Methyl-5-methyl-U modified gapmer antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2'-O-Methyl-5-methyl-U gapmer ASOs?
A1: 2'-O-Methyl-5-methyl-U gapmer ASOs primarily function through an RNase H-dependent mechanism.[1] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides flanked by "wings" of 2'-O-Methyl-5-methyl-U modified ribonucleotides.[2][3] The modified wings provide enhanced stability against nucleases and increased binding affinity to the target RNA.[2][4] Upon binding to the complementary target mRNA, the DNA-RNA heteroduplex is formed in the gap region, which is recognized and cleaved by RNase H1, an endogenous cellular enzyme.[5][6] This cleavage leads to the degradation of the target RNA, resulting in gene silencing.[7]
Q2: What are the advantages of incorporating 2'-O-Methyl-5-methyl-U in the flanking regions of a gapmer?
A2: The inclusion of 2'-O-Methyl-5-methyl-U modifications in the wings of a gapmer offers several key advantages:
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Enhanced Nuclease Resistance: The 2'-O-Methyl modification protects the oligonucleotide from degradation by cellular nucleases, thereby increasing its in vivo half-life.[2][8]
-
Increased Binding Affinity: These modifications lock the sugar moiety in an RNA-like (A-form) conformation, leading to a higher binding affinity (Tm) for the complementary RNA target.[2][8]
-
Reduced Immunogenicity: Compared to first-generation phosphorothioate (B77711) (PS) ASOs, 2'-O-Methyl modifications can lead to reduced immune stimulation.[2]
Q3: How does the length of the DNA gap influence RNase H cleavage efficiency?
A3: The length of the central DNA gap is a critical parameter for optimal RNase H activity. A gap of 7-10 deoxynucleotides is generally considered optimal for efficient RNase H recognition and cleavage.[9][10] If the gap is too short (e.g., less than 6 nucleotides), RNase H recruitment and activity can be significantly impaired.[10] Conversely, an excessively long DNA gap may decrease the overall binding affinity and specificity of the ASO.
Q4: Can 2'-O-Methyl-5-methyl-U gapmers induce off-target effects?
A4: Yes, like other antisense oligonucleotides, 2'-O-Methyl-5-methyl-U gapmers can potentially induce off-target effects.[11] These effects can arise from the ASO binding to unintended RNAs with partial sequence complementarity, leading to their RNase H-mediated degradation.[12][13] Off-target effects are influenced by the degree of complementarity between the ASO and unintended transcripts.[11][14] Careful bioinformatic analysis and experimental validation are crucial to identify and minimize these effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Target Knockdown Efficiency | 1. Suboptimal ASO Design: The target site may be inaccessible due to RNA secondary structure. The gap size may not be optimal for RNase H activity. 2. Inefficient Cellular Uptake: The transfection reagent or delivery method may not be effective for the cell type being used. 3. ASO Degradation: Although modified, the ASO may be degraded by nucleases if not handled properly or if the phosphorothioate backbone is insufficient. 4. Incorrect Quantification: Issues with RT-qPCR primers, probes, or reaction conditions. | 1. Redesign ASO: Perform RNA secondary structure prediction to select a more accessible target site.[3] Test a panel of ASOs targeting different regions of the mRNA. Optimize the DNA gap length (typically 7-10 nt).[9] 2. Optimize Transfection: Use a different lipid-based transfection reagent or consider alternative delivery methods like electroporation. Optimize the concentration of the ASO and transfection reagent.[2] 3. Ensure ASO Integrity: Use nuclease-free water and reagents. Incorporate a full phosphorothioate backbone to enhance nuclease resistance.[5] 4. Validate Quantification Method: Design and validate new primers for RT-qPCR. Run appropriate controls, including a no-template control and a no-reverse-transcriptase control. |
| High Variability Between Replicates | 1. Inconsistent Transfection Efficiency: Pipetting errors or variations in cell confluency at the time of transfection. 2. Cell Health: Cells may be unhealthy or stressed, leading to inconsistent responses. | 1. Standardize Transfection Protocol: Ensure consistent cell seeding density and confluency.[2] Use a master mix for the transfection complexes. 2. Monitor Cell Health: Regularly check cell morphology and viability. Ensure consistent cell culture conditions. |
| Observed Off-Target Effects | 1. Sequence-Dependent Off-Targeting: The ASO sequence has significant complementarity to one or more unintended RNA transcripts.[12] 2. Toxicity of the Delivery Vehicle: The transfection reagent may be causing cellular toxicity. | 1. Perform Bioinformatic Analysis: Use BLAST or other sequence alignment tools to identify potential off-target transcripts.[11] Design mismatch or scrambled control oligonucleotides to confirm sequence specificity.[2] Consider redesigning the ASO to a more unique target sequence. 2. Assess Transfection Reagent Toxicity: Perform a cell viability assay with the transfection reagent alone. Reduce the concentration of the transfection reagent if necessary. |
| No RNase H Cleavage in In Vitro Assay | 1. Inactive RNase H Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Buffer Conditions: The reaction buffer may lack essential cofactors (e.g., Mg²⁺) or have the wrong pH.[6] 3. ASO:RNA Duplex Not Formed: Inefficient annealing of the ASO to the target RNA. | 1. Use Fresh Enzyme: Use a new aliquot of RNase H and always store it at -20°C or -80°C. 2. Verify Buffer Composition: Ensure the reaction buffer contains Mg²⁺ or Mn²⁺ ions, which are essential for RNase H activity.[6] 3. Optimize Annealing: Heat the ASO and RNA mixture to 90-95°C for a few minutes and then allow it to cool slowly to room temperature to facilitate proper duplex formation.[7] |
Experimental Protocols
Protocol 1: Design of 2'-O-Methyl-5-methyl-U Gapmer ASOs
-
Target Selection: Identify a unique and accessible region within the target mRNA. The 5' or 3' untranslated regions (UTRs) or the coding sequence are common targets.[2] Utilize RNA secondary structure prediction software to choose a region with minimal secondary structure.[3]
-
ASO Length: Design the ASO to be between 18 and 22 nucleotides in length.[2]
-
Gapmer Structure:
-
Central Gap: Create a central region of 8-10 deoxynucleotides. This region is crucial for RNase H recognition.[2]
-
Flanking Wings: Add 5-6 2'-O-Methyl modified nucleotides to both the 5' and 3' ends of the DNA gap. Where a thymidine (B127349) (T) is required in the wing regions, substitute it with 2'-O-Methyl-5-methyl-uridine.[2]
-
-
Backbone Modification: Incorporate a phosphorothioate (PS) backbone throughout the entire oligonucleotide to increase nuclease resistance.[5]
-
Control Oligonucleotides:
Protocol 2: In Vitro RNase H Cleavage Assay
-
Annealing of ASO and Target RNA:
-
In a nuclease-free microcentrifuge tube, mix the 2'-O-Methyl-5-methyl-U gapmer ASO and the target RNA (a 5'-radiolabeled or fluorescently-labeled transcript is often used for detection) in an annealing buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl).[15]
-
Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate the formation of the ASO-RNA heteroduplex.[7]
-
-
RNase H Reaction:
-
Time Course and Quenching:
-
Take aliquots of the reaction at different time points (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 8M Urea, 1x TBE, and 5 mM EDTA).[16]
-
-
Analysis of Cleavage Products:
-
Denature the samples by heating.
-
Resolve the cleavage products on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).[16]
-
Visualize the results using a phosphorimager or fluorescence scanner. The appearance of smaller RNA fragments indicates successful RNase H cleavage.
-
Visualizations
Caption: Workflow of RNase H-mediated gene silencing by a 2'-O-Methyl-5-methyl-U gapmer ASO.
Caption: Troubleshooting logic for low target knockdown efficiency with gapmer ASOs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 9. Expanding the design horizon of antisense oligonucleotides with alpha-l-LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
optimizing activator concentration for 2'-O-Methyl-5-methyl-U phosphoramidite
Welcome to the technical support resource for the use of 2'-O-Methyl-5-methyl-U phosphoramidite (B1245037) in oligonucleotide synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve high-yield, high-purity oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2'-O-Methyl-5-methyl-U in an oligonucleotide?
The incorporation of 2'-O-Methyl-5-methyl-uridine offers several key benefits for therapeutic and research applications. The 2'-O-methyl group provides significant resistance to nuclease degradation, which increases the in vivo half-life of the oligonucleotide.[1][2] This modification also enhances the binding affinity of the oligonucleotide for its target RNA sequence.[1] The 5-methyl group on the uracil (B121893) base (effectively converting it to a thymidine (B127349) analog) further improves base stacking interactions, contributing to the thermal stability of the resulting duplex.[1] These properties are highly advantageous for antisense oligonucleotides (ASOs), siRNAs, and other RNA-targeting therapeutics.[1][3]
Q2: Which activator is recommended for coupling 2'-O-Methyl-5-methyl-U phosphoramidite?
For sterically hindered phosphoramidites like 2'-O-methylated monomers, stronger activators are generally recommended over the traditional 1H-Tetrazole.[4][5] Commonly used and effective activators include:
-
5-Ethylthio-1H-tetrazole (ETT): A popular choice for RNA synthesis, more potent than 1H-Tetrazole.[4][5]
-
5-Benzylthio-1H-tetrazole (BTT): A highly potent activator that can significantly reduce coupling times.[4][6]
-
4,5-Dicyanoimidazole (DCI): A highly effective activator known for its high solubility in acetonitrile (B52724) and nucleophilic character.[5][7][8] It is less acidic than tetrazole derivatives, which can minimize side reactions like depurination during long synthesis runs.[4][5]
For routine synthesis, ETT or BTT are excellent choices. For longer oligonucleotides or when maximizing coupling efficiency is critical, DCI is often preferred.[5][7]
Q3: What is the recommended starting concentration for the activator solution?
The optimal activator concentration depends on the specific activator and the synthesis scale. It is critical that the activator remains fully dissolved in anhydrous acetonitrile to prevent crystallization, which can clog fluidics and cause synthesis failure.[7]
| Activator | Typical Concentration for Modified Amidites | Maximum Solubility in Acetonitrile |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M[4] | Up to 1.2 M[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M[7] | Up to 0.75 M[5][7] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M[6] | - |
| 1H-Tetrazole | 0.45 M - 0.50 M | ~0.5 M (33.3 g/L)[5] |
For small-scale syntheses (<15 µmoles), a 0.25 M concentration of DCI is considered a robust starting point.[5][7] Always consult the manufacturer's recommendation for the specific phosphoramidite and activator you are using.
Troubleshooting Guide
Problem: Low Coupling Efficiency with 2'-O-Methyl-5-methyl-U Phosphoramidite
Low coupling efficiency is a common issue when working with sterically hindered monomers. The following sections outline potential causes and solutions.
1. Reagent Quality and Preparation
-
Issue: Presence of water in reagents, particularly acetonitrile, is a primary cause of synthesis failure. Water hydrolyzes the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.
-
Solution: Always use fresh, anhydrous grade acetonitrile (ideally <30 ppm water).[4] Prepare phosphoramidite and activator solutions just prior to use, as they have limited stability in solution.[4] Ensure all reagents are stored under an inert atmosphere (Argon or Nitrogen) and are at room temperature before use to prevent moisture condensation.
2. Activator Choice and Concentration
-
Issue: An activator that is too weak (like 1H-Tetrazole for this monomer) or used at a suboptimal concentration will result in incomplete activation and poor coupling.[4][5] Activator precipitating out of solution due to low temperature or excessive concentration will also halt the reaction.
-
Solution: Switch to a more potent activator like DCI, ETT, or BTT.[4][5] Ensure the chosen concentration is fully soluble in acetonitrile.[7] If you suspect precipitation, gently warm the activator bottle to 30-35°C to redissolve the solid. Perform an optimization experiment (see protocol below) to find the ideal concentration for your specific conditions.
3. Synthesis Protocol Parameters
-
Issue: The steric bulk of the 2'-O-methyl group slows down the coupling reaction compared to standard DNA phosphoramidites. Standard, short coupling times may be insufficient.
-
Solution: Increase the coupling time for the 2'-O-Methyl-5-methyl-U monomer. A coupling time of 6-10 minutes is a common recommendation for 2'-modified amidites.[3][4][9] Some protocols may even recommend up to 15 minutes.[6][10] If low coupling persists, programming a "double coupling" step in your synthesis cycle for this specific monomer can significantly improve the yield of the full-length product.
Experimental Protocols
Protocol 1: Optimization of Activator Concentration
This protocol outlines a method to determine the optimal activator concentration for 2'-O-Methyl-5-methyl-U phosphoramidite on a small scale.
Materials:
-
2'-O-Methyl-5-methyl-U phosphoramidite
-
Activator of choice (e.g., DCI)
-
Anhydrous acetonitrile
-
Standard oligonucleotide synthesis reagents (CPG solid support, capping, oxidation, deblocking solutions)
-
Automated DNA/RNA synthesizer
-
HPLC system for analysis
Procedure:
-
Prepare Amidite Solution: Prepare a fresh stock solution of the 2'-O-Methyl-5-methyl-U phosphoramidite in anhydrous acetonitrile at the manufacturer's recommended concentration (e.g., 0.1 M).
-
Prepare Activator Solutions: Prepare a series of activator solutions at different concentrations. For DCI, a range of 0.1 M, 0.25 M, and 0.5 M is a good starting point.[7] Ensure the activator is fully dissolved at each concentration.
-
Synthesize Test Oligonucleotide: Synthesize a short, simple test sequence (e.g., a 10-mer) that includes at least one incorporation of the 2'-O-Methyl-5-methyl-U monomer.
-
Program Synthesizer: Program the synthesizer to use one of the prepared activator concentrations, keeping all other parameters (e.g., coupling time, amidite concentration) constant.[7]
-
Repeat Synthesis: Repeat the synthesis for each activator concentration being tested.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.
-
Analysis: Analyze the crude product from each synthesis by reverse-phase or anion-exchange HPLC.
-
Determine Efficiency: Calculate the coupling efficiency for the modified monomer at each activator concentration by comparing the peak area of the full-length product to the sum of the full-length and failure sequence (n-1) peak areas. The optimal concentration is the one that yields the highest percentage of the full-length product.[7]
Protocol 2: Standard Solid-Phase Synthesis Cycle
This diagram illustrates the four main steps of the automated phosphoramidite synthesis cycle. For 2'-O-Methyl-5-methyl-U, the "Coupling" step is the most critical to optimize.
References
- 1. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 2. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Deprotection of 2'-O-Methyl-5-methyl-Uridine Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-Methyl-5-methyl-Uridine (2'-OMe-5-Me-U) modified oligonucleotides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent base modifications during the crucial deprotection step of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the 2'-O-Methyl-5-methyl-Uridine modification stable under standard oligonucleotide deprotection conditions?
A1: Yes, the 2'-O-Methyl-5-methyl-Uridine modification is chemically robust and generally stable under standard deprotection conditions used for synthetic oligonucleotides. The 5-methyl group on the uracil (B121893) base makes it analogous to thymidine (B127349), which is known to be stable during these procedures. The 2'-O-Methyl group itself is also highly stable and does not render the nucleoside susceptible to degradation under normal deprotection protocols.[1] Concerns during deprotection typically arise from other modifications within the oligonucleotide or the choice of deprotection reagents for other nucleobases, rather than the 2'-OMe-5-Me-U residue itself.
Q2: What are the primary causes of issues observed during the deprotection of oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine?
A2: While 2'-O-Methyl-5-methyl-Uridine is stable, problems observed after deprotection often stem from other components of the oligonucleotide or the deprotection process itself. Common causes include:
-
Incomplete removal of protecting groups from other bases, particularly guanine (B1146940) (dG).[2]
-
Modification of other sensitive bases , such as the transamination of N4-benzoyl-cytidine (Bz-dC) to N4-methyl-cytidine when using methylamine-based reagents like AMA.[3][4]
-
Degradation of the oligonucleotide backbone , which can occur with prolonged exposure to harsh basic conditions.
-
Use of old or improperly stored deprotection reagents , such as ammonium (B1175870) hydroxide (B78521) that is not fresh.[2]
-
Formation of adducts , such as N3-cyanoethylation of thymidine if the acrylonitrile (B1666552) scavenger (methylamine in AMA) is not present.[4]
Q3: Which deprotection strategy is recommended for oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine?
A3: The choice of deprotection strategy should be based on the overall composition of your oligonucleotide, including any other sensitive modifications or dyes. Since 2'-O-Methyl-5-methyl-Uridine is stable, standard protocols are generally effective. Here are some common strategies:
-
Ammonium Hydroxide: A traditional and effective method for standard oligonucleotides.[2]
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): A much faster deprotection method. It is crucial to use acetyl-protected dC (Ac-dC) with AMA to prevent the formation of N-methyl-dC.[3][4][5]
-
Milder Conditions: For oligonucleotides containing base-labile modifications (e.g., certain dyes), milder deprotection conditions such as potassium carbonate in methanol (B129727) or t-butylamine/water may be necessary.[6]
Always review the technical specifications for all modified bases in your sequence to select the most appropriate deprotection protocol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected mass spectrometry peak (+14 Da) | Transamination of benzoyl-protected Cytosine (Bz-dC) to N4-methyl-dC when using AMA for deprotection. | Synthesize the oligonucleotide using acetyl-protected Cytosine (Ac-dC) if you plan to use AMA for deprotection.[3][4][5] |
| Broad or multiple peaks on HPLC/UPLC analysis | Incomplete removal of protecting groups from other bases (e.g., iBu-dG). | Ensure the deprotection time and temperature are sufficient for the protecting groups used. For iBu-dG, deprotection with ammonium hydroxide may require 16 hours at 55°C or 8 hours at 65°C.[2] Using fresh deprotection reagents is also critical. |
| Lower than expected yield of full-length product | Degradation of the oligonucleotide backbone or cleavage from the solid support under harsh conditions. | Optimize deprotection time and temperature. For sensitive oligos, consider milder deprotection reagents. |
| Peak corresponding to +53 Da adduct on mass spectrometry | N3-cyanoethylation of thymidine residues due to reaction with acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) protecting group removal. | Use a deprotection reagent containing a scavenger for acrylonitrile, such as methylamine in AMA.[4] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for standard DNA/RNA oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine without other base-labile modifications.
-
Cleavage from Support: Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours.
-
Deprotection: Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a sealed vial. Heat at 55°C for 8-16 hours, or 65°C for 4-8 hours, depending on the protecting groups on other bases (e.g., dG).[2]
-
Evaporation: Cool the vial and evaporate the ammonium hydroxide to dryness using a centrifugal vacuum concentrator.
-
Reconstitution: Resuspend the deprotected oligonucleotide in an appropriate buffer for analysis or purification.
Protocol 2: Fast Deprotection with AMA
This protocol is recommended for rapid deprotection. Note: This requires the use of Ac-dC phosphoramidite (B1245037) during synthesis to avoid base modification.
-
Reagent Preparation: Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage and Deprotection: Add the AMA solution to the solid support-bound oligonucleotide. Incubate in a sealed vial at 65°C for 10 minutes.
-
Evaporation: Cool the vial and evaporate the AMA solution to dryness.
-
Reconstitution: Resuspend the deprotected oligonucleotide in an appropriate buffer.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues encountered during the deprotection of oligonucleotides containing 2'-O-Methyl-5-methyl-Uridine.
Caption: A logical workflow for troubleshooting deprotection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Yield of Long Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of long modified oligonucleotides.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is the most critical factor affecting the yield of long modified oligonucleotides?
A1: The single most critical factor is the stepwise coupling efficiency during solid-phase synthesis. Even a small decrease in coupling efficiency has a dramatic negative impact on the final yield of the full-length product, especially for long oligonucleotides. For example, a 1% drop in average coupling efficiency from 99% to 98% can reduce the theoretical yield of a 70mer oligonucleotide by half.[1][2] Modified phosphoramidites often exhibit lower coupling efficiencies than standard phosphoramidites due to steric hindrance or other chemical properties, further compounding this issue.[3]
Q2: How can I improve the coupling efficiency for modified phosphoramidites?
A2: To improve coupling efficiency for modified phosphoramidites, you can:
-
Increase Coupling Time: Doubling or even tripling the standard coupling time can help drive the reaction to completion, especially for sterically hindered monomers.
-
Increase Phosphoramidite (B1245037) Concentration: Using a higher concentration of the phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can increase the reaction rate.
-
Use a Stronger Activator: Activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are more potent than 1H-Tetrazole and can enhance the coupling rate.[4]
-
Perform a Double Coupling: A second coupling step with fresh phosphoramidite and activator can be performed to ensure that the maximum number of available 5'-hydroxyl groups have reacted.
Q3: What are common causes of low coupling efficiency and how can I troubleshoot them?
A3: Low coupling efficiency is often caused by:
-
Moisture: Water in reagents or synthesizer lines is a primary culprit, as it hydrolyzes the phosphoramidite. Ensure all reagents, especially acetonitrile (B52724), are anhydrous.
-
Reagent Quality: Degraded phosphoramidites or activators will lead to poor coupling. Use fresh, high-quality reagents and store them under appropriate conditions (e.g., phosphoramidites at -20°C under an inert atmosphere).
-
Synthesizer Issues: Leaks in the fluidics system or improperly calibrated reagent delivery can lead to inefficient reactions. Regular maintenance and calibration of your synthesizer are crucial.
Deprotection
Q4: When should I use a mild or ultra-mild deprotection strategy?
A4: Mild or ultra-mild deprotection strategies are necessary when your oligonucleotide contains sensitive modifications, such as certain fluorescent dyes (e.g., TAMRA, Cy5), quenchers, or base-labile functional groups, that would be degraded by standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures).
Q5: What is AMA deprotection and when is it recommended?
A5: AMA is a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine. It is a "fast" deprotection reagent that can significantly reduce deprotection times to as little as 10 minutes at 65°C.[5] It is important to use acetyl (Ac) protected dC when using AMA to prevent the formation of N4-Me-dC.[5] AMA is not suitable for all modifications, so it is crucial to check the compatibility of your specific modifications with this reagent.
Purification
Q6: What are the main methods for purifying long modified oligonucleotides, and how do they compare?
A6: The three primary methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC), and Polyacrylamide Gel Electrophoresis (PAGE).
-
RP-HPLC separates oligonucleotides based on hydrophobicity. It is effective for "DMT-on" purification, where the hydrophobic dimethoxytrityl (DMT) group on the full-length product aids in separation from shorter "DMT-off" failure sequences.[6] Its resolution decreases for oligonucleotides longer than 50-60 bases.[5]
-
IE-HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. It is well-suited for purifying longer oligonucleotides (40-100 bases) and can resolve sequences with significant secondary structure when run under denaturing conditions (high pH).[7]
-
PAGE separates oligonucleotides based on their size with single-base resolution. It offers the highest purity (often >95%) but typically results in lower yields compared to HPLC methods due to the multi-step extraction process.[8] PAGE is recommended for applications requiring the highest purity, especially for oligonucleotides longer than 50 bases.
Q7: My oligonucleotide is showing a broad peak or multiple peaks on RP-HPLC. What could be the cause?
A7: This can be caused by several factors:
-
Secondary Structure: Long oligonucleotides, especially those with high GC content, can form stable secondary structures (hairpins, duplexes) that result in multiple or broad peaks. Running the HPLC at an elevated temperature (e.g., 60°C) can help to denature these structures.
-
Incomplete Deprotection: Residual protecting groups can lead to heterogeneity and peak broadening. Ensure your deprotection protocol is complete.
-
Aggregation: Guanine-rich sequences are prone to aggregation. Using a denaturing mobile phase or additives can help to minimize this.
Troubleshooting Guides
Troubleshooting Low Synthesis Yield
| Symptom | Possible Cause | Recommended Action |
| Low trityl signal for all cycles | System-wide issue with reagents or synthesizer. | 1. Replace all synthesis reagents (acetonitrile, activator, capping, and oxidation solutions) with fresh, anhydrous solutions. 2. Check the synthesizer for leaks in the reagent lines and ensure proper calibration of reagent delivery volumes. |
| Gradual decrease in trityl signal | Suboptimal coupling efficiency throughout the synthesis. | 1. Ensure anhydrous conditions by using fresh, dry acetonitrile and handling phosphoramidites under an inert atmosphere. 2. Increase the coupling time for all steps. |
| Sharp drop in trityl signal after a specific monomer addition | Poor coupling of a specific standard or modified phosphoramidite. | 1. Replace the problematic phosphoramidite with a fresh vial. 2. For that specific step, implement a double coupling protocol, increase the phosphoramidite concentration, or use a stronger activator. |
| Low final product yield after purification, despite good trityl signals | 1. Inefficient deprotection. 2. Loss of product during purification. 3. Formation of adducts. | 1. Optimize deprotection conditions (time, temperature, reagent). 2. Review and optimize the purification protocol to minimize product loss during fraction collection and post-purification workup. 3. Analyze the crude product by mass spectrometry to identify any unexpected adducts. |
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
| 150mer | 47.2% | 22.2% | 4.8% |
Data is theoretical and calculated as (Average Coupling Efficiency)^(Number of Couplings).[9]
Table 2: Comparison of Common Oligonucleotide Purification Methods
| Purification Method | Principle of Separation | Typical Purity | Typical Yield | Recommended Length | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >85% | 50-70%[10] | < 50 bases | Good for DMT-on purification and separating hydrophobic modifications. | Resolution decreases with increasing length; secondary structures can be problematic. |
| Ion-Exchange HPLC (IE-HPLC) | Charge (phosphate backbone) | 80-90%[5] | Moderate | 40-100 bases[7] | Excellent for separating by length and for sequences with secondary structures (at high pH). | Can be more complex to develop methods; requires salt gradients. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Conformation | >95% | 20-50%[10] | ≥ 50 bases[8] | Highest resolution, can separate n from n-1 products. | Lower yield, more labor-intensive, can damage some modifications.[11] |
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
Objective: To rapidly cleave the oligonucleotide from the solid support and remove base protecting groups.
Materials:
-
Crude oligonucleotide on solid support (e.g., CPG).
-
AMA solution: 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.
-
Screw-cap vials.
-
Heating block or water bath.
-
Vacuum concentrator.
Methodology:
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10 minutes.[5]
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water or an appropriate buffer for downstream purification or analysis.
Note: This protocol requires the use of acetyl (Ac)-protected dC phosphoramidite during synthesis to prevent base modification.[5]
Protocol 2: DMT-on Reversed-Phase HPLC Purification
Objective: To purify the full-length, DMT-bearing oligonucleotide from shorter, DMT-lacking failure sequences.
Materials:
-
Crude, deprotected oligonucleotide with the 5'-DMT group intact ("DMT-on").
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in water.
-
Neutralization Solution: 0.2 M TEAA.
Methodology:
-
Sample Preparation: Dissolve the crude DMT-on oligonucleotide in Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The DMT-on product will be the most retained, major peak.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
DMT Removal (Detritylation):
-
Evaporate the collected fraction to dryness.
-
Resuspend the pellet in the Detritylation Solution and incubate at room temperature for 20-30 minutes.
-
Neutralize the reaction by adding the Neutralization Solution.
-
-
Desalting: Desalt the detritylated oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove salts and residual acid.
Protocol 3: Denaturing PAGE Purification
Objective: To purify oligonucleotides to a very high purity based on size.
Materials:
-
Crude, deprotected oligonucleotide.
-
Denaturing polyacrylamide gel (containing urea) of an appropriate percentage for the oligonucleotide length.
-
TBE buffer (Tris/Borate/EDTA).
-
Formamide (B127407) loading buffer.
-
UV lamp (254 nm) and a fluorescent TLC plate for shadowing.
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Sterile scalpel or razor blade.
Methodology:
-
Gel Preparation: Prepare and pre-run a denaturing polyacrylamide gel in TBE buffer.
-
Sample Preparation: Dissolve the crude oligonucleotide in formamide loading buffer. Heat at 95°C for 3 minutes and immediately place on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking dye has migrated an appropriate distance.
-
Visualization:
-
Remove the gel from the glass plates and wrap it in plastic wrap.
-
Place the wrapped gel on a fluorescent TLC plate.
-
Visualize the oligonucleotide bands by UV shadowing. The desired full-length product will be the most intense, slowest-migrating band.
-
-
Excision: Carefully excise the band corresponding to the full-length oligonucleotide using a sterile scalpel.
-
Elution:
-
Crush the gel slice and place it in a microcentrifuge tube.
-
Add elution buffer and incubate at 37°C overnight with shaking.
-
-
Recovery:
-
Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation through a filter tube.
-
Desalt the eluted oligonucleotide by ethanol precipitation or using a desalting column.
-
Visualizations
Caption: Overall workflow for the synthesis and processing of oligonucleotides.
Caption: Troubleshooting decision tree for low oligonucleotide yield.
Caption: Logical guide for selecting an appropriate purification method.
References
- 1. microsynth.ch [microsynth.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [microsynth.com]
- 8. labcluster.com [labcluster.com]
- 9. benchchem.com [benchchem.com]
- 10. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Understanding the Impact of 2'-O-Methyl-5-methyl-U on siRNA Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of 2'-O-Methyl-5-methyl-U (2'-OMe-5-me-U) modifications in siRNA design and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of incorporating 2'-O-Methyl (2'-OMe) modifications into siRNA duplexes?
A1: 2'-O-Methyl modifications are primarily incorporated into siRNA duplexes to enhance their drug-like properties. The main benefits include:
-
Increased Nuclease Resistance: The 2'-OMe modification protects the siRNA from degradation by endo- and exonucleases present in serum and within cells, thereby increasing its half-life.[1][]
-
Reduced Immunogenicity: Chemical modifications like 2'-OMe can help to reduce the innate immune response that can be triggered by unmodified siRNA, which cells might otherwise recognize as viral RNA.[1][3][4]
-
Modulation of Off-Target Effects: Strategic placement of 2'-OMe modifications, particularly in the seed region of the guide strand, can minimize off-target gene silencing.[4][5][6]
-
Improved Pharmacokinetic Properties: By increasing stability, these modifications contribute to better bioavailability and overall performance in vivo.[1][3]
Q2: How does the position of a 2'-OMe-5-me-U modification in the siRNA strand affect its activity?
A2: The position of a 2'-OMe-5-me-U modification is critical and can have varying effects on siRNA activity:
-
Guide Strand - Seed Region (Positions 2-8): Modification in this region can reduce off-target effects that are mediated by miRNA-like binding of the seed sequence to unintended mRNAs.[4][5][6] However, extensive modification within this region can also negatively impact on-target activity.
-
Guide Strand - Central Region (Positions 9-11): This region is critical for the cleavage of the target mRNA by the Ago2 protein. Modifications in this area can sometimes be tolerated but can also reduce cleavage efficiency if they interfere with the catalytic activity of the RISC complex.[7]
-
Guide Strand - 3'-Terminus: Modifications at the 3'-end of the guide strand can enhance stability. However, studies have shown that a 2'-OMe modification at the 3' terminus of a 20-mer guide strand can negatively impact silencing activity for a majority of sequences.[8][9][10]
-
Passenger Strand: Modifications throughout the passenger strand are generally well-tolerated and can help to increase overall duplex stability and reduce off-target effects caused by the passenger strand being loaded into RISC. Some studies have shown that a fully 2'-OMe modified passenger strand can still result in active siRNA.
Q3: Will incorporating 2'-OMe-5-me-U modifications affect the thermal stability (Tm) of my siRNA duplex?
A3: Yes, 2'-O-methyl modifications generally increase the thermal stability of an RNA duplex. This is because the 2'-OMe group locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form helices typical of RNA duplexes.[] However, the overall effect on Tm will depend on the number and position of the modifications.
Q4: Can I expect the same silencing activity from a 2'-OMe-5-me-U modified siRNA compared to an unmodified siRNA?
A4: Not necessarily. While the modification can increase stability, it can also impact the interaction of the siRNA with the RNA-induced silencing complex (RISC). The effect on potency (measured by IC50) is position-dependent. In some cases, activity may be comparable or even enhanced, while in others, it may be reduced.[7][11] It is crucial to experimentally validate the activity of any modified siRNA.
Troubleshooting Guides
Problem 1: Reduced or abolished gene silencing activity after introducing 2'-OMe-5-me-U modifications.
| Possible Cause | Troubleshooting Step |
| Modification at a critical position: The modification may be interfering with RISC loading or target cleavage. | - Redesign the siRNA with the modification at a different position. - Avoid modifying the central cleavage site (positions 10-11) of the guide strand initially. - If using a 20-mer guide strand, consider using a 2'-Fluoro modification instead of 2'-OMe at the 3'-terminus.[8][9] |
| Over-modification of the siRNA: Too many modifications can hinder the interaction with the RNAi machinery. | - Reduce the number of 2'-OMe modified nucleotides in your design. - Test a panel of siRNAs with varying degrees and patterns of modification. |
| Poor siRNA design: The underlying siRNA sequence may be suboptimal. | - Ensure your siRNA sequence follows established design rules (e.g., appropriate GC content, lack of off-target homology). - Test multiple siRNA sequences targeting different regions of the target mRNA. |
| Inefficient transfection: The modified siRNA may not be efficiently delivered into the cells. | - Optimize your transfection protocol for the specific cell type you are using.[12][13] - Use a positive control siRNA to confirm transfection efficiency.[12] |
Problem 2: Persistent off-target effects observed even with 2'-OMe-5-me-U modified siRNA.
| Possible Cause | Troubleshooting Step |
| Suboptimal placement of the modification: The modification may not be in the key region for mitigating the specific off-target effect. | - Introduce 2'-OMe modifications in the seed region (positions 2-8) of the guide strand.[4][5][6] |
| High siRNA concentration: Using excessive amounts of siRNA can lead to off-target effects regardless of modification. | - Perform a dose-response experiment to determine the lowest effective concentration of your siRNA.[12] |
| Off-target effects from the passenger strand: The passenger strand may be getting loaded into RISC. | - Introduce 2'-OMe modifications on the passenger strand, particularly at the 5'-end, to discourage its loading. |
| Sequence-specific off-target effects: The siRNA sequence itself may have partial complementarity to other transcripts. | - Perform a BLAST search to check for potential off-target homology.[12] - Test multiple siRNAs targeting the same gene to ensure the observed phenotype is not due to an off-target effect of a single siRNA.[4] |
Data Presentation
Table 1: Impact of 2'-O-Methyl-Uridine Modifications on siRNA Silencing Potency (IC50)
This table summarizes the in vitro gene silencing activity of siRNAs with and without 2'-O-Methyl-Uridine modifications at different positions. Lower IC50 values indicate higher potency.
| siRNA ID | Modification Position (Passenger Strand) | Modification Type | Target Gene | IC50 (pM) | Reference |
| si-native | None | Unmodified | Renilla Luciferase | 28.3 ± 1.8 | [11] |
| si-5 | 3'-overhang (pos 20) | 2'-OMe-m³U | Renilla Luciferase | 18.2 ± 1.6 | [11] |
| si-6 | Cleavage site (pos 10) | 2'-OMe-m³U | Renilla Luciferase | 19.5 ± 2.1 | [11] |
| si-11 | 3'-overhang (pos 20) | 2'-OMe-U | Renilla Luciferase | 27.5 ± 2.5 | [11] |
| si-12 | Cleavage site (pos 11) | 2'-OMe-U | Renilla Luciferase | 26.9 ± 2.1 | [11] |
| si-13 | Cleavage site (pos 11) | 2'-OMe-m³U | Renilla Luciferase | 20.1 ± 1.5 | [11] |
Note: 2'-OMe-m³U refers to 2'-O-Methyl-N3-methyluridine. This data illustrates the potential for improved potency with specific placements of modified uridine (B1682114) analogs.
Table 2: Effect of 3'-Terminal Modification on 20-mer Guide Strand Activity
This table illustrates the impact of 2'-O-Methyl versus 2'-Fluoro modification at the 3'-terminus of 20-nucleotide guide strands on target mRNA expression.
| Target Gene | 3'-Terminal Guide Strand Modification | Remaining Target mRNA (%) | Reference |
| Gene X, Seq 1 | 2'-Fluoro | 25 | [8][9] |
| Gene X, Seq 1 | 2'-O-Methyl | 60 | [8][9] |
| Gene Y, Seq 2 | 2'-Fluoro | 30 | [8][9] |
| Gene Y, Seq 2 | 2'-O-Methyl | 75 | [8][9] |
| Gene Z, Seq 3 | 2'-Fluoro | 20 | [8][9] |
| Gene Z, Seq 3 | 2'-O-Methyl | 55 | [8][9] |
Note: This representative data highlights a general trend observed where a 3'-terminal 2'-OMe on a 20-mer guide strand can be detrimental to activity compared to a 2'-F modification.
Experimental Protocols
1. General siRNA Transfection Protocol for Adherent Cells
This protocol provides a general guideline for transfecting siRNA into adherent cells using a lipid-based transfection reagent. Optimization is recommended for each cell line.
Materials:
-
siRNA duplex (unmodified or modified)
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)[13]
-
Opti-MEM™ I Reduced Serum Medium[13]
-
Complete cell culture medium (with serum, without antibiotics)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they will be 30-50% confluent at the time of transfection.[13]
-
siRNA Preparation:
-
Thaw siRNA and briefly centrifuge.
-
Dilute the siRNA stock in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM). For a 6-well plate, prepare 100 µL of diluted siRNA.[14]
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM™. A common starting point is 1.5-2 µL of reagent in 50 µL of Opti-MEM™.[15]
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Transfection:
-
Aspirate the media from the cells and replace it with fresh, antibiotic-free complete culture medium.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
The optimal time for analysis (mRNA or protein level) will depend on the target gene and cell type.[16]
-
2. In Vitro siRNA Activity Assay (e.g., Dual-Luciferase Reporter Assay)
This assay is commonly used to quantify the silencing activity of siRNAs targeting a specific gene.
Materials:
-
Reporter plasmid (e.g., psiCHECK™-2) containing the target sequence downstream of a luciferase gene.
-
Transfection reagent for plasmid and siRNA co-transfection.
-
HeLa or HEK293 cells.
-
Dual-luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate the day before transfection.
-
Co-transfection:
-
Prepare a master mix containing the reporter plasmid and the experimental siRNA (or control siRNA) at various concentrations.
-
In separate tubes, prepare the transfection reagent according to the manufacturer's protocol.
-
Combine the nucleic acid mix with the transfection reagent mix and incubate to form complexes.
-
Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the target (e.g., Renilla) luciferase activity to the control (firefly) luciferase activity for each well.
-
Calculate the percentage of gene silencing relative to a negative control siRNA.
-
Plot the percentage of silencing against the siRNA concentration to determine the IC50 value.
-
Visualizations
Caption: The RNA interference (RNAi) pathway and points of influence for 2'-O-Methyl modifications.
Caption: A typical experimental workflow for evaluating the activity of modified siRNAs.
Caption: A logical troubleshooting workflow for experiments involving modified siRNAs.
References
- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. genscript.com [genscript.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Poor Resolution in HPLC Purification of Modified Oligonucleotides
Welcome to the technical support center for the purification of modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with achieving high-resolution separation of these complex biomolecules. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of modified oligonucleotides, providing potential causes and actionable solutions.
Question 1: Why do my modified oligonucleotide peaks, particularly phosphorothioates (PS-oligos), appear broad or split in my chromatogram?
Answer: This is a common characteristic of many modified oligonucleotides, especially those with phosphorothioate (B77711) linkages. The primary reason is the presence of diastereomers. The synthesis of PS-oligos creates a chiral center at each phosphorothioate linkage, leading to a mixture of numerous diastereomers (2^(n-1) where 'n' is the number of PS linkages).[1][2] These diastereomers can have slightly different retention times during chromatography, resulting in peak broadening or the appearance of split peaks.[1][2]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The choice and concentration of the ion-pairing agent and organic modifier are critical.[3][4]
-
Ion-Pairing Agent: Using ion-pairing agents with longer alkyl chains, such as tributylamine (B1682462) (TBuA) or N,N-dimethylbutylamine, can help to suppress the separation of diastereomers, leading to sharper peaks.[1][5] Conversely, smaller ion-pairing agents like triethylamine (B128534) (TEA) may increase the resolution of diastereomers.[1]
-
HFIP Concentration: The concentration of hexafluoroisopropanol (HFIP) can impact ionization efficiency and chromatographic performance. Decreasing the HFIP concentration (e.g., from 100 mM to 25 mM) has been shown to sometimes improve the separation of complementary strands of siRNA.[6]
-
-
Increase Column Temperature: Elevating the column temperature (e.g., to 60°C or higher) can help to disrupt secondary structures and denature aggregates that may contribute to peak broadening.[7][8] This often results in sharper peaks and improved resolution.[8]
-
Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting species, including diastereomers and other synthesis-related impurities.[8] An optimized gradient slope is crucial for good resolution.[9]
Question 2: My desired full-length oligonucleotide peak is not well-separated from shorter failure sequences (n-1, n-2). What can I do?
Answer: Separation of the full-length product from shorter impurities, often called "shortmers," is a primary challenge in oligonucleotide purification.[7][8][10][11] These impurities arise from incomplete coupling during solid-phase synthesis.[8][10]
Troubleshooting Steps:
-
Optimize Ion-Pair Reversed-Phase (IP-RP) HPLC Conditions:
-
Ion-Pairing Agent Concentration: Increasing the concentration of the ion-pairing agent (e.g., triethylamine) can enhance retention and improve the resolution between the target oligonucleotide and its related impurities.[3][4]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the charge of the oligonucleotide and improve separation.[8][12] The pH of alkylamine/fluoroalcohol mobile phases is determined by the concentrations of the base and the acid.[13][14]
-
-
Consider Anion-Exchange (AEX) Chromatography: AEX separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone.[8] This technique is highly effective at resolving different length species and can be a powerful alternative or complementary method to IP-RP HPLC.[8]
-
Column Selection: Ensure you are using a column with an appropriate pore size and stationary phase for your oligonucleotide's size.[4][7] For larger oligonucleotides, a larger pore size may be necessary.[15] Polymeric supports are often more stable at the high pH and temperatures used for oligo purification.[4][7]
Question 3: I'm observing peak tailing in my chromatograms. What are the likely causes and solutions?
Answer: Peak tailing, where the peak is asymmetrically skewed, can make accurate quantification difficult.[16][17] Common causes include secondary interactions with the column, column degradation, or issues with the mobile phase.[16][17]
Troubleshooting Steps:
-
Address Secondary Interactions: Basic compounds can interact with residual silanol (B1196071) groups on silica-based columns. Using buffered mobile phases or end-capped columns can minimize these interactions.[16]
-
Check for Column Degradation: Over time, columns can degrade, leading to void formation or contamination.[16] Using a guard column and regularly flushing the main column can help extend its life. If tailing persists, the column may need to be replaced.[16]
-
Optimize Mobile Phase: Ensure your mobile phase is properly prepared with high-purity solvents and is well-mixed.[4][16] An incorrect mobile phase pH can also contribute to peak tailing.[17][18]
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[16][19] Try reducing the injection volume or sample concentration.[18]
Quantitative Data Summary
The following tables summarize key parameters and their effects on HPLC purification of modified oligonucleotides, based on findings from various studies.
Table 1: Effect of Ion-Pairing Agent on Resolution
| Ion-Pairing Agent | Typical Concentration | Effect on Diastereomer Resolution | Recommended Use |
| Triethylamine (TEA) | 4-15 mM | May increase resolution | General purpose, good for resolving some impurities[1][3] |
| Tributylamine (TBuA) | 5-15 mM | Suppresses resolution, sharper peaks | When diastereomer separation is not desired[1] |
| N,N-Dimethylbutylamine | 10-20 mM | Good separation for various oligo sizes | Can be an optimal choice for a range of oligonucleotides[5] |
| Hexylamine | 15 mM | "Best solution" for a range of oligo sizes | Good for a broad range of oligonucleotide sizes[5] |
Table 2: Influence of HPLC Parameters on Peak Shape and Resolution
| Parameter | Recommended Adjustment | Expected Outcome | Reference |
| Column Temperature | Increase to 60-80°C | Sharper peaks, reduced secondary structures | [7][8] |
| Gradient Slope | Decrease the slope | Improved resolution of closely eluting species | [8][9] |
| Flow Rate | Optimize based on column dimensions | Improved peak shape and resolution | [18][19] |
| Mobile Phase pH | Adjust based on oligo and column type | Enhanced resolution due to changes in electrostatic interactions | [8][12] |
Experimental Protocols
Protocol 1: Optimization of Ion-Pairing Agent Concentration
This protocol outlines a general procedure for optimizing the concentration of the ion-pairing agent (e.g., triethylamine, TEA) in an IP-RP HPLC method.
-
Prepare Stock Solutions:
-
Mobile Phase A: Prepare a buffered aqueous solution (e.g., 100 mM TEAA, pH 7.0).
-
Mobile Phase B: Prepare an organic solvent (e.g., acetonitrile).
-
Ion-Pairing Agent Stock: Prepare a concentrated stock solution of the ion-pairing agent (e.g., 1 M TEA).
-
-
Initial Conditions:
-
Start with a standard concentration of the ion-pairing agent in Mobile Phase A (e.g., 4 mM TEA).[3]
-
Use a standard gradient (e.g., 5-30% B over 30 minutes) and column temperature (e.g., 50°C).
-
-
Run a Series of Experiments:
-
Inject your modified oligonucleotide sample and acquire the chromatogram.
-
Incrementally increase the concentration of the ion-pairing agent in Mobile Phase A (e.g., to 8 mM, 12 mM, and 16 mM).[3]
-
For each concentration, run the same gradient and inject the same amount of sample.
-
-
Analyze the Results:
-
Compare the chromatograms for peak shape (width, symmetry) and resolution between the main peak and impurities.
-
Select the concentration that provides the best balance of resolution and peak shape.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Broad or Split Peaks
Caption: Troubleshooting workflow for broad or split peaks.
Diagram 2: Logical Approach to Improving Separation of n-1 Impurities
Caption: Approach to resolving n-1 impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gilson.com [gilson.com]
- 11. ch.gilson.com [ch.gilson.com]
- 12. diva-portal.org [diva-portal.org]
- 13. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Toxicity of Phosphorothioate and 2'-O-Methyl Modified SSOs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity associated with phosphorothioate (B77711) (PS) and 2'-O-methyl (2'-OMe) modified splice-switching oligonucleotides (SSOs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with PS-modified SSOs?
A1: The primary mechanisms of toxicity for PS-modified SSOs are multifaceted and not always sequence-specific. Key mechanisms include:
-
Nonspecific Protein Binding: The polyanionic nature of the PS backbone can lead to interactions with a wide range of cellular proteins, including those on the cell surface and intracellular proteins.[1][2] This can disrupt normal cellular processes, leading to cytotoxicity.[1][2]
-
Complement Activation: PS-SSOs can activate the alternative complement pathway, particularly at high plasma concentrations.[3][4][5] This is a significant factor in acute, infusion-related toxicities observed in vivo. The mechanism involves the binding of the SSO to complement factor H, a key regulator of this pathway.[1][6][7][8]
-
Interaction with Paraspeckle Proteins: Toxic PS-SSOs can bind with high avidity to paraspeckle proteins. This interaction can lead to the RNase H1-dependent mislocalization of these proteins to the nucleolus, causing nucleolar stress, p53 activation, and ultimately, apoptosis.[9][10]
-
Formation of Secondary Structures: SSOs that can form stable hairpin structures are more likely to be cytotoxic.[1][2][8] This is a sequence- and structure-dependent toxicity.
Q2: How does the addition of 2'-O-Methyl modifications affect the toxicity of PS-SSOs?
A2: The addition of 2'-O-methyl (2'-OMe) modifications to a PS backbone generally reduces the toxicity of the SSO. This is attributed to:
-
Reduced Nonspecific Protein Binding: The 2'-OMe modification can decrease the SSO's affinity for various cellular proteins compared to a PS-only backbone, thereby reducing off-target effects and cytotoxicity.[11][12]
-
Improved Therapeutic Index: By mitigating toxicity while maintaining or even enhancing antisense activity, the 2'-OMe modification can significantly improve the therapeutic index of an SSO.[10] A single 2'-OMe modification at a specific position within the gap of a gapmer ASO has been shown to substantially decrease hepatotoxicity.[10]
Q3: My in vitro experiments with PS-SSOs are showing high levels of cytotoxicity. What are the potential causes and how can I troubleshoot this?
A3: High in vitro cytotoxicity can stem from several factors. Refer to the troubleshooting guide below for potential causes and solutions.
Q4: I am observing signs of hepatotoxicity (e.g., elevated ALT/AST levels) in my in vivo studies. What modifications to my SSO should I consider?
A4: Hepatotoxicity is a known potential issue with SSOs.[12][13][14][15] Consider the following strategies:
-
Incorporate 2'-OMe Modifications: As mentioned in Q2, adding 2'-OMe modifications can reduce hepatotoxicity.
-
Create Chimeric SSOs: Utilizing a mixed phosphodiester (PO) and phosphorothioate (PS) backbone can reduce the overall PS content and subsequently lower toxicity.[16][17]
-
Sequence Optimization: Avoid sequences that are prone to forming stable hairpin structures or contain known hepatotoxic motifs.[1][2][8]
-
Dose Optimization: Toxicity is often dose-dependent.[18] Reducing the administered dose may alleviate hepatotoxicity while maintaining efficacy.
Troubleshooting Guides
In Vitro Cytotoxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death (as measured by LDH release, reduced ATP levels, etc.) across multiple cell lines. | Inherent toxicity of the PS backbone. | 1. Introduce 2'-OMe modifications: Synthesize an equivalent SSO with 2'-OMe modifications and compare its cytotoxicity profile. 2. Reduce PS content: If possible for your application, test a version with a mixed PO/PS backbone. 3. Optimize SSO concentration: Perform a dose-response experiment to determine the lowest effective concentration. |
| Cytotoxicity is observed with a specific SSO sequence but not with a control sequence. | Sequence-dependent toxicity, possibly due to hairpin formation or off-target effects. | 1. Analyze secondary structure: Use software to predict if your SSO sequence is likely to form a stable hairpin. If so, redesign the sequence to minimize this. 2. Perform off-target analysis: Use bioinformatics tools to check for potential off-target binding sites of your SSO. |
| High background in cytotoxicity assays. | SSO interaction with assay components. | 1. Run appropriate controls: Always include a "no cell" control with your SSO to ensure it doesn't directly interfere with the assay reagents. 2. Choose a suitable assay: Some SSOs may interfere with colorimetric or fluorometric readouts. Consider using a different cytotoxicity assay (e.g., measuring a different biomarker of cell death). |
In Vivo Toxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated liver enzymes (ALT, AST) in treated animals. | Hepatotoxicity. | 1. Modify the SSO chemistry: Incorporate 2'-OMe modifications or create a PO/PS chimera.[10][16][17] 2. Re-evaluate the sequence: Check for and avoid known hepatotoxic motifs. 3. Adjust the dosing regimen: Lower the dose or alter the frequency of administration. |
| Acute adverse events immediately following intravenous administration (e.g., changes in blood pressure, hematological parameters). | Complement activation. | 1. Slow down the infusion rate: Complement activation is often dependent on the peak plasma concentration of the SSO.[1] 2. Consider alternative delivery routes: Subcutaneous administration may lead to a slower absorption and lower peak plasma concentration. |
| Neurotoxicity with CNS-administered SSOs. | Interaction of the negatively charged backbone with the CNS environment. | Formulate with divalent cations: Co-formulating the SSO with Ca2+ and Mg2+ has been shown to mitigate acute neurotoxicity.[17] |
Quantitative Data Summary
Table 1: In Vivo Hepatotoxicity of SSOs with Different 2' Modifications
| SSO Modification | Target | Dose (mg/kg) | Administration | Plasma ALT (U/L) | Plasma AST (U/L) | Reference |
| 2'-MOE | Pten | 400 | Single | Normal Range | Normal Range | [5] |
| cEt | Pten | 400 | Single | Moderately Elevated | Moderately Elevated | [5] |
| 2'-Fluoro | Pten | 400 | Single | Significantly Elevated | Significantly Elevated | [5] |
| LNA | TRADD | ~30 (4.5 µmol/kg) | 2x/week for 3 weeks | >10-fold increase | >10-fold increase | [17] |
| 2'-MOE | TRADD | ~30 (4.5 µmol/kg) | 2x/week for 3 weeks | Normal Range | Normal Range | [17] |
Note: ALT/AST levels are compared to saline-treated controls. "Normal Range" indicates no significant increase over controls.
Experimental Protocols
In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This protocol is adapted for assessing the cytotoxicity of SSOs in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
SSOs of interest and control SSOs
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)
-
Lysis buffer (usually provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in approximately 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
SSO Treatment: Prepare serial dilutions of your SSOs in cell culture medium. Remove the old medium from the cells and add the SSO-containing medium. Include wells for the following controls:
-
Untreated cells (spontaneous LDH release): Cells treated with medium only.
-
Maximum LDH release: Cells treated with lysis buffer (typically 1 hour before the end of the experiment).
-
Vehicle control: Cells treated with the same buffer used to dissolve the SSOs.
-
Medium background control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assay:
-
Following the manufacturer's instructions for the LDH assay kit, carefully transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the recommended time (usually 30 minutes).
-
Add the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
In Vivo Hepatotoxicity Assessment in Mice
This protocol outlines a general procedure for evaluating the hepatotoxic potential of SSOs in a mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
SSOs of interest and a saline or control SSO solution
-
Syringes and needles for administration (e.g., subcutaneous or intravenous)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Clinical chemistry analyzer for measuring ALT and AST
-
Materials for tissue collection and processing (e.g., formalin, paraffin)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Dosing:
-
Divide mice into groups (e.g., saline control, control SSO, and different doses of the test SSO). A typical group size is 3-5 mice.
-
Administer the SSOs via the desired route (e.g., subcutaneous injection). A common dosing regimen is twice weekly for 2-4 weeks.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., weight loss, lethargy).
-
-
Sample Collection:
-
At the end of the study, collect blood via a method such as cardiac puncture.
-
Place the blood in appropriate tubes and process to obtain plasma or serum.
-
-
Biochemical Analysis:
-
Measure the plasma/serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using a clinical chemistry analyzer.
-
-
Histopathology (Optional but Recommended):
-
Euthanize the animals and perform a necropsy.
-
Collect the liver and other relevant organs.
-
Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should examine the slides for signs of liver injury (e.g., necrosis, inflammation).
-
-
Data Analysis: Compare the ALT/AST levels and histopathological findings between the treated and control groups.
Signaling Pathways and Experimental Workflows
SSO-Induced Complement Activation Pathway
// Nodes SSO [label="Phosphorothioate SSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FactorH [label="Factor H", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3_convertase [label="C3 Convertase\n(C3bBb)", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="C3", fillcolor="#F1F3F4", fontcolor="#202124"]; C3a [label="C3a\n(Anaphylatoxin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3b [label="C3b", fillcolor="#F1F3F4", fontcolor="#202124"]; Amplification [label="Amplification Loop", shape=ellipse, style=dashed, color="#5F6368"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
// Edges SSO -> FactorH [label="binds & inhibits", fontsize=8]; FactorH -> C3_convertase [style=dashed, arrowhead=tee, label="normally inhibits", fontsize=8]; C3 -> C3_convertase [label="cleavage", fontsize=8]; C3_convertase -> C3a; C3_convertase -> C3b; C3b -> Amplification [style=dashed, label="positive feedback", fontsize=8]; Amplification -> C3_convertase [style=dashed]; C3a -> Inflammation; }
Caption: SSO-mediated inhibition of Factor H leads to unchecked C3 convertase activity and complement activation.
RNase H1-Dependent Paraspeckle Protein Mislocalization
Caption: Toxic SSOs, paraspeckle proteins, and RNase H1 form a complex that mislocalizes to the nucleolus, inducing apoptosis.
Experimental Workflow for In Vitro SSO Toxicity Screening
Caption: A streamlined workflow for the in vitro screening of SSO toxicity using multiple cell-based assays.
References
- 1. Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Oligonucleotide Structure, Chemistry, and Delivery Method on In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of alternative complement pathway dysregulation by a phosphorothioate oligonucleotide in monkey and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Alternative Complement Pathway Dysregulation by a Phosphorothioate Oligonucleotide in Monkey and Human Serum | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action. | Semantic Scholar [semanticscholar.org]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. researchgate.net [researchgate.net]
- 12. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2’-O-Methyl Modified Single-Stranded Oligonucleotides - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 13. researchgate.net [researchgate.net]
- 14. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Storage and Handling of 2'-O-Methyl-5-methyl-U Phosphoramidite
Welcome to the technical support center for 2'-O-Methyl-5-methyl-U phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on optimizing storage conditions, troubleshooting common issues, and ensuring the highest quality of your oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2'-O-Methyl-5-methyl-U phosphoramidite?
A1: To ensure the longevity and performance of your 2'-O-Methyl-5-methyl-U phosphoramidite, it is critical to store it under controlled conditions. Phosphoramidites are sensitive to moisture, heat, and oxidation. The recommended storage is at -20°C in a desiccated, inert atmosphere (e.g., argon or nitrogen).[1][2] Some suppliers may recommend storage at 2-8°C for shorter periods.[3][4] Always refer to the manufacturer's specific recommendations.
Q2: How does moisture affect the stability of the phosphoramidite?
A2: Moisture is highly detrimental to phosphoramidites. In the presence of water, the phosphoramidite will hydrolyze to the corresponding H-phosphonate and other P(V) species, rendering it inactive for coupling during oligonucleotide synthesis.[5] It is crucial to handle the reagent in a dry environment and use anhydrous solvents.
Q3: What is the recommended procedure for handling and dissolving the phosphoramidite?
A3: Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid. Once at room temperature, dissolve the phosphoramidite in anhydrous acetonitrile (B52724). Some protocols may recommend a mixture of acetonitrile and THF (1:1) for dissolution.[6] Ensure the solvent is of the highest quality with minimal water content. The stability of the phosphoramidite in solution is limited, typically to 1-2 days, even under anhydrous conditions.[4] Therefore, it is best to prepare solutions fresh for each synthesis.
Q4: My oligonucleotide synthesis failed or has low yield. Could the phosphoramidite be the issue?
A4: Yes, suboptimal quality of the phosphoramidite is a common cause of synthesis failure or low yield. This can be due to improper storage, handling, or degradation. Signs of a degraded phosphoramidite include a discolored appearance (no longer a white to off-white powder) or incomplete dissolution in anhydrous acetonitrile. If you suspect the phosphoramidite is compromised, it is recommended to perform a quality control check, such as ³¹P NMR or HPLC analysis, before proceeding with the synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Coupling Efficiency | Degraded phosphoramidite due to moisture or oxidation. | Use a fresh vial of phosphoramidite. Ensure all solvents are anhydrous. Check the inert gas supply on your synthesizer. |
| Insufficient coupling time. | A 6-minute coupling time is often recommended for 2'-O-Methyl modified phosphoramidites.[4][7] | |
| Failed Synthesis | Complete degradation of the phosphoramidite. | Discard the suspected phosphoramidite and use a new, properly stored vial. Review handling and storage procedures. |
| Incorrect phosphoramidite concentration. | Verify the concentration of your phosphoramidite solution. Prepare a fresh solution if in doubt. | |
| Unexpected Peaks in Final Product Analysis (e.g., HPLC, Mass Spec) | Presence of P(V) species from phosphoramidite degradation. | Purify the oligonucleotide using HPLC or other appropriate methods. Optimize storage and handling of the phosphoramidite for future syntheses. |
| Incomplete removal of protecting groups. | Deprotection of 2'-O-methyl oligonucleotides is typically identical to standard oligodeoxynucleotides.[8] Ensure appropriate deprotection conditions are used. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of 2'-O-Methyl-5-methyl-U phosphoramidite.
Materials:
-
2'-O-Methyl-5-methyl-U phosphoramidite sample
-
Anhydrous acetonitrile (HPLC grade)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (pH 7.0)
-
Reverse-phase C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: In a controlled environment (e.g., glove box), accurately weigh approximately 1 mg of the phosphoramidite and dissolve it in 1 mL of anhydrous acetonitrile.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Analysis: A pure phosphoramidite should show a single major peak. The presence of additional peaks, particularly earlier eluting ones, may indicate hydrolysis or other degradation products.
Visualizations
References
- 1. 2�-O-MOE-U-3�-phosphoramidite, 163759-97-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 2'-O-Methyl-5-Methyl-U CE phosphoramidite [myskinrecipes.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
Validation & Comparative
A Head-to-Head Battle for Stability: 2'-O-Methyl-5-methyl-Uridine vs. Locked Nucleic Acid in Antisense Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) therapeutics, the choice of chemical modifications is paramount to achieving desired stability, efficacy, and safety profiles. Among the arsenal (B13267) of available modifications, 2'-O-Methyl-5-methyl-Uridine (a second-generation modification) and Locked Nucleic Acid (LNA, a third-generation modification) stand out for their ability to enhance the properties of ASOs. This guide provides an objective, data-driven comparison of these two critical modifications to inform the rational design of next-generation antisense therapies.
The stability of an antisense oligonucleotide is a critical determinant of its therapeutic potential. Unmodified oligonucleotides are swiftly degraded by nucleases in biological fluids, severely limiting their efficacy. Chemical modifications to the sugar moiety, such as the 2'-O-methyl group and the methylene (B1212753) bridge in LNA, are key strategies to overcome this limitation. These modifications not only bolster nuclease resistance but also enhance binding affinity to the target RNA, a property measured by the melting temperature (Tm) of the oligonucleotide-RNA duplex.
At a Glance: Key Performance Indicators
The following table summarizes the quantitative differences in key performance indicators between ASOs modified with 2'-O-Methyl-5-methyl-Uridine and LNA.
| Performance Metric | 2'-O-Methyl-5-methyl-Uridine | Locked Nucleic Acid (LNA) | Key Takeaway |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.7°C | +1.5 to +4°C | LNA provides a more significant increase in thermal stability, indicating a stronger binding to the target RNA.[1] |
| Nuclease Resistance (Half-life in human serum) | ~12 hours (in a gapmer construct) | ~15 hours (in a gapmer construct) | Both modifications significantly increase nuclease resistance compared to unmodified oligonucleotides, with LNA showing a slight edge in stability.[1] |
| In Vitro Efficacy (IC50) | ~220 nM | ~0.4 nM | LNA-modified ASOs demonstrate significantly higher potency in cell-based assays, requiring a much lower concentration to achieve a therapeutic effect.[2][3] |
Deep Dive: Understanding the Chemical Modifications
The distinct performance characteristics of 2'-O-Methyl-5-methyl-Uridine and LNA stem from their unique chemical structures.
References
- 1. The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions | eLife [elifesciences.org]
- 2. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to 2'-O-Methyl and 2'-Fluoro Modifications in siRNA
For researchers and professionals in drug development, the chemical modification of small interfering RNA (siRNA) is critical for transforming these molecules into viable therapeutic agents. Modifications are essential to enhance stability, improve efficacy, and reduce off-target effects and unwanted immune stimulation. Among the most widely used modifications are the 2'-O-Methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F) substitutions on the ribose sugar. This guide provides an objective comparison of these two crucial modifications, supported by experimental data and detailed protocols.
Both 2'-OMe and 2'-F modifications lock the ribose sugar into a C3'-endo conformation, which is characteristic of RNA helices. This pre-organization enhances binding affinity to the target mRNA and improves interactions within the RNA-Induced Silencing Complex (RISC).[1] However, their subtle structural and chemical differences lead to distinct performance profiles.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of 2'-O-Methyl and 2'-Fluoro modified siRNAs based on published experimental data.
| Feature | 2'-O-Methyl (2'-OMe) Modification | 2'-Fluoro (2'-F) Modification | Unmodified siRNA |
| Thermal Stability (Tm) | Moderate increase. Tm values are typically around 77-79°C.[2][3] | Significant increase. Tm can be elevated by nearly 15°C compared to unmodified siRNA.[4] | Baseline (e.g., ~71.8°C).[5] |
| Serum/Nuclease Stability | Good resistance to nuclease degradation.[6][7] | Excellent resistance to nuclease degradation. Half-life can exceed 24 hours in serum.[4][8] | Poor stability. Completely degraded within minutes to a few hours in serum.[4][9] |
| Gene Silencing Efficacy | Highly position-dependent. Can reduce activity if placed in critical regions (e.g., seed region, 3'-end of a 20-mer guide strand).[10][11][12][13] | Generally well-tolerated across most positions.[14] Can be approximately twice as potent as unmodified siRNA in vivo.[4][5] | Baseline activity. |
| Off-Target Effects | Effectively reduces seed-mediated off-target effects when incorporated at positions 2-5 of the guide strand.[15][16] | Can mitigate off-target effects, but the mechanism is less reliant on steric hindrance compared to 2'-OMe.[1][17] | Prone to significant off-target effects. |
| Immunostimulation | Abrogates RIG-I-mediated immune responses.[18] Reduces TLR activation. | Abrogates Toll-like receptor (TLR) 3 and 7 stimulation but can enhance RIG-I activation.[18] | Potent activator of innate immune receptors. |
| RISC Compatibility | Generally compatible, but the bulkier methyl group can cause steric hindrance, potentially impairing interaction with Ago2's PAZ domain.[10][12][13] | The small, highly electronegative fluorine atom is well-tolerated by the RISC machinery.[4][14] | Natural substrate for RISC. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to evaluate and compare siRNA modifications.
1. siRNA Synthesis and Purification
-
Methodology: Modified siRNA oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry on an automated synthesizer (e.g., Dr. Oligo 48).[19][20]
-
Protocol:
-
Utilize specific 2'-O-Methyl or 2'-Fluoro phosphoramidites (e.g., from Chemgenes) dissolved in anhydrous acetonitrile.[19][20]
-
Couple the phosphoramidites sequentially to the growing oligonucleotide chain on a solid support.
-
After synthesis, deprotect the oligonucleotides using an appropriate chemical treatment (e.g., ammonium (B1175870) hydroxide (B78521) and methylamine).
-
Purify the single-stranded RNA using methods like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
Quantify the purified strands via UV absorbance at 260 nm.
-
Anneal the sense and antisense strands in an appropriate buffer (e.g., 1x PBS) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to form the final siRNA duplex.
-
2. Serum Stability Assay
-
Methodology: This assay assesses the resistance of siRNA to degradation by nucleases present in serum.
-
Protocol:
-
Incubate a fixed amount of siRNA duplex (e.g., 1 µg) in a solution containing a high concentration of human or fetal bovine serum (e.g., 50-90%) at 37°C.[21]
-
At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), collect aliquots of the reaction.
-
Immediately stop the degradation reaction by adding a chelating agent (e.g., EDTA) and a denaturing loading dye.
-
Analyze the integrity of the siRNA in the collected samples by running them on a 15-20% native polyacrylamide gel.[21]
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under UV light. The disappearance of the band corresponding to the intact siRNA over time indicates degradation.
-
Quantify the band intensity to determine the half-life (t1/2) of the siRNA.
-
3. In Vitro Gene Silencing Assay (Dual-Luciferase Reporter)
-
Methodology: This assay quantifies the on-target gene silencing efficacy of an siRNA in a controlled cellular environment.
-
Protocol:
-
Seed cells (e.g., HeLa or HEK293T) in 24-well or 96-well plates the day before transfection to achieve 70-80% confluency.[9]
-
Co-transfect the cells with the experimental siRNA at various concentrations (e.g., 0.1 nM to 100 nM).
-
Include two reporter plasmids: one expressing a target reporter (e.g., Firefly luciferase) containing a sequence complementary to the siRNA, and a second expressing a control reporter (e.g., Renilla luciferase) for normalization. Use a lipid-based transfection reagent like Lipofectamine 2000.[9][14]
-
Include appropriate controls: a non-targeting (scrambled) siRNA and a known potent positive control siRNA.
-
Incubate the cells for 24-48 hours post-transfection.
-
Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well. Normalize the results to the negative control to determine the percentage of target gene knockdown.
-
Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of gene expression is inhibited).
-
Mandatory Visualizations
Caption: Core mechanism of siRNA-mediated gene silencing.
Diagram 3: Logic of Modification Effects
Caption: How chemical properties influence biological outcomes.
References
- 1. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect [mdpi.com]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 7. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Enzymatically synthesized 2′-fluoro-modified Dicer-substrate siRNA swarms against herpes simplex virus demonstrate enhanced antiviral efficacy and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Duplex Thermal Stability: 2'-O-Methyl-5-methyl-Uridine versus Standard DNA Bases
For researchers and professionals in drug development and molecular biology, the thermal stability of nucleic acid duplexes is a critical parameter in the design of oligonucleotides for therapeutic and diagnostic applications. Chemical modifications to nucleosides are a key strategy for enhancing this stability. This guide provides a detailed comparison of the thermal stability of duplexes containing 2'-O-Methyl-5-methyl-uridine (2'-O-Me-5-Me-U) against those with the canonical DNA bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T).
The inclusion of a 2'-O-methyl group on the ribose sugar is a widely recognized method for increasing the thermal stability of nucleic acid duplexes.[1][2] This modification favors a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry, similar to that of RNA.[1][2] This conformational preference reduces the entropic penalty of duplex formation, resulting in a higher melting temperature (Tm).[1] Additionally, the 5-methyl group on the uracil (B121893) base (which makes it a thymine) is known to contribute a slight increase in duplex stability compared to an unmodified uracil.[3] Consequently, 2'-O-Methyl-5-methyl-uridine combines two stabilizing modifications.
Quantitative Comparison of Thermal Stability
The following table provides an illustrative comparison of the melting temperatures (Tm) for a hypothetical 12-mer DNA duplex, with one position varied to include either a standard DNA base or the modified 2'-O-Me-5-Me-U. The baseline Tm for the unmodified DNA duplex is an estimate, and the ΔTm for the modified duplex is based on the generally observed stabilizing effects of 2'-O-methylation.
| Duplex Composition | Sequence (5' to 3') | Complementary Sequence (3' to 5') | Estimated Tm (°C) | Estimated ΔTm (°C) |
| Standard DNA (A) | GCT GAC GTA GAC | CGA CTG CAT CTG | ~48.0 | Ref. |
| Standard DNA (T) | GCT GAC GTT GAC | CGA CTG CAA CTG | ~47.5 | -0.5 |
| Standard DNA (C) | GCT GAC GTC GAC | CGA CTG CAG CTG | ~49.0 | +1.0 |
| Standard DNA (G) | GCT GAC GTG GAC | CGA CTG CAC CTG | ~49.5 | +1.5 |
| Modified (2'-O-Me-5-Me-U) | GCT GAC GTX GAC | CGA CTG CAY CTG | ~52.0 | +4.0 |
Note: X represents 2'-O-Methyl-5-methyl-Uridine and Y represents its pairing partner, Adenine. The Tm values are estimates for comparative purposes in a buffer containing 100 mM NaCl. The stabilizing effect of a single 2'-O-methyl modification can vary depending on sequence context and duplex type.
Experimental Protocol: UV Thermal Denaturation Analysis
The melting temperature (Tm) of an oligonucleotide duplex is most commonly determined by UV thermal denaturation analysis.[5] This method involves monitoring the absorbance of a duplex solution at 260 nm while the temperature is gradually increased. As the duplex denatures into single strands, the absorbance increases due to the hyperchromic effect.[6]
Methodology:
-
Sample Preparation:
-
Synthesize and purify the oligonucleotides of interest.
-
Accurately determine the concentration of each oligonucleotide stock solution by measuring its absorbance at 260 nm at a temperature where it is fully single-stranded (e.g., 85°C).
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[7][8] The final duplex concentration is typically in the low micromolar range (e.g., 1-5 µM).
-
Anneal the samples by heating them to 95°C for 2-5 minutes and then allowing them to cool slowly to room temperature. This ensures proper duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[6]
-
Transfer the duplex solutions to quartz cuvettes.
-
Place the cuvettes in the temperature-controlled cell holder of the spectrophotometer.
-
-
Thermal Melting Measurement:
-
Equilibrate the samples at a starting temperature well below the expected Tm (e.g., 20°C).
-
Increase the temperature at a constant rate (e.g., 0.5 or 1.0°C per minute) to a final temperature where the duplex is fully denatured (e.g., 90°C).[9]
-
Continuously monitor and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This corresponds to the maximum of the first derivative of the melting curve.[10]
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from analyzing melting curves at different oligonucleotide concentrations.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining and comparing the thermal stability of nucleic acid duplexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 6. jasco-global.com [jasco-global.com]
- 7. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 10. agilent.com [agilent.com]
A Head-to-Head Comparison: Nuclease Resistance of 2'-O-Methyl-5-methyl-U and Phosphorothioate Modifications in Therapeutic Oligonucleotides
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotide-based therapeutics is a critical determinant of their efficacy. Unmodified oligonucleotides are rapidly degraded by endogenous nucleases, severely limiting their therapeutic window. To overcome this, various chemical modifications have been developed to bolster their resistance to enzymatic degradation. This guide provides an objective, data-driven comparison of two of the most widely employed modifications: 2'-O-Methyl-5-methyl-U and phosphorothioate (B77711) linkages.
This comparison guide delves into the mechanisms of action, comparative nuclease resistance with supporting data, and detailed experimental protocols for evaluating the stability of oligonucleotides incorporating these crucial modifications.
The Contenders: Mechanisms of Nuclease Resistance
The stability of therapeutic oligonucleotides is paramount for their successful application. Both 2'-O-Methyl-5-methyl-U and phosphorothioate modifications significantly enhance nuclease resistance, albeit through different molecular strategies.
2'-O-Methyl-5-methyl-U (2'-OMe-5-Me-U): This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar and a methyl group at the 5th position of the uracil (B121893) base. The 2'-O-methyl group provides steric hindrance, physically obstructing the approach of nuclease enzymes to the phosphodiester backbone.[1][2] This modification is particularly effective at protecting against endonuclease-mediated cleavage.[3] The 5-methyl group on the uracil base, which makes it a thymidine (B127349) analog, can also contribute to increased duplex stability.[4]
Phosphorothioate (PS) Modification: In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[5] This alteration makes the phosphorus center chiral and, more importantly, renders the phosphodiester bond significantly more resistant to cleavage by a broad spectrum of both endo- and exonucleases.[3][5] To effectively inhibit exonuclease activity, it is often recommended to incorporate at least three phosphorothioate bonds at both the 5' and 3' ends of the oligonucleotide.[3]
Quantitative Comparison of Nuclease Resistance
Both 2'-O-Methyl and phosphorothioate modifications dramatically increase the half-life of oligonucleotides in biological fluids compared to their unmodified counterparts. While direct head-to-head studies with identical sequences are limited, the available data consistently demonstrates the high stability conferred by both modifications.
| Modification | Oligonucleotide Type | Nuclease Source | Half-life / Stability | Reference |
| Unmodified | DNA Oligonucleotide | 10% Fetal Bovine Serum (FBS) | < 24 hours | [6] |
| Phosphorothioate (PS) | S-ODN (fully modified) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [6] |
| Phosphorothioate (PS) | S-Oligonucleotide | Animal Plasma | Biphasic: initial t½ 0.5-0.8 hrs, terminal t½ 35-50 hrs | [6] |
| 2'-O-Methyl (fully modified) | RNA Aptamer | Human Serum | Little degradation after prolonged incubation | [5] |
| 2'-O-Methyl + PS | 5'-Me-S-ODN (12 2'-OMe mods) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [6] |
Table 1: Comparative stability of modified and unmodified oligonucleotides in serum.
Experimental Protocols
A robust assessment of nuclease resistance is crucial for the preclinical development of oligonucleotide therapeutics. Below are detailed protocols for conducting nuclease degradation assays and analyzing the results.
Protocol 1: Serum Stability Assay
Objective: To determine the half-life of modified oligonucleotides in the presence of nucleases present in serum.
Materials:
-
Purified oligonucleotides (unmodified control, 2'-OMe-5-Me-U modified, and phosphorothioate modified)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus or High-Performance Liquid Chromatography (HPLC) system
-
Gel loading buffer (e.g., formamide-based)
-
Staining solution (e.g., SYBR Gold) or UV detector for HPLC
Procedure:
-
Oligonucleotide Preparation: Dissolve purified oligonucleotides in nuclease-free water to a final concentration of 20 µM.
-
Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures by combining 10 µL of the oligonucleotide solution with 90 µL of a 10% FBS solution in PBS.
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture and immediately freeze it on dry ice to stop the degradation. The 0-hour time point serves as the undegraded control.
-
Analysis:
-
PAGE Analysis: Mix the collected samples with an equal volume of denaturing loading buffer, heat at 95°C for 5 minutes, and load onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea). Run the gel until adequate separation is achieved. Stain the gel with a suitable fluorescent dye and visualize the bands. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation.
-
HPLC Analysis: Analyze the samples by ion-exchange or reversed-phase HPLC. The peak area corresponding to the full-length oligonucleotide is integrated and compared across the different time points to calculate the percentage of intact oligonucleotide remaining.
-
Protocol 2: 3'-Exonuclease Digestion Assay
Objective: To specifically assess the resistance of modified oligonucleotides to 3' to 5' exonuclease activity.
Materials:
-
Purified oligonucleotides (5'-end labeled, e.g., with a fluorescent dye)
-
Exonuclease III (or another suitable 3'-exonuclease)
-
Exonuclease III reaction buffer
-
Nuclease-free water
-
EDTA solution (to stop the reaction)
-
Denaturing PAGE apparatus
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 5'-labeled oligonucleotide (final concentration ~1 µM), Exonuclease III reaction buffer (1X), and nuclease-free water to the desired reaction volume.
-
Enzyme Addition: Add a pre-determined amount of Exonuclease III (e.g., 10-20 units) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding an equal volume of a solution containing a chelating agent like EDTA and denaturing loading dye.
-
Analysis: Analyze the samples by denaturing PAGE as described in Protocol 1. The disappearance of the full-length labeled oligonucleotide band and the appearance of shorter degradation products are monitored over time.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of enhanced nuclease resistance.
Caption: General experimental workflow for nuclease stability assays.
Conclusion
Both 2'-O-Methyl-5-methyl-U and phosphorothioate modifications are highly effective and essential tools in the development of nuclease-resistant oligonucleotide therapeutics. Phosphorothioate linkages provide robust, broad-spectrum protection and are considered a gold standard for stabilizing the oligonucleotide backbone. 2'-O-Methyl modifications offer substantial protection, particularly against endonucleases, and can be strategically incorporated to enhance stability.[3][6]
For optimal performance, a combination of these modifications is often employed, such as in "gapmer" antisense oligonucleotides where a central phosphorothioate DNA region is flanked by 2'-O-methyl modified wings. This chimeric design leverages the nuclease resistance and RNase H activity of phosphorothioates with the high binding affinity and additional stability conferred by 2'-O-methyl modifications. The choice of modification strategy will ultimately depend on the specific application, the target, and the desired pharmacokinetic profile of the therapeutic oligonucleotide.
References
- 1. benchchem.com [benchchem.com]
- 2. synoligo.com [synoligo.com]
- 3. Separation of DNA oligonucleotides using denaturing urea PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymc.co.jp [ymc.co.jp]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2'-O-Methyl-5-methyl-U Modified versus Unmodified siRNAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of small interfering RNAs (siRNAs) featuring 2'-O-Methyl-5-methyl-U (2'-OMe-5-Me-U) modifications against their unmodified counterparts. The inclusion of chemical modifications is a critical strategy in the development of siRNA therapeutics to enhance stability, minimize off-target effects, and improve overall efficacy. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated biological and experimental processes.
While direct comparative in vivo studies focusing specifically on the 2'-O-Methyl-5-methyl-U modification are limited in publicly available literature, this guide synthesizes data from studies on 2'-O-Methyl (2'-OMe) modifications, which provide a strong basis for understanding the expected performance enhancements. The 5-methyl-U modification is a natural component of RNA and is not expected to negatively impact the core RNA interference (RNAi) mechanism.
Data Summary: Modified vs. Unmodified siRNAs
The following tables summarize the expected quantitative differences in performance between 2'-OMe modified and unmodified siRNAs based on available research. These modifications are designed to improve the drug-like properties of siRNAs for in vivo applications.
Table 1: In Vivo Gene Knockdown Efficacy
| Parameter | Unmodified siRNA | 2'-OMe Modified siRNA | Key Advantages of Modification |
| Target mRNA Reduction | Variable, often transient | Potentially higher and more sustained knockdown[1][2] | Increased nuclease resistance leads to longer half-life and prolonged target engagement. |
| Duration of Silencing | Short (days) | Extended (days to weeks)[1] | Enhanced stability in biological fluids and tissues. |
| Effective Dose | Higher dose often required | Potential for lower effective dose | Improved stability and potency can lead to desired therapeutic effect at lower concentrations. |
Table 2: Off-Target Effects and Immune Stimulation
| Parameter | Unmodified siRNA | 2'-OMe Modified siRNA | Key Advantages of Modification |
| Seed-mediated Off-Target Effects | Can be significant | Reduced off-target silencing[3][4] | Modification in the seed region can sterically hinder unintended mRNA binding. |
| Innate Immune Stimulation | Can trigger immune responses (e.g., via Toll-like receptors) | Reduced or abolished immune activation[5][6] | Chemical modifications can mask the siRNA from recognition by immune sensors. |
| Specificity | Lower | Higher | Reduced off-target effects lead to a more specific gene silencing profile. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involved in comparing modified and unmodified siRNA efficacy in vivo.
Protocol 1: In Vivo siRNA Delivery via Lipid Nanoparticles (LNPs)
This protocol describes the systemic administration of siRNAs to mice for targeting gene expression in the liver.
Materials:
-
siRNA (unmodified and 2'-OMe modified) targeting the gene of interest (e.g., Apolipoprotein B, ApoB).
-
Lipid Nanoparticle (LNP) formulation components.
-
Phosphate-Buffered Saline (PBS), sterile.
-
8-10 week old C57BL/6 mice.
-
Standard animal handling and injection equipment.
Procedure:
-
siRNA-LNP Formulation: Encapsulate the unmodified and 2'-OMe modified siRNAs into LNPs using a microfluidic mixing device or similar system.
-
Characterization: Determine the particle size, polydispersity index, and siRNA encapsulation efficiency of the formulated LNPs.
-
Dosing: Dilute the siRNA-LNP formulations in sterile PBS to the desired concentration (e.g., 1-3 mg/kg).
-
Administration: Administer a single bolus dose to mice via intravenous (IV) tail vein injection. Include a control group receiving PBS or LNPs with a non-targeting control siRNA.
-
Tissue Harvest: At predetermined time points (e.g., 3, 7, and 14 days post-injection), euthanize the mice and harvest the target organs (e.g., liver).[1][2]
-
Sample Processing: Immediately process a portion of the tissue for RNA and protein extraction, and fix the remaining tissue for histological analysis.
Protocol 2: Quantification of Target mRNA Knockdown by qRT-PCR
This protocol details the measurement of target gene expression in tissues harvested from treated animals.
Materials:
-
Harvested tissue samples.
-
RNA extraction kit (e.g., TRIzol, RNeasy).
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, HPRT).[7]
-
qPCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from the tissue samples according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels in the siRNA-treated groups to the control group to determine the percentage of knockdown.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo use of siRNAs.
References
- 1. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Chemical Modification of siRNAs for In Vivo Use | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2'-O-Methyl-5-methyl-Uridine in Oligonucleotide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the design of synthetic oligonucleotides for therapeutic and diagnostic applications is a constant balancing act between enhancing efficacy and managing cost. Chemical modifications to the constituent nucleosides are pivotal in overcoming the inherent limitations of unmodified DNA and RNA, such as rapid degradation by nucleases and potential off-target effects. Among the arsenal (B13267) of available modifications, 2'-O-Methyl-5-methyl-uridine ([5-Me-OMeU]) presents a compelling, albeit premium, option. This guide provides a comprehensive cost-benefit analysis of employing [5-Me-OMeU] in oligonucleotide synthesis, with objective comparisons to common alternatives, supported by experimental data and detailed protocols.
Performance and Cost: A Comparative Overview
The primary rationale for using modified nucleosides is to enhance the stability and therapeutic index of oligonucleotides. The 2'-O-Methyl (2'-OMe) modification is a well-established strategy to increase nuclease resistance and improve duplex stability.[1][2] The addition of a methyl group at the 5th position of the uracil (B121893) base, creating 5-methyluridine (B1664183) (a ribonucleoside analog of thymidine), further contributes to thermal stability.[3] The combination of these two modifications in 2'-O-Methyl-5-methyl-uridine results in a nucleoside analog with superior biophysical properties.
However, these enhancements come at a significant financial cost. Modified phosphoramidites, the building blocks of oligonucleotide synthesis, are substantially more expensive than their unmodified counterparts due to their complex multi-step synthesis.[4][5]
Table 1: Cost Comparison of Uridine (B1682114) Phosphoramidite (B1245037) Analogs
| Phosphoramidite | Supplier Example | Price (USD) per 2 grams | Relative Cost Index |
| Standard Uridine CE Phosphoramidite | Varies | ~$100 - $200 | 1x |
| 2'-O-Methyl-Uridine CE Phosphoramidite | Varies | ~$300 - $500 | ~2-4x |
| 2'-O-Methyl-5-methyl-Uridine CED Phosphoramidite | PolyOrg, Inc. | $385 | ~2-4x |
| 2'-O-(2-Methoxyethyl)-5-methyl-uridine (2'-MOE-5-Me-U) CE Phosphoramidite | Glen Research | ~$400 - $600 | ~3-5x |
| 2'-Fluoro-Uridine CE Phosphoramidite | Varies | ~$400 - $600 | ~3-5x |
Note: Prices are estimates and can vary significantly between suppliers, purity grades, and scale. The data is intended for comparative purposes.
The key question for researchers is whether the performance benefits of [5-Me-OMeU] justify its higher cost. The following sections provide experimental data to inform this decision.
Enhanced Duplex Stability
A critical parameter for the efficacy of antisense oligonucleotides and siRNAs is the stability of the duplex formed with the target RNA. This is typically measured by the melting temperature (Tm), the temperature at which half of the duplex dissociates. Higher Tm values indicate more stable duplexes.
The 2'-O-Methyl modification is known to increase the Tm of RNA duplexes. Each incorporation of a 2'-OMe nucleotide can increase the Tm by approximately 1.0-1.5°C.[3] The 5-methyl group on uridine further enhances this effect.
Table 2: Comparative Melting Temperatures (Tm) of Modified Oligonucleotide Duplexes
| Oligonucleotide Composition (vs. RNA target) | Illustrative Tm (°C) | ΔTm per modification (°C) | Key Benefits |
| Unmodified DNA | 55.0 | - | Low Cost |
| Phosphorothioate (B77711) DNA (PS-DNA) | 52.5 | -2.5 | Nuclease Resistance |
| 2'-O-Methyl modified (uniform) | 69.0 | +1.0 to +1.5 | Nuclease Resistance, Increased Tm |
| 2'-O-Methyl-5-methyl-Uridine modified | >69.0 (estimated) | >+1.5 (estimated) | Enhanced Nuclease Resistance & Tm |
| 2'-O-(2-Methoxyethyl) modified (uniform) | 78.0 | +1.5 to +2.0 | Superior Nuclease Resistance & Tm |
Data is illustrative and compiled from multiple sources for comparison.[3][6] Absolute Tm values are sequence-dependent.
The data indicates that while 2'-O-Methyl modification provides a significant boost in thermal stability over unmodified DNA, the further addition of the 5-methyl group is expected to provide an additional incremental increase, making it one of the more stabilizing modifications available.
Superior Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases in serum and within cells, with half-lives that can be as short as 15-30 minutes.[7] Chemical modifications are essential for in vivo applications. The 2'-O-Methyl modification is a cornerstone of nuclease-resistant chemistries.
Table 3: Nuclease Resistance of Modified Oligonucleotides in Serum
| Modification | Half-life in Serum | Level of Resistance |
| Unmodified Phosphodiester | < 1 hour | Very Low |
| Phosphorothioate (PS) linkages | > 72 hours | High |
| 2'-O-Methyl (in PS backbone) | > 72 hours | High |
| 2'-O-Methyl-5-methyl-Uridine | Expected > 72 hours | High to Very High |
| 2'-O-(2-Methoxyethyl) (MOE) | > 48 hours | Very High |
| 2'-Fluoro | ~2-12 hours | Moderate |
Data compiled from multiple studies.[8][9][10] Half-life is highly dependent on the number and position of modifications, as well as the specific assay conditions.
Oligonucleotides containing 2'-O-Methyl modifications, particularly when combined with a phosphorothioate backbone, exhibit excellent stability in serum.[9] While direct comparative data for [5-Me-OMeU] is sparse, its structural similarity to other highly stable 2'-O-alkyl modifications suggests it will confer a high degree of nuclease resistance.
Impact on siRNA Specificity and Off-Target Effects
For siRNA applications, a major challenge is the potential for off-target effects, where the siRNA silences unintended genes. These effects are often mediated by the "seed region" (positions 2-8 of the guide strand). Chemical modifications within this region can mitigate off-target silencing.
Studies have shown that incorporating 2'-O-Methyl modifications at position 2 of the siRNA guide strand can reduce off-target effects without compromising on-target activity.[11][12] The steric bulk of the 2'-O-methyl group is thought to hinder the binding of the seed region to mismatched off-targets. Given that 2'-O-Methyl-5-methyl-uridine carries this key modification, it is a valuable tool for designing siRNAs with improved specificity.
Experimental Protocols
To aid researchers in their evaluation of modified oligonucleotides, detailed protocols for key experiments are provided below.
Protocol 1: Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Modified oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Loading dye
-
Denaturing polyacrylamide gel (15-20%)
-
Gel electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction tube.
-
In each tube, combine the oligonucleotide (final concentration 1-5 µM) with 50-90% serum in PBS.
-
Incubate the tubes at 37°C.
-
At each time point, take an aliquot and immediately quench the reaction by adding loading dye containing a denaturant (e.g., urea (B33335) or formamide) and placing it on ice or freezing it.
-
Run the samples on a denaturing polyacrylamide gel.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel using an imaging system and quantify the band intensity for the full-length oligonucleotide at each time point.
-
Calculate the half-life (t1/2) by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.[13][14]
Protocol 2: Dual-Luciferase Reporter Assay for siRNA Activity
This assay quantitatively measures the on-target and off-target activity of siRNAs.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Reporter plasmid containing the target sequence downstream of a firefly luciferase gene
-
Control plasmid with a Renilla luciferase gene (for normalization)
-
siRNA duplexes (unmodified, modified with [5-Me-OMeU], and other controls)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase assay kit
Procedure:
-
Seed cells in a 24- or 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the siRNA duplex using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection.
-
Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in siRNA-treated cells to that in control (e.g., non-targeting siRNA) treated cells to determine the percentage of target knockdown.[15][16][17]
Visualizing the Workflow
The process of synthesizing and evaluating a modified oligonucleotide can be visualized as a structured workflow.
The standard method for creating these custom oligonucleotides is the phosphoramidite synthesis cycle.
References
- 1. Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. datainsightsmarket.com [datainsightsmarket.com]
- 5. Assessing siRNA Pharmacodynamics in a Luciferase-expressing Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.7. Luciferase activity assay [bio-protocol.org]
- 17. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-O-Methyl and 2'-MOE Modifications in Oligonucleotide Therapeutics
For researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics, the selection of chemical modifications is a critical determinant of a drug candidate's success. Among the second-generation modifications, 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) are two of the most widely employed alterations to the ribose sugar backbone of antisense oligonucleotides (ASOs). Both modifications enhance the therapeutic properties of ASOs, but they offer a distinct balance of performance, complexity, and cost. This guide provides an in-depth, data-driven comparison of 2'-OMe and 2'-MOE modifications to inform the rational design of next-generation oligonucleotide drugs.
Core Properties: A Tale of Two Modifications
At their core, both 2'-OMe and 2'-MOE modifications are designed to improve the drug-like properties of ASOs by increasing their stability against nuclease degradation and enhancing their binding affinity to target RNA.[1] These modifications are introduced at the 2'-position of the ribose sugar, a site that is otherwise susceptible to enzymatic cleavage.
2'-O-Methyl (2'-OMe) modification involves the addition of a small methyl group to the 2'-hydroxyl of the ribose sugar.[2] This relatively simple and cost-effective modification confers a significant increase in nuclease resistance and improves binding affinity to the target RNA.[3][4]
2'-O-Methoxyethyl (2'-MOE) modification introduces a larger methoxyethyl group at the 2'-position.[5] This bulkier addition provides even greater nuclease resistance and a more substantial increase in binding affinity compared to 2'-OMe.[6] The 2'-MOE modification is a hallmark of several clinically successful ASOs and is recognized for its favorable pharmacokinetic and tolerability profiles.
Quantitative Comparison of Key Performance Metrics
The selection of a 2'-modification is often driven by the specific therapeutic goal and the desired balance of potency, durability, and safety. The following tables summarize the key quantitative differences between 2'-OMe and 2'-MOE modifications based on available experimental data.
| Property | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) | Key Insights |
| Binding Affinity (ΔTm per modification) | +1.0 to +1.5°C | +0.9 to +1.7°C | Both modifications significantly increase binding affinity to target RNA, with 2'-MOE generally providing a slightly greater or comparable increase in thermal stability of the oligo:RNA duplex.[6][7] |
| Nuclease Resistance | Good | Excellent | The bulkier 2'-MOE group offers superior protection against nuclease degradation compared to the smaller 2'-OMe group, leading to a longer half-life in biological fluids.[6][8] |
| In Vitro Potency (IC50) | Effective | More Potent | In cell-based assays, 2'-MOE modified ASOs often exhibit lower IC50 values (higher potency) for target RNA knockdown compared to their 2'-OMe counterparts.[4] |
| In Vivo Efficacy | Good | Superior | The enhanced nuclease resistance and binding affinity of 2'-MOE often translate to greater in vivo potency and duration of action.[9][10] |
| Toxicity Profile | Well-tolerated | Favorable | Both modifications are generally well-tolerated, with 2'-MOE having a well-established safety profile in numerous clinical trials.[7] |
| Synthesis Cost & Complexity | Lower | Higher | The synthesis of 2'-MOE phosphoramidites is more complex and costly than that of 2'-OMe phosphoramidites, which can impact the overall cost of goods for a therapeutic.[4] |
Visualizing the Chemical Differences and Mechanisms
To better understand the structural and functional implications of these modifications, the following diagrams illustrate their chemical structures and their role in the mechanism of action of antisense oligonucleotides.
Both 2'-OMe and 2'-MOE modifications are frequently incorporated into ASOs in a "gapmer" design, particularly when the desired mechanism of action is RNase H-mediated degradation of the target mRNA. In this configuration, a central "gap" of DNA nucleotides is flanked by modified "wings."
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the performance of 2'-OMe and 2'-MOE modified oligonucleotides.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of the duplex formed between the modified ASO and its complementary RNA target. A higher Tm indicates a stronger binding affinity.
Protocol:
-
Oligonucleotide Preparation: Synthesize the 2'-OMe and 2'-MOE modified ASOs and the complementary RNA target. Purify all oligonucleotides by HPLC.
-
Sample Preparation: Anneal the ASO and its RNA target at a 1:1 molar ratio in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by taking the first derivative of the melting curve.
Nuclease Stability Assay
Objective: To evaluate the resistance of the modified ASOs to degradation by nucleases.
Protocol:
-
Oligonucleotide Preparation: Synthesize and purify the 2'-OMe and 2'-MOE modified ASOs.
-
Incubation: Incubate the ASOs in a solution containing a relevant nuclease source, such as human serum or a specific exonuclease (e.g., snake venom phosphodiesterase).
-
Time Course: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the ASOs at each time point using a method such as capillary gel electrophoresis (CGE) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Quantify the amount of full-length ASO remaining at each time point to determine the degradation rate and half-life.
In Vitro Antisense Activity Assay
Objective: To measure the ability of the modified ASOs to reduce the expression of a target gene in cultured cells.
Protocol:
-
Cell Culture: Plate cells that endogenously express the target gene of interest in a multi-well plate.
-
Transfection: Transfect the cells with varying concentrations of the 2'-OMe and 2'-MOE modified ASOs using a suitable transfection reagent. Include a negative control ASO with a scrambled sequence.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for ASO uptake and target mRNA knockdown.
-
RNA Isolation and Analysis: Isolate total RNA from the cells and quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR). Normalize the target mRNA levels to a housekeeping gene.
-
Data Analysis: Calculate the percentage of target mRNA reduction for each ASO concentration and determine the IC50 value (the concentration at which 50% of the target mRNA is knocked down).
Conclusion
The choice between 2'-OMe and 2'-MOE modifications is a critical decision in the design of antisense oligonucleotides. While both are effective second-generation modifications that enhance the therapeutic properties of ASOs, they offer a trade-off between performance and complexity. 2'-MOE generally provides superior nuclease resistance and binding affinity, often leading to higher potency in vitro and in vivo.[4][9] However, 2'-OMe is a more cost-effective option that still offers significant improvements over unmodified oligonucleotides and has a well-established safety profile.[4] Ultimately, the optimal choice will depend on the specific target, the desired therapeutic outcome, and the acceptable manufacturing complexity and cost. This guide provides a framework for making an informed decision based on a comprehensive evaluation of the available data.
References
- 1. benchchem.com [benchchem.com]
- 2. Antisense oligonucleotides: modifications and clinical trials | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. idtdna.com [idtdna.com]
- 5. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. benchchem.com [benchchem.com]
- 8. synoligo.com [synoligo.com]
- 9. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Researcher's Guide to Validating the Purity of 2'-O-Methyl-5-methyl-U CEP from Different Suppliers
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical first step in the synthesis of oligonucleotide therapeutics. This guide provides a comprehensive comparison of analytical methodologies to validate the purity of 2'-O-Methyl-5-methyl-U CEP, a key building block in modified oligonucleotides, from various suppliers.
The quality of phosphoramidites, such as this compound, directly impacts the yield, purity, and ultimately the efficacy and safety of the final therapeutic product. Impurities can arise from the complex multi-step synthesis of these reagents and may include reactive species that can be incorporated into the oligonucleotide chain, leading to undesired byproducts. Therefore, rigorous analytical testing is paramount.
This guide outlines the key analytical techniques for purity assessment, provides detailed experimental protocols, and presents a comparative overview of purity specifications from different suppliers.
Comparative Purity Analysis
While direct head-to-head public data comparing named suppliers of this compound is limited, typical supplier specifications and findings from comparative studies on similar phosphoramidites indicate a range of purity levels. High-quality suppliers consistently provide purities exceeding 99%, with stringent control over critical impurities.
| Supplier Category | Purity Specification (HPLC) | Purity Specification (³¹P NMR) | Notes |
| Premium Supplier (e.g., TheraPure Grade) | > 99% | > 99% | Often provide detailed Certificates of Analysis with specific impurity profiles. Manufacturing processes are tightly controlled to minimize reactive impurities.[1] |
| Standard Supplier A | ≥ 98.0% | Not always specified | Certificate of Analysis may provide a general purity value without detailed impurity breakdown.[2] |
| Internal/Benchmark (e.g., WuXi TIDES) | 99.5% | Not specified in the example | A comparative study on a similar 2'-OMe amidite showed a high purity of 99.5% with no detectable critical impurities, outperforming two other commercial suppliers.[3] |
| General Industry Standard | ≥ 98% | Often used as an orthogonal check | Most suppliers meet or exceed a 98% purity threshold for phosphoramidites.[4] However, the profile of the remaining impurities is a critical differentiator. Variability in quality between vendors has been observed in multi-laboratory studies.[5] |
Key Analytical Techniques for Purity Validation
A multi-pronged approach utilizing orthogonal analytical methods is essential for a comprehensive assessment of this compound purity. The most critical techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity assessment, separating the target phosphoramidite (B1245037) from its impurities based on their physicochemical properties. Reversed-Phase (RP) HPLC is the most common modality for this purpose.
Mass Spectrometry (MS)
MS is a powerful tool for confirming the identity of the this compound by providing an accurate mass measurement. When coupled with liquid chromatography (LC-MS), it can also aid in the identification and characterization of impurities.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is uniquely suited for analyzing phosphoramidites as it directly probes the phosphorus center, which is the site of reactivity during oligonucleotide synthesis. This technique can quantify the desired phosphoramidite (P(III) species) and detect oxidized impurities (P(V) species).[5][6]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from established methods for phosphoramidite analysis.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the phosphoramidite and its impurities. A typical gradient might run from 50% to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the this compound in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL. It is crucial to use anhydrous solvent to prevent hydrolysis of the phosphoramidite.
-
Analysis: The phosphoramidite typically appears as a pair of diastereomers. Purity is calculated based on the total area of the two main peaks relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for identity confirmation and impurity characterization.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy).
-
LC Conditions: Similar to the RP-HPLC method described above. The use of a volatile buffer system like ammonium (B1175870) acetate may be preferred over TEAA for better MS compatibility.
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Scan Range: A range that encompasses the expected mass of the this compound and potential impurities (e.g., m/z 200-1500).
-
Data Acquisition: Full scan mode for identity confirmation. For impurity analysis, data-dependent MS/MS can be employed to obtain fragmentation data for structural elucidation.
-
-
Sample Preparation: Prepare a more dilute solution than for HPLC-UV, typically around 0.1 mg/mL in anhydrous acetonitrile.
-
Analysis: The acquired mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The measured mass should be within a few ppm of the theoretical mass. Impurities can be identified by their unique mass-to-charge ratios.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
This protocol is based on standard methods for phosphoramidite analysis.[5]
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN) containing a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to prevent degradation.
-
Sample Preparation: Prepare a concentrated solution of the this compound (e.g., ~15-30 mg in 0.5 mL of solvent) in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ³¹P NMR experiment.
-
Chemical Shift Reference: An external standard of 85% phosphoric acid (H₃PO₄) is used as the reference (δ 0.0 ppm).
-
Spectral Window: A window that covers the expected chemical shifts for P(III) and P(V) species (e.g., from -20 to 200 ppm).
-
-
Analysis: The desired phosphoramidite will appear as a signal or a pair of signals for the diastereomers in the P(III) region, typically around 148-152 ppm. Oxidized impurities (P(V) species) will appear in a different region, usually between -10 and 20 ppm. Purity is determined by integrating the respective peak areas.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Logical flow for supplier selection.
Caption: Role in a therapeutic signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. usp.org [usp.org]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
The Impact of 2'-O-Methyl-5-methyl-U Modification on Aptamer Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on aptamer performance is critical. This guide provides an objective comparison of the binding affinity of aptamers with and without the 2'-O-Methyl-5-methyl-U modification, supported by experimental data and detailed protocols.
The introduction of chemical modifications to aptamers is a key strategy to enhance their therapeutic potential by improving properties such as nuclease resistance and in vivo stability. Among these, the 2'-O-Methyl (2'-OMe) modification is a widely adopted strategy. This modification, particularly at the 5-methyl-uridine (5-methyl-U) position, is explored for its potential to modulate the binding affinity of the aptamer to its target. This guide delves into a comparative analysis of this modification.
Quantitative Comparison of Binding Affinity
The binding affinity of an aptamer to its target is a critical parameter for its efficacy. This is quantitatively expressed by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. The introduction of 2'-O-Methyl modifications can influence the aptamer's three-dimensional structure and its interaction with the target molecule.
While direct comparative data for the specific 2'-O-Methyl-5-methyl-U modification is not extensively available in a single comprehensive study, a notable investigation by Maio et al. (2017) on the effect of 2'-O-Methyl RNA modifications on a DNA aptamer provides valuable insights. In this study, the incorporation of 2'-O-Methyl RNA bases at different positions of the aptamer resulted in a measurable change in binding affinity.
| Aptamer Construct | Modification Position | Fold Change in Affinity | Dissociation Constant (Kd) [nM] |
| Unmodified Aptamer | N/A | Baseline | Not explicitly stated, used as baseline |
| Modified Aptamer (O2.G1) | 3'-end incorporation of 2'-O-Methyl RNA | 6-fold decrease | 26.3 ± 4.9[1] |
| Modified Aptamer (O2.G2) | 5'-end incorporation of 2'-O-Methyl RNA | 3-fold decrease | 13.7 ± 2.3[1] |
Table 1: Comparative binding affinity of an unmodified DNA aptamer versus aptamers with 2'-O-Methyl RNA modifications at the 3' and 5' ends. Data is based on a study by Maio et al. (2017) and provides an illustrative example of the potential impact of 2'-O-Methyl modifications.
It is important to note that the effect of the 2'-O-Methyl modification on binding affinity is not uniform and can be influenced by the position of the modification within the aptamer sequence and the specific structural context of the aptamer-target interaction. In some cases, such modifications might lead to a decrease in affinity, as demonstrated in the table above, while in other contexts, they could potentially enhance it or have a neutral effect.[1]
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section outlines the key experimental methodologies for aptamer synthesis and binding affinity determination.
Protocol 1: Synthesis of Unmodified and 2'-O-Methyl-5-methyl-U Modified Aptamers
Objective: To synthesize both the unmodified and the 2'-O-Methyl-5-methyl-U modified versions of the aptamer of interest.
Materials:
-
DNA/RNA synthesizer
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
2'-O-Methyl-5-methyl-Uridine phosphoramidite (B1245037)
-
Solid support columns (e.g., CPG)
-
Synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine)
-
Purification system (e.g., HPLC)
Methodology:
-
Sequence Design: Define the sequence of the aptamer to be synthesized.
-
Automated Solid-Phase Synthesis:
-
The synthesis is performed on an automated DNA/RNA synthesizer.
-
For the unmodified aptamer, standard phosphoramidite chemistry is used.
-
For the modified aptamer, the 2'-O-Methyl-5-methyl-Uridine phosphoramidite is used at the desired positions in the sequence.
-
-
Cleavage and Deprotection: After synthesis, the aptamers are cleaved from the solid support and the protecting groups are removed by incubation in a cleavage and deprotection solution.
-
Purification: The synthesized aptamers are purified using High-Performance Liquid Chromatography (HPLC) to ensure high purity.
-
Quantification and Quality Control: The concentration of the purified aptamers is determined by UV-Vis spectrophotometry, and their integrity is verified by mass spectrometry.
Protocol 2: Determination of Binding Affinity (Kd) by Flow Cytometry
Objective: To determine and compare the dissociation constant (Kd) of the unmodified and modified aptamers to their target.
Materials:
-
Target cells or molecules
-
Fluorescently labeled aptamers (e.g., with 5'-FAM)
-
Binding buffer (specific to the aptamer-target system)
-
Wash buffer
-
Flow cytometer
Methodology:
-
Cell Preparation (for cell-surface targets): Target cells are harvested, washed, and resuspended in binding buffer.
-
Aptamer Incubation: Varying concentrations of the fluorescently labeled unmodified and modified aptamers are incubated with the target cells or molecules in separate tubes.
-
Incubation: The mixtures are incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Washing: Unbound aptamers are removed by washing the cells or immobilizing the target molecules and washing with a wash buffer.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells (or beads if the target is immobilized) is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity is plotted against the aptamer concentration. The dissociation constant (Kd) is then calculated by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).[2]
Visualizing the Workflow and Aptamer-Target Interaction
To further clarify the experimental process and the fundamental interaction, the following diagrams are provided.
Caption: Experimental workflow for the comparative binding affinity study.
Caption: General principle of aptamer-target binding interaction.
References
Muting the Alarm: 2'-O-Methyl-5-methyl-U Modified RNA Exhibits Markedly Reduced Immunogenicity
A comprehensive analysis reveals that the dual modification of uridine (B1682114) to 2'-O-Methyl-5-methyl-U (m5Um) in RNA molecules synergistically suppresses the innate immune response, offering a significant advantage for the development of RNA-based therapeutics and vaccines. This guide provides a comparative overview of the immunogenicity of m5Um-modified RNA against unmodified and other modified RNA variants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The therapeutic potential of messenger RNA (mRNA) has been unlocked by chemical modifications that quell its inherent immunogenicity. Unmodified single-stranded RNA can be recognized as foreign by the innate immune system, primarily through endosomal Toll-like receptor 7 (TLR7) and cytosolic RIG-I, triggering the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines. This can lead to unwanted side effects and reduce the efficacy of the therapy.[1]
A key strategy to circumvent this immune activation is the modification of RNA nucleosides. A pivotal study has demonstrated that the double methylation of uridine at both the 2'-O and 5-positions to form 2'-O-methyl-5-methyluridine (also known as 2'-O-methylthymidine, Tm) results in a profound reduction in IFN-α secretion from human peripheral blood mononuclear cells (PBMCs). This effect is synergistic, as modifications at either the 2'-O position (Um) or the 5-position (m5U) alone do not achieve the same level of immune silencing.
Quantitative Comparison of Cytokine Induction
Experimental data from studies using human PBMCs clearly demonstrates the superior immune-evasive properties of the m5Um modification. The following table summarizes the IFN-α response to RNA oligonucleotides with different uridine modifications.
| RNA Modification | Uridine Modification | Mean IFN-α Secretion (pg/mL) | Relative Immunogenicity |
| Unmodified | U | ~2500 | High |
| 2'-O-methyl | Um | ~2500 | High |
| 5-methyl | m5U | ~2500 | High |
| 2'-O-Methyl-5-methyl | m5Um | ~0 | Very Low |
Data is based on interferon responses of human peripheral blood mononuclear cells to differentially modified tRNALys3 transcripts. The unmodified transcript induced a strong IFN-α response, which was not significantly reduced by the single modifications of 2'-O-methyluridine (Um) or 5-methyluridine (B1664183) (m5U). In stark contrast, the double modification to 2'-O-methyl-5-methyluridine (m5Um) completely abrogated the IFN-α response.
Signaling Pathways and Experimental Workflow
The recognition of single-stranded RNA by TLR7 in the endosome is a key trigger for the innate immune response. The following diagrams illustrate the TLR7 signaling cascade and the general workflow for assessing the immunogenicity of modified RNA.
Experimental Protocols
The following is a detailed methodology for assessing the immunogenicity of modified RNA using human peripheral blood mononuclear cells (PBMCs).
1. Preparation of RNA Oligonucleotides
-
In Vitro Transcription (IVT): Synthesize RNA oligonucleotides using a T7 RNA polymerase-based IVT kit. For modified RNA, replace standard UTP with the desired modified UTP analog (e.g., 2'-O-methyl-5-methyluridine-5'-triphosphate) in the nucleotide mix.
-
Purification: Purify the transcribed RNA using high-performance liquid chromatography (HPLC) to ensure high purity and remove any dsRNA contaminants, which are potent immune stimulators.
-
Quality Control: Verify the integrity and size of the purified RNA using denaturing polyacrylamide gel electrophoresis. Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
2. Isolation and Culture of Human PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human blood collected from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
3. In Vitro Stimulation of PBMCs
-
Cell Seeding: Seed the PBMCs in a 96-well flat-bottom plate at a density of 5 x 105 cells per well.
-
Transfection: Complex the RNA oligonucleotides with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Add the RNA-lipid complexes to the PBMCs at a final concentration of 10 µg/mL.
-
Controls: Include a negative control (transfection reagent only) and a positive control (e.g., a known TLR7 agonist like R848).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
4. Quantification of Cytokine Production
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Measure the concentration of IFN-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the IFN-α concentrations between cells stimulated with unmodified RNA and the various modified RNA species.
References
A Comparative Guide to 2'-O-Alkyl Modifications in Oligonucleotides: Benchmarking 2'-O-Methyl-5-methyl-Uridine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of oligonucleotide therapeutics, chemical modifications are paramount to enhancing stability, binding affinity, and overall efficacy. Among these, 2'-O-Alkyl modifications of nucleosides play a crucial role. This guide provides an objective comparison of 2'-O-Methyl-5-methyl-Uridine (a derivative of 2'-O-Methyluridine) against other common 2'-O-Alkyl modifications, supported by experimental data to inform the design of next-generation nucleic acid-based drugs.
Introduction to 2'-O-Alkyl Modifications
The 2'-hydroxyl group of the ribose sugar is a primary site for chemical modification in therapeutic oligonucleotides. Unmodified RNA is susceptible to rapid degradation by cellular nucleases, limiting its therapeutic utility. The introduction of an alkyl group at the 2'-position sterically hinders nuclease activity and pre-organizes the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA targets. This leads to increased thermal stability of the resulting duplex.[1][2][3]
2'-O-Methyl-5-methyl-Uridine combines the benefits of the 2'-O-methyl modification with the 5-methyl group on the uracil (B121893) base (transforming it into thymine). The 5-methyl group can further enhance base stacking interactions within a duplex, contributing to increased stability.[4] This guide will compare the performance of this and other 2'-O-Alkyl modifications, focusing on key performance indicators such as melting temperature (Tm) and nuclease resistance.
Comparative Performance Data
The choice of a 2'-O-Alkyl modification significantly impacts the biophysical properties of an oligonucleotide. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Melting Temperature (Tm) Enhancement
Melting temperature is a critical indicator of the thermal stability of a nucleic acid duplex. A higher Tm value suggests stronger binding to the target sequence. The data below shows the change in Tm (ΔTm) per modification compared to an unmodified DNA or RNA control.
| Modification | ΔTm per modification (°C) vs. RNA Complement | Reference |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | [5] |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.0 | [5] |
| 2'-O-Propyl (ON_Pr) | Data not consistently reported in this format | |
| 2'-O-Butyl (ON_Bu) | Data not consistently reported in this format | |
| 2'-Fluoro (2'-F) | ~+2.5 | [2] |
Note: The stabilizing effect can be sequence-dependent. The values presented are illustrative averages from comparative studies.[5]
Table 2: Nuclease Resistance
Nuclease resistance is essential for the in vivo stability and prolonged therapeutic effect of oligonucleotides. The following table provides a qualitative and quantitative comparison of the stability of different 2'-O-Alkyl modified oligonucleotides in the presence of nucleases, often in fetal bovine serum (FBS) which contains a mixture of nucleases.
| Modification | Relative Nuclease Resistance | Half-life in Serum/Plasma | Reference |
| Unmodified DNA | Low | < 1 hour | [5] |
| Phosphorothioate DNA (PS-DNA) | Moderate | Several hours | [5] |
| 2'-O-Methyl (2'-OMe) | High | > 24 hours (in gapmer ASO) | [5] |
| 2'-O-Methoxyethyl (2'-MOE) | Very High | Stable for days (in human plasma) | [5] |
| 2'-O-Propyl (ON_Pr) | Higher than 2'-OMe | Not specified | [6] |
| 2'-O-Butyl (ON_Bu) | Higher than 2'-O-Propyl | Not specified | [6] |
A study systematically analyzing 2'-O-alkyl modifications found that longer alkyl chains tended to show higher stability in 50% FBS, with the order of stability being: ON_Bu > ON_Pr > ON_Et > ON_Me.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of modified oligonucleotides.
Protocol for Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of an oligonucleotide duplex.
Methodology:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffered solution (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0).[7]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a thermostatted cell holder.
-
Measurement: Monitor the absorbance of the solution at 260 nm as the temperature is gradually increased at a controlled rate (e.g., 1°C/minute).[7]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is observed as the inflection point of the absorbance versus temperature curve.[8]
Protocol for Nuclease Resistance Assay
Objective: To evaluate the stability of a modified oligonucleotide in the presence of nucleases.
Methodology:
-
Sample Preparation: Incubate a fixed concentration (e.g., 0.1 µM) of the 5'-radiolabeled or fluorescently-labeled modified oligonucleotide in a solution containing nucleases.[6][9] A common source of nucleases is fetal bovine serum (FBS), typically used at a concentration of 50%.[6][9]
-
Incubation: Maintain the reaction at a physiological temperature (37°C) and take aliquots at various time points (e.g., 0, 4, and 24 hours).[6][9]
-
Reaction Quenching: Stop the degradation by inactivating the nucleases, for example, by heating to 95°C for 5 minutes.[6][9]
-
Analysis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE). The percentage of intact oligonucleotide at each time point is quantified by densitometry of the corresponding band on the gel.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and relationships.
Caption: General structure of a modified oligonucleotide.
Caption: Experimental workflow for Tm analysis.
Caption: Mechanism of nuclease degradation resistance.
Conclusion
The selection of a 2'-O-Alkyl modification is a critical decision in the design of therapeutic oligonucleotides. 2'-O-Methyl-5-methyl-Uridine offers a solid foundation of increased thermal stability and nuclease resistance. However, for applications requiring even greater stability and binding affinity, modifications like 2'-O-Methoxyethyl (2'-MOE) may be superior.[1][3] Furthermore, emerging data suggests that longer alkyl chains, such as propyl and butyl, can confer even greater nuclease resistance.[6] The choice of modification should be guided by the specific therapeutic application, considering the desired balance between binding affinity, nuclease resistance, and potential off-target effects. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the development of potent and durable oligonucleotide-based therapies.
References
- 1. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties [mdpi.com]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating Off-Target Effects of 2'-O-Methyl-5-methyl-U Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2'-O-Methyl-5-methyl-U (m5U) modified antisense oligonucleotides (ASOs) with other common ASO chemistries, focusing on the validation of off-target effects. The information presented is supported by a synthesis of available experimental data to aid in the rational design and development of safer and more specific ASO therapeutics.
Introduction to ASO Off-Target Effects
Antisense oligonucleotides are designed to bind to a specific RNA target through Watson-Crick base pairing, leading to the modulation of gene expression. However, ASOs can also bind to unintended RNA transcripts with partial sequence complementarity, resulting in hybridization-dependent off-target effects.[1][2] These off-target effects can lead to unintended gene regulation and potential toxicity, such as hepatotoxicity.[3][4] Additionally, ASOs can induce hybridization-independent off-target effects, including immune stimulation, primarily through the activation of Toll-like receptors (TLRs).[5]
Chemical modifications to the ASO backbone, sugar, and nucleobases are employed to enhance properties like nuclease resistance, binding affinity, and pharmacokinetic profiles, while also aiming to minimize off-target effects.[6][7] This guide focuses on the 2'-O-Methyl-5-methyl-U modification and compares its potential off-target profile to the widely used 2'-O-Methoxyethyl (MOE) modification.
Comparison of ASO Chemistries: 2'-O-Methyl-5-methyl-U vs. 2'-O-Methoxyethyl (MOE)
While direct head-to-head comparative studies on the off-target profiles of 2'-O-Methyl-5-methyl-U and 2'-MOE ASOs are limited, we can infer the properties of the former based on the individual effects of the 2'-O-Methyl and 5-methyl modifications.
2'-O-Methyl (2'-OMe) modification is a well-established second-generation ASO chemistry known to increase binding affinity to target RNA and provide nuclease resistance.[8] Compared to 2'-MOE, 2'-OMe ASOs may exhibit slightly lower binding affinity but are generally associated with a favorable safety profile and reduced hepatotoxicity.[8]
The 5-methyluridine (m5U) modification, a naturally occurring modification in some RNAs, has been shown to enhance the therapeutic profile of gapmer ASOs.[9] Site-specific incorporation of 5'-methyl DNA has been demonstrated to improve the safety and antisense activity of ASOs in mice.[9]
2'-O-Methoxyethyl (MOE) is a widely used second-generation modification that confers excellent nuclease resistance, high binding affinity, and a generally well-tolerated safety profile.[3][10] However, some MOE-modified ASOs have been associated with hepatotoxicity.[3]
Data Presentation: Comparative Performance Characteristics
Table 1: In Vivo Hepatotoxicity of ASO Chemistries in Mice
| ASO Chemistry | Target | Dose (mg/kg) | Observation | Reference |
| 2'-MOE | Multiple | Varies | Generally well-tolerated, some sequences show hepatotoxicity. | [3][11] |
| LNA | Multiple | Varies | Increased potency but often associated with significant hepatotoxicity. | [3][12] |
| 2'-Fluoro | PTEN | 50 | More significant hepatotoxicity compared to 2'-MOE and cEt. | [13] |
| 2'-O-Methyl | bcl-2 | 0.1 µM (in vitro) | Reduced toxic growth inhibitory effects compared to unmodified phosphorothioate (B77711) ASOs. | [8] |
Table 2: General Properties of ASO Modifications
| Property | 2'-O-Methyl | 2'-O-Methoxyethyl (MOE) | Locked Nucleic Acid (LNA) |
| Binding Affinity | Good | High | Very High |
| Nuclease Resistance | Good | Excellent | Excellent |
| Potency | Good | High | Very High |
| Hepatotoxicity Risk | Generally Lower | Moderate | Higher |
| Immune Stimulation | Sequence-dependent | Sequence-dependent | Sequence-dependent |
Experimental Protocols for Validating Off-Target Effects
A comprehensive assessment of ASO off-target effects involves a combination of in silico prediction and in vitro/in vivo experimental validation.
Genome-wide Off-Target Analysis using RNA-Sequencing (RNA-seq)
This protocol outlines the steps to identify and quantify hybridization-dependent off-target effects across the transcriptome.[1][14]
a. Cell Culture and ASO Transfection:
-
Culture a relevant human cell line (e.g., HeLa, HepG2) to ~80% confluency.
-
Transfect cells with the ASO of interest (e.g., 2'-O-Methyl-5-methyl-U modified ASO), a control ASO with a different modification (e.g., 2'-MOE), and a scrambled negative control ASO at a predetermined concentration (e.g., 50 nM).
-
Include a mock-transfected control (transfection reagent only).
-
Incubate for 24-48 hours.
b. RNA Extraction and Library Preparation:
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
c. Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between ASO-treated and control groups to identify significantly up- or down-regulated genes.
-
Use bioinformatics tools to predict potential off-target binding sites of the ASO in the differentially expressed genes.[15][16]
Assessment of ASO-Induced Immune Stimulation via Toll-like Receptor (TLR) Activation Assay
This protocol describes how to measure the potential of an ASO to induce an innate immune response through TLR activation, particularly TLR9.[5][17]
a. Cell Culture:
-
Use a reporter cell line that expresses the TLR of interest (e.g., HEK-Blue™ hTLR9 cells from Invivogen), which contains a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Culture the cells according to the manufacturer's instructions.
b. ASO Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test ASO (e.g., 2'-O-Methyl-5-methyl-U modified ASO) and a control ASO (e.g., 2'-MOE ASO).
-
Include a known TLR9 agonist (e.g., CpG ODN) as a positive control and a negative control ASO.
c. Reporter Gene Assay:
-
Incubate the cells for 16-24 hours.
-
Collect the cell culture supernatant.
-
Measure the SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™ Solution from Invivogen).
-
Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
An increase in SEAP activity indicates TLR activation.
Visualizing Key Pathways and Workflows
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating ASO off-target effects.
TLR9 Signaling Pathway
Caption: MyD88-dependent TLR9 signaling pathway.
Conclusion
The validation of off-target effects is a critical step in the development of safe and effective antisense oligonucleotide therapeutics. While direct comparative data for 2'-O-Methyl-5-methyl-U modified ASOs is still emerging, the known properties of 2'-O-Methyl and 5-methyl modifications suggest a potentially favorable safety profile with reduced hepatotoxicity compared to some other high-affinity modifications. Rigorous experimental validation using genome-wide approaches like RNA-seq and targeted assays for immune stimulation is essential to confirm the off-target profile of any new ASO chemistry. The protocols and frameworks provided in this guide offer a robust starting point for researchers to comprehensively evaluate the specificity of their ASO candidates.
References
- 1. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. How to test for immune activation by your therapeutic oligonucleotide - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 6. benchchem.com [benchchem.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
Unveiling the Structural Nuances: A Comparative Analysis of 2'-O-Methyl-5-methyl-U Modified and Standard RNA Duplexes
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impacts of nucleotide modifications on RNA structure is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides an objective comparison of the crystal structure of RNA duplexes modified with 2'-O-Methyl-5-methyl-Uridine (a modification combining two key chemical alterations) and their standard, unmodified counterparts. By examining experimental data on helical parameters and thermodynamic stability, we illuminate the structural consequences of these modifications.
The introduction of chemical modifications to RNA oligonucleotides is a powerful strategy to enhance their therapeutic potential. Two of the most common and impactful modifications are methylation at the 2'-hydroxyl group of the ribose sugar (2'-O-methylation) and methylation at the 5-position of the uracil (B121893) base (5-methyluridine, m5U). While a crystal structure for an RNA duplex containing the combined 2'-O-Methyl-5-methyl-U modification is not publicly available, we can infer its structural and thermodynamic properties by analyzing the individual effects of each modification.
Structural Comparison: A Tale of Two Modifications
To understand the potential impact of a combined 2'-O-Methyl-5-methyl-U modification, we will compare a high-resolution crystal structure of a 2'-O-methylated RNA duplex with a standard, unmodified A-form RNA duplex. Due to the lack of a simple RNA duplex crystal structure containing only 5-methyluridine, we will supplement this with findings from studies on 5-methyluridine's effects on duplex stability and conformation.
For our comparative analysis, we will use the crystal structure of the 2'-O-Me(CGCGCG)2 duplex (PDB ID: 310D) as the modified example and a standard A-form RNA duplex with a similar sequence as the baseline for comparison.[1] Standard A-form RNA duplexes are characterized by a right-handed helix, with base pairs that are tilted and displaced from the helical axis.
Data Presentation: Helical Parameters and Thermodynamic Stability
The following tables summarize the key quantitative data comparing the structural and thermodynamic parameters of 2'-O-methylated and standard RNA duplexes. The data for the hypothetical 2'-O-Methyl-5-methyl-U modified duplex is an educated projection based on the individual effects of each modification.
Table 1: Comparison of Average Helical Parameters
| Parameter | Standard A-form RNA Duplex | 2'-O-Me(CGCGCG)2 Duplex (PDB: 310D) | Predicted 2'-O-Methyl-5-methyl-U Duplex |
| Helical Twist | ~32.7° | 36-39°[2] | Likely increased, similar to 2'-O-Me |
| Rise per Base Pair | ~2.8 Å | 1.9 Å (core) to 3.0 Å (ends)[2] | Likely decreased, similar to 2'-O-Me |
| Inclination Angle | ~19° | Elevated[2][3] | Likely elevated |
| Sugar Pucker | C3'-endo | C3'-endo[2] | Predominantly C3'-endo |
| Major Groove Width | ~4.1 Å | Wider than standard A-form | Likely wider |
| Minor Groove Width | ~11.3 Å | Narrower than standard A-form[2] | Likely narrower, with potential for hydrophobic interactions |
Table 2: Comparison of Thermodynamic Stability
| Parameter | Standard RNA Duplex | 2'-O-Methyl Modification | 5-Methyluridine Modification | Predicted 2'-O-Methyl-5-methyl-U Modification |
| Melting Temp. (Tm) | Baseline | Increased[4] | Increased | Significantly Increased |
| ΔG° (kcal/mol) | Baseline | More Negative[4] | More Negative | Significantly More Negative |
| ΔH° (kcal/mol) | Baseline | More Negative[4] | More Negative | Significantly More Negative |
| ΔS° (cal/mol·K) | Baseline | Less Negative[4] | Less Negative | Less Negative |
Deciphering the Structural Impact
The 2'-O-methyl group favors the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA. This "pre-organizes" the single-stranded RNA into a conformation that is more amenable to duplex formation, thereby reducing the entropic penalty of hybridization and increasing thermal stability.[4] Structurally, this leads to a more compact and overwound helix with a lower rise per base pair and an increased helical twist compared to standard A-form RNA.[2] The presence of the methyl group in the minor groove also influences hydration patterns, leading to a more ordered water structure.[2][3]
The 5-methyl group of uridine (B1682114) (which makes it a ribothymidine) also contributes to increased duplex stability. This is primarily due to enhanced base stacking interactions within the duplex. The methyl group, being hydrophobic, can favorably interact with the neighboring bases, strengthening the overall helical structure.
Combining these two modifications is predicted to have an additive or even synergistic effect on the stability of the RNA duplex. The resulting duplex would likely exhibit a pronounced A-form geometry, with a significantly higher melting temperature and more favorable thermodynamics of formation compared to both the standard and single-modified duplexes.
Experimental Protocols
The determination of RNA duplex crystal structures and their thermodynamic properties involves a series of well-established experimental procedures.
RNA Synthesis and Purification
Modified and unmodified RNA oligonucleotides are typically synthesized using solid-phase phosphoramidite (B1245037) chemistry.[5][6] Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected. Purification is crucial to obtain a homogenous sample for crystallization and is usually achieved by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[5][6]
Crystallization
RNA crystallization is often the most challenging step in determining its three-dimensional structure.[5][6] The purified RNA is dissolved in a buffer solution and mixed with a precipitant solution. Crystallization is typically achieved through vapor diffusion in either sitting or hanging drops. The process involves screening a wide range of conditions, including pH, temperature, and the concentration of various salts and precipitants, to find the optimal conditions for crystal growth.
X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, often from a synchrotron source.[5] The diffraction pattern produced by the crystal is recorded on a detector. The phases of the diffracted X-rays are then determined, which is a critical and often complex step. Methods for phase determination in RNA crystallography include molecular replacement, heavy-atom derivatization, and anomalous dispersion.[7] After phasing, an electron density map is generated, into which the atomic model of the RNA duplex is built and refined.
Thermodynamic Analysis (UV-Melting)
The thermodynamic stability of RNA duplexes is commonly determined by UV-melting experiments. The absorbance of a solution containing the RNA duplex is monitored at 260 nm as the temperature is slowly increased. As the duplex melts into single strands, the absorbance increases. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. By measuring the Tm at different strand concentrations, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) can be calculated using van't Hoff analysis.
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparing modified and standard RNA duplexes.
References
- 1. rcsb.org [rcsb.org]
- 2. scispace.com [scispace.com]
- 3. Crystal structure of 2'-O-Me(CGCGCG)2, an RNA duplex at 1.30 A resolution. Hydration pattern of 2'-O-methylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Crystallization of RNA | Springer Nature Experiments [experiments.springernature.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification of 2'-O-Methyl-5-methyl-U Oligonucleotides
For researchers and professionals in drug development, the purity and integrity of synthetic oligonucleotides are paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of common purification methods for 2'-O-Methyl-5-methyl-U (m5U) modified oligonucleotides, a class of molecules with significant therapeutic potential. We will delve into the principles, performance, and protocols of High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE) to assist you in selecting the optimal strategy for your specific needs.
Performance Comparison of Purification Methods
The choice of purification method hinges on a balance between desired purity, acceptable yield, and the scale of the synthesis. Below is a summary of expected performance metrics for the most common techniques, based on available experimental data for 2'-O-methylated oligonucleotides.
| Purification Method | Principle of Separation | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >99%[1] | >56%[1] | High resolution, excellent for modified oligos, scalable. | Can be complex to develop methods, may require specialized equipment. |
| Ion-Exchange HPLC (IE-HPLC) | Charge (phosphate backbone) | High (n vs n-1 resolution)[2] | Variable | Excellent for resolving sequences of different lengths, can be performed at high pH to reduce secondary structures.[2][3] | Yield can be lower than RP-HPLC, high salt in elution requires desalting. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | >85-95%[4] | ~50%[5] | Excellent resolution for long oligos, high purity. | Low throughput, labor-intensive, potential for lower yield.[6] |
| Solid-Phase Extraction (SPE) | Hydrophobicity (Trityl-on) | 65-80% | Variable | Fast, simple, suitable for high-throughput applications. | Lower purity compared to HPLC and PAGE.[7] |
Experimental Workflow for Method Evaluation
To select the most appropriate purification method, a systematic evaluation is recommended. The following workflow outlines the key steps from crude oligonucleotide synthesis to the analysis of the purified product.
Caption: Workflow for evaluating different purification methods.
Detailed Experimental Protocols
Below are representative protocols for each of the discussed purification methods. These should be optimized based on the specific oligonucleotide sequence, length, and the scale of purification.
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol is adapted from a method used for the purification of a 22-mer all-2'-O-methylated RNA oligonucleotide, which achieved a purity of >99% and a yield of >56%.[1]
Instrumentation and Columns:
-
Analytical: Agilent 1260 Infinity II Binary Pump, Vialsampler, Multicolumn Thermostat, and Diode Array Detector.
-
Preparative: Agilent 1290 Infinity II Preparative Binary Pump and Open-Bed Sampler/Collector.
-
Analytical Column: Agilent PLRP-S 100 Å, 4.6 × 150 mm, 8 µm.
-
Preparative Column: Agilent PLRP-S 100 Å, 25 × 150 mm, 8 µm.
Mobile Phases:
-
Mobile Phase A: Prepare 450 mL of ultrapure water, add 2.86 mL of acetic acid and 6.57 mL of hexylamine. Adjust the pH to 7. Bring the final volume to 500 mL with water. For denaturing conditions on a preparative scale, 10% (w/v) urea (B33335) can be added.
-
Mobile Phase B: Acetonitrile (B52724).
Chromatographic Conditions (Preparative):
-
Dissolve the crude, desalted, and lyophilized oligonucleotide in Mobile Phase A to a concentration of 5 mg/mL.
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Inject the sample onto the column.
-
Run a linear gradient of Mobile Phase B at a flow rate appropriate for the column dimensions. The gradient will need to be optimized to ensure separation of the full-length product from failure sequences.
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity and lyophilize.
Ion-Exchange HPLC (IE-HPLC) Protocol
This protocol is based on a method for separating 2'-OMe RNA 20- and 21-mers, demonstrating the resolution of n-1 impurities.[2]
Instrumentation and Column:
-
HPLC system with a binary pump and UV detector.
-
Column: YMC BioPro IEX QF (5 µm), 100 x 4.6 mm ID.
Mobile Phases:
-
Mobile Phase A: 10 mM NaOH.
-
Mobile Phase B: 10 mM NaOH containing 1.0 M NaClO4.
Chromatographic Conditions:
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Equilibrate the column with the starting mobile phase composition (e.g., 25% B).
-
Inject the sample.
-
Run a linear gradient from 25% to 55% B over 15 minutes.
-
Monitor the elution at 260 nm.
-
Collect fractions corresponding to the full-length product.
-
Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction).
-
Lyophilize the desalted product.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Protocol
This is a general protocol for the purification of RNA oligonucleotides.[5][8][9]
Materials:
-
Urea
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
10x TBE buffer (Tris-borate-EDTA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Gel loading buffer (e.g., formamide-based)
-
Elution buffer (e.g., 0.3 M sodium acetate, pH 5.2)
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea in 1x TBE buffer. Polymerize the gel by adding APS and TEMED.
-
Sample Preparation: Resuspend the crude oligonucleotide in gel loading buffer. Heat the sample at 95°C for 3-5 minutes and then place it on ice to denature any secondary structures.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the desired separation is achieved (visualized with a dye marker).
-
Visualization: Visualize the RNA bands using UV shadowing.
-
Excision: Carefully excise the band corresponding to the full-length product.
-
Elution: Crush the gel slice and incubate it in elution buffer overnight at 4°C with rotation.
-
Recovery: Separate the eluate from the gel fragments by centrifugation or filtration. Precipitate the RNA from the eluate by adding 2.5-3 volumes of cold ethanol.
-
Desalting: Wash the RNA pellet with 70% ethanol to remove excess salt.
-
Final Product: Dry the pellet and resuspend it in an appropriate RNase-free buffer.
Solid-Phase Extraction (SPE) Protocol (Trityl-on)
This protocol is a generalized procedure for the purification of oligonucleotides using a reversed-phase cartridge with the 5'-dimethoxytrityl (DMT) group retained.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Acetonitrile
-
Aqueous buffer for washing (e.g., 0.1 M triethylammonium (B8662869) acetate)
-
Detritylation solution (e.g., 3% dichloroacetic acid in an organic solvent)
-
Elution buffer (e.g., 20% acetonitrile in water)
Procedure:
-
Conditioning: Condition the SPE cartridge with acetonitrile, followed by the aqueous wash buffer.
-
Loading: Dissolve the crude "trityl-on" oligonucleotide in the loading buffer and apply it to the cartridge. The hydrophobic DMT group will cause the full-length product to be retained.
-
Washing: Wash the cartridge with the aqueous buffer to remove failure sequences that lack the DMT group.
-
Detritylation: Apply the detritylation solution to the cartridge to cleave the DMT group from the full-length oligonucleotide.
-
Elution: Elute the purified, detritylated oligonucleotide with the elution buffer.
-
Lyophilization: Lyophilize the eluted product.
Conclusion
The purification of 2'-O-Methyl-5-methyl-U oligonucleotides is a critical step in their application. For the highest purity, especially for demanding applications, Reversed-Phase HPLC is often the method of choice, offering excellent resolution and scalability. Ion-Exchange HPLC provides an alternative high-resolution technique, particularly useful for separating by length and for sequences prone to secondary structures. PAGE is a viable option for achieving very high purity, though typically with lower yields and throughput. For rapid, high-throughput purification where the highest purity is not essential, Solid-Phase Extraction offers a convenient and faster alternative. The selection of the optimal method will ultimately depend on the specific requirements of your research or therapeutic development program.
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. atdbio.com [atdbio.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Denaturing PAGE for resolving RNA [protocols.io]
- 9. youtube.com [youtube.com]
A Comparative Analysis of the In Vivo Toxicity of Different Oligonucleotide Modifications
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is vast, offering targeted interventions for a range of diseases. However, the success of these therapies is intrinsically linked to their safety profile. Chemical modifications are essential to improve the stability and efficacy of oligonucleotides, but they also significantly influence their in vivo toxicity. This guide provides a comparative analysis of the toxicity profiles of common oligonucleotide modifications, supported by experimental data, to aid in the selection and design of safer oligonucleotide-based therapeutics.
Overview of Common Oligonucleotide Modifications and Their Associated Toxicities
Oligonucleotide modifications are primarily designed to increase nuclease resistance, enhance binding affinity to target RNA, and improve pharmacokinetic properties. However, these chemical alterations can also lead to unintended biological consequences, including hepatotoxicity, nephrotoxicity, and immune stimulation. The most common modifications include Phosphorothioate (B77711) (PS), 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and Phosphorodiamidate Morpholino Oligomers (PMO).
Key Toxicity Concerns:
-
Hepatotoxicity: The liver is a primary site of oligonucleotide accumulation, making it susceptible to toxicity. This can manifest as elevated serum transaminases (ALT and AST), hepatocyte necrosis, and changes in liver weight.[1][2][3]
-
Nephrotoxicity: The kidneys play a crucial role in the filtration and excretion of oligonucleotides and their metabolites. Accumulation in renal proximal tubular cells can lead to kidney damage.[4][5]
-
Immunostimulation: Certain oligonucleotide sequences and modifications can be recognized by the innate immune system, particularly through Toll-like receptors (TLRs), leading to the release of pro-inflammatory cytokines and potential adverse immune reactions.[6][7][8] The presence of unmethylated CpG motifs, for instance, are known to be potent activators of TLR9.[6][7][8]
-
Off-Target Effects: Unintended binding of oligonucleotides to proteins or non-target RNA sequences can lead to a range of toxicities.
Comparative Toxicity Profiles of Oligonucleotide Modifications
The following sections detail the in vivo toxicity profiles of the most widely used oligonucleotide modifications.
Phosphorothioate (PS) Backbone
The PS modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, is a first-generation modification that significantly enhances nuclease resistance.
-
Hepatotoxicity: PS oligonucleotides can cause dose-dependent hepatotoxicity, though generally considered to have a more favorable profile than some newer, higher-affinity modifications like LNA.[2]
-
Nephrotoxicity: Renal effects are generally observed at higher doses than those required for therapeutic effect.[4]
-
Immunostimulation: PS oligonucleotides are known to activate the complement cascade, which is a significant toxicological response observed in in vivo studies.[9][10] They can also induce a transient prolongation of activated partial thromboplastin (B12709170) time.[9] The presence of CpG motifs within a PS-modified oligonucleotide can strongly activate TLR9, leading to a potent immune response.[11]
2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) Ribose Modifications
These second-generation modifications involve the addition of a methyl or methoxyethyl group to the 2' position of the ribose sugar, which increases binding affinity and nuclease resistance.
-
Hepatotoxicity: 2'-MOE modified oligonucleotides have demonstrated a significantly better safety profile regarding hepatotoxicity when compared to LNA-modified oligonucleotides.[1][3] Chronic toxicity studies in mice with multiple 2'-MOE ASOs have shown them to be well-tolerated for long-term administration.[12][13]
-
Nephrotoxicity: While 2'-MOE modifications can lead to accumulation in renal proximal tubules, they are generally considered to have a lower risk of nephrotoxicity compared to some other modifications.[14] Preclinical studies in animals have sometimes overpredicted the renal effects in humans.[14]
-
Immunostimulation: The incorporation of 2' modifications like 2'-OMe can abrogate the immunostimulatory effects often seen with PS oligonucleotides, particularly those containing CpG motifs.[12]
Locked Nucleic Acid (LNA)
LNA is a high-affinity DNA analog where the ribose ring is "locked" by a methylene (B1212753) bridge. This modification confers exceptional binding affinity and stability.
-
Hepatotoxicity: A significant concern with LNA-containing oligonucleotides is the potential for profound hepatotoxicity, characterized by elevated serum transaminases and hepatocellular involvement.[3] This toxicity has been observed with multiple LNA sequences and can occur even after a single administration.[3] The hepatotoxic potential of LNA-modified oligonucleotides can be influenced by specific sequence motifs.[2]
-
Nephrotoxicity: Acute tubular lesions in the kidney have been reported with high-affinity ASOs like LNA.[4] However, some studies suggest that certain renal toxicities observed in preclinical models may not fully translate to clinical settings.[5]
-
Immunostimulation: While the primary toxicity concern for LNAs is hepatotoxicity, the potential for immune stimulation should still be considered, as with all oligonucleotides.
Phosphorodiamidate Morpholino Oligomers (PMO)
PMOs have a completely different backbone structure, consisting of morpholine (B109124) rings joined by phosphorodiamidate linkages. This neutral backbone contributes to their unique properties.
-
Hepatotoxicity and Nephrotoxicity: PMOs are generally considered to have a very low toxicity profile.[15][16] Studies in non-human primates with various PMOs, including eteplirsen, have shown minimal, non-adverse kidney findings, with no evidence of frank nephrotoxicity.[17] They are often described as being non-toxic and highly soluble.[15][16] However, some modified PMOs, such as those conjugated with octa-guanidine-dendrimers for enhanced delivery, have been shown to cause toxicity.[18]
-
Immunostimulation: Due to their uncharged backbone, PMOs do not typically interact with the cellular machinery in the same way as charged oligonucleotides and are generally considered to have a low immunostimulatory potential.
Quantitative Data Summary
The following table summarizes the comparative in vivo toxicity of different oligonucleotide modifications based on preclinical data. It is important to note that toxicity is often sequence- and dose-dependent.
| Modification | Primary Organ(s) of Toxicity | Key Toxicological Findings | Relative Toxicity Level |
| Phosphorothioate (PS) | Liver, Kidney, Immune System | Complement activation, transient coagulation abnormalities, potential for hepatotoxicity and nephrotoxicity at high doses.[9][10] | Low to Moderate |
| 2'-O-Methyl (2'-OMe) | Liver, Kidney | Generally well-tolerated; can reduce non-specific effects of PS modification.[19] | Low |
| 2'-O-Methoxyethyl (2'-MOE) | Liver, Kidney | Favorable safety profile, particularly in comparison to LNA; well-tolerated in chronic studies.[3][12] | Low |
| Locked Nucleic Acid (LNA) | Liver, Kidney | Significant risk of dose-dependent hepatotoxicity (elevated transaminases, hepatocellular necrosis).[3] Potential for renal tubular lesions.[4] | High |
| Phosphorodiamidate Morpholino Oligomer (PMO) | Kidney (minimal) | Generally considered non-toxic with a favorable safety profile.[15][16] Some delivery-enhancing conjugates can introduce toxicity.[18] | Very Low |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of in vivo toxicity.
Protocol 1: Assessment of Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Oligonucleotide Administration: Administer the test oligonucleotide via intravenous (IV) or subcutaneous (SC) injection. Dosing can range from a single dose to multiple doses over several weeks. Include a saline-treated control group.
-
Monitoring: Monitor body weight and clinical signs of toxicity daily.
-
Sample Collection: At selected time points (e.g., 4, 8, 16 days post-administration), collect blood via cardiac puncture for serum chemistry analysis. Euthanize animals and collect liver tissue.
-
Serum Chemistry: Analyze serum for levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for signs of hepatocellular necrosis, inflammation, and other pathological changes.
Protocol 2: Assessment of Nephrotoxicity in Mice
-
Animal Model: As described in Protocol 1.
-
Oligonucleotide Administration: As described in Protocol 1.
-
Urine Collection: House mice in metabolic cages to collect urine at baseline and at specified intervals after treatment.
-
Urinalysis: Measure urinary biomarkers of kidney injury, such as blood urea (B33335) nitrogen (BUN), creatinine (B1669602), and acute kidney injury biomarkers (e.g., KIM-1, NGAL).[4][20]
-
Sample Collection: At the end of the study, collect blood for serum creatinine and BUN analysis. Collect kidneys for histopathology.
-
Histopathology: Process kidneys as described for the liver in Protocol 1. Examine for tubular degeneration, necrosis, and glomerular abnormalities.[5]
Protocol 3: Assessment of Immunostimulation
-
Animal Model: As described in Protocol 1.
-
Oligonucleotide Administration: Administer a single IV or SC dose of the oligonucleotide.
-
Blood Collection: Collect blood at various time points (e.g., 2, 6, 24 hours) post-injection.
-
Cytokine Analysis: Prepare plasma or serum and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Complement Activation Assay: Analyze plasma for markers of complement activation, such as C3a.
Visualizations
Signaling Pathway: Toll-like Receptor 9 (TLR9) Activation
Certain oligonucleotides, especially those with unmethylated CpG motifs, can be recognized by TLR9 within endosomes of immune cells, triggering a signaling cascade that leads to the production of inflammatory cytokines.[6][7][21]
Caption: TLR9 signaling pathway initiated by CpG oligonucleotides.
Experimental Workflow: In Vivo Toxicity Assessment
The following diagram outlines a typical workflow for evaluating the in vivo toxicity of a novel oligonucleotide modification.
Caption: General workflow for in vivo oligonucleotide toxicity testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nephrotoxicity of marketed antisense oligonucleotide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 9 signaling by CpG-B oligodeoxynucleotides induces an apoptotic pathway in human chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. CPG oligodeoxynucleotides and their use to induce an immune response | FDA [fda.gov]
- 9. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CpG oligonucleotides as immunotherapeutic adjuvants: Innovative applications and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Phosphorodiamidate morpholino oligomers suppress mutant huntingtin expression and attenuate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2'-O-Methyl-5-methyl-U CEP: A Guide to Safe and Compliant Laboratory Practices
Researchers and professionals in drug development handling 2'-O-Methyl-5-methyl-U CEP are tasked with its proper disposal to ensure laboratory safety and environmental compliance. While not classified as a hazardous substance, this modified nucleoside requires a structured disposal protocol to mitigate any potential risks.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.[2] In the event of a spill, it should be contained, swept up, and collected in a designated chemical waste container.[1]
Quantitative Data for Waste Characterization
Proper characterization of chemical waste is the first step toward compliant disposal. The following table summarizes the key parameters for categorizing this compound waste.
| Parameter | Value/Characteristic | Source |
| Chemical Name | This compound | MedChemExpress[3] |
| Molecular Formula | C41H51N4O8P | MedChemExpress[3] |
| Hazard Classification | Not a hazardous substance or mixture | BERRY & ASSOCIATES/ICON ISOTOPES[1] |
| Physical State | Solid | BERRY & ASSOCIATES/ICON ISOTOPES |
| Solubility | Soluble in DMSO | BERRY & ASSOCIATES/ICON ISOTOPES |
| Reactivity | Reacts with strong oxidizing agents | BERRY & ASSOCIATES/ICON ISOTOPES[1] |
| Storage Conditions | -20°C, dry | BERRY & ASSOCIATES/ICON ISOTOPES |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory adherence.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused product, contaminated labware (e.g., pipette tips, microfuge tubes), and any spill cleanup materials.
-
Segregate this waste from other laboratory waste streams, particularly from hazardous chemical waste and general trash.
2. Containerization:
-
Place all solid waste contaminated with this compound into a clearly labeled, leak-proof, and sealable chemical waste container.[1][2]
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly as "Non-hazardous Chemical Waste" and specify the contents, including "this compound."
3. Liquid Waste (if applicable):
-
If this compound is dissolved in a solvent (e.g., DMSO), the solution should be collected as chemical waste.
-
Crucially, do not pour any liquid waste containing this compound down the drain. [1][4]
-
Collect the liquid waste in a designated, sealed container, appropriately labeled with the chemical name and solvent.
4. Disposal of Empty Containers:
-
Empty containers of this compound should be thoroughly rinsed with an appropriate solvent. The rinsate must be collected as chemical waste.[5]
-
Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
5. Final Disposal:
-
Store the sealed waste container in a designated waste accumulation area away from incompatible materials, such as strong oxidizing agents.[1]
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2'-O-Methyl-5-methyl-U CEP
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 2'-O-Methyl-5-methyl-U CEP. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a solid substance, proper personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory to minimize risk.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory Coat | Should be appropriately sized and fully buttoned to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to maintain exposure below acceptable limits or as a precaution.[2] Conditions warranting respirator use include handling large quantities or when there is a potential for dust generation. |
Hazard Identification and Safety Precautions
While this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard, it is crucial to follow standard laboratory safety practices.[1]
Potential Hazards:
Key Safety Precautions:
-
Work in a well-ventilated area.
-
Avoid direct contact with the substance.
-
Wash hands thoroughly after handling.[2]
-
Keep the container tightly sealed when not in use.[2]
-
Remove and wash any contaminated clothing immediately.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek medical attention if symptoms occur.[2] |
| Skin Contact | Wash the affected area with soap and water.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if symptoms persist.[2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Parameter | Specification |
| Storage Temperature | -20°C, dry.[2] |
| Stability | Stable under recommended storage conditions.[2] |
| Incompatible Materials | Strong oxidizing agents.[1][2] |
| Conditions to Avoid | Heat.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental responsibility.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling:
-
Work in a well-ventilated area, preferably in a fume hood if there is a risk of dust generation.
-
Use appropriate tools, such as a spatula or forceps, for transferring the solid material to avoid direct contact.
-
If the substance is in powder form, take care to avoid creating dust.
-
-
Post-Handling:
-
Tightly seal the container after use.
-
Clean the work area and any equipment used.
-
Properly doff and dispose of single-use PPE.
-
Wash hands thoroughly.
-
Disposal Plan
-
Waste Collection:
-
Solid Waste: Collect any solid residue and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled waste container.
-
Aqueous Solutions: While this guide focuses on the solid form, any solutions should be collected in a labeled container for chemical waste. Do not pour down the drain.[2]
-
-
Final Disposal:
-
Ensure the waste container is properly labeled with the chemical name and associated hazards.
-
Dispose of the chemical waste according to your institution's and local environmental regulations.
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Logical flow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
